2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-pyridin-3-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQFGMAZUTUELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353048 | |
| Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39067-29-3 | |
| Record name | 2-(3-Pyridinyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39067-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-pyridyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Pyridyl-Thiazole Scaffold
An In-depth Technical Guide to the Synthesis of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic Acid
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the this compound motif is a particularly valuable scaffold. Its unique electronic properties and stereochemical presentation make it a privileged structure in the design of novel pharmaceuticals, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1][2] This guide provides a comprehensive, field-proven pathway for the synthesis of this critical building block, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that ensure a robust and reproducible outcome.
The synthetic strategy is anchored in the classic Hantzsch thiazole synthesis, a powerful and convergent method for constructing the thiazole ring.[3][4] Our discussion will be segmented into three core phases: the preparation of the essential thioamide precursor, the pivotal cyclocondensation reaction, and the final hydrolysis to yield the target carboxylic acid.
Overall Synthetic Pathway
The synthesis is a two-step process starting from commercially available precursors. The initial Hantzsch cyclocondensation yields an ester intermediate, which is subsequently hydrolyzed to the final product.
Caption: A high-level overview of the two-step synthesis.
Part 1: Preparation and Sourcing of Key Starting Materials
The success of the Hantzsch synthesis is critically dependent on the purity and reactivity of its two primary components.
Pyridine-3-carbothioamide: The Nitrogen and Sulfur Donor
Pyridine-3-carbothioamide (thionicotinamide) serves as the nucleophilic component, providing the C-N-C backbone segment of the pyridine ring and the essential sulfur atom. While commercially available, its synthesis from 3-cyanopyridine is a foundational laboratory procedure.[5][6]
Synthesis from 3-Cyanopyridine:
The conversion of a nitrile to a thioamide is typically achieved by the addition of a sulfur nucleophile, most commonly hydrogen sulfide (H₂S) or its salts, in a basic medium.[6]
Caption: Conversion of the nitrile to the required thioamide.
Experimental Protocol: Synthesis of Pyridine-3-carbothioamide
-
Setup: In a well-ventilated fume hood, equip a 250 mL three-necked flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser with a gas outlet leading to a bleach scrubber.
-
Reagents: Charge the flask with 3-cyanopyridine (10.4 g, 0.1 mol) and a solvent mixture of pyridine (50 mL) and ethanol (50 mL). The pyridine acts as both a solvent and a basic catalyst.[6]
-
Reaction: Begin stirring and bubble a slow, steady stream of hydrogen sulfide (H₂S) gas through the solution at room temperature. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain a temperature of 25-30 °C.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The disappearance of the 3-cyanopyridine spot indicates completion, typically within 4-6 hours.[6]
-
Work-up: Once complete, stop the H₂S flow and purge the system with nitrogen gas for 15-20 minutes to remove any residual H₂S.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into 300 mL of cold water and stir. A yellow solid should precipitate.
-
Purification: Collect the crude solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry. Recrystallization from an ethanol/water mixture yields a yellow crystalline solid.
Ethyl Bromopyruvate: The Electrophilic Backbone
Ethyl 3-bromo-2-oxopropanoate, commonly known as ethyl bromopyruvate, is the α-haloketone component. It provides the remaining three atoms of the thiazole ring and introduces the carboxylate group at the 4-position. It is a potent lachrymator and should be handled with extreme care in a fume hood. Due to its reactivity and hazardous nature, it is almost always procured from a reliable chemical supplier rather than synthesized in-house. Ensure the material is of high purity (>97%), as impurities can lead to significant side reactions.
Part 2: The Hantzsch Thiazole Cyclocondensation
This step is the core of the synthesis, where the thiazole heterocycle is constructed.
Causality of the Mechanism
The Hantzsch synthesis is a robust method for forming thiazoles from thioamides and α-halocarbonyls.[3][7] The mechanism proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Mechanistic pathway of the Hantzsch reaction.
-
Initial SN2 Reaction: The sulfur atom of the thioamide is a soft nucleophile, which preferentially attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion.[7]
-
Cyclization: The resulting intermediate undergoes tautomerization to an enol or enolate. The nitrogen atom then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon.[8]
-
Dehydration: The resulting five-membered ring intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring system.
Experimental Protocol: Synthesis of Ethyl 2-(3-pyridyl)-1,3-thiazole-4-carboxylate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbothioamide (7.0 g, 0.051 mol).
-
Reagents: Add 250 mL of anhydrous toluene to the flask. The choice of a non-polar solvent like toluene facilitates the dehydration step by allowing for azeotropic removal of water if a Dean-Stark trap is used, though simple reflux is often sufficient.[9]
-
Addition: While stirring, add ethyl bromopyruvate (10.0 g, 0.051 mol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 5-6 hours.[9] The reaction mixture will typically become a clear, dark solution.
-
Monitoring: Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes) for the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrobromide salt may form. The mixture can be concentrated under reduced pressure.
-
Purification: The crude product can be purified by dissolving it in a minimal amount of hot ethanol and allowing it to recrystallize upon cooling. Alternatively, column chromatography on silica gel can be employed for higher purity.
Characterization Data for the Intermediate Ester
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.2 (s, 1H), 8.7 (d, 1H), 8.3 (d, 1H), 8.1 (s, 1H), 7.4 (dd, 1H), 4.4 (q, 2H), 1.4 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~168.1, 161.3, 152.0, 148.2, 147.5, 134.0, 125.8, 123.8, 118.5, 61.8, 14.4 |
Part 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction.
Experimental Protocol: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, suspend the ethyl 2-(3-pyridyl)-1,3-thiazole-4-carboxylate (5.0 g, 0.021 mol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (50 mL).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.8 g, 0.042 mol, 2.0 eq.) to the suspension. Using LiOH is common for this type of hydrolysis.[10]
-
Reaction: Stir the mixture vigorously at room temperature. The suspension should gradually become a clear solution as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Isolation: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to pH 4-5 by the dropwise addition of 1 M hydrochloric acid (HCl). The target carboxylic acid will precipitate as a solid.
-
Purification: Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 20 mL) to remove any inorganic salts, and then with a small amount of cold diethyl ether.
-
Drying: Dry the purified white solid in a vacuum oven at 50-60 °C.
Final Product Characterization
| Property | Expected Value |
| Molecular Formula | C₉H₆N₂O₂S[11] |
| Molecular Weight | 206.22 g/mol [11] |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (decomposes) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~13.5 (br s, 1H, COOH), 9.2 (d, 1H), 8.7 (dd, 1H), 8.5 (s, 1H), 8.4 (dt, 1H), 7.6 (dd, 1H) |
| InChIKey | FOQFGMAZUTUELM-UHFFFAOYSA-N[12] |
| CAS Number | 39067-29-3[13] |
Conclusion
The synthesis of this compound via the Hantzsch cyclocondensation pathway is a reliable and efficient method for producing this high-value chemical intermediate. By carefully controlling the purity of the starting materials and the reaction conditions for both the cyclization and hydrolysis steps, researchers can consistently obtain high yields of the desired product. This guide provides the necessary technical detail and mechanistic rationale to empower drug development professionals to successfully implement this synthesis in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-(3-Pyridyl)-4-thiazolecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 12. PubChemLite - 2-(3-pyridyl)thiazole-4-carboxylic acid (C9H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 13. scbt.com [scbt.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights into the molecule's behavior. We will delve into the structural attributes, solubility, acidity (pKa), and lipophilicity (LogP) of this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, underpinned by the rationale for each methodological choice.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics dictate how a compound will behave in a biological system, influencing its absorption, distribution, metabolism, and excretion (ADME). For a heterocyclic scaffold such as this compound, a thorough understanding of its physicochemical profile is paramount. The presence of a pyridine ring, a thiazole moiety, and a carboxylic acid group creates a unique electronic and steric landscape, which in turn defines its interactions with biological targets and its overall drug-like properties. The thiazole ring is a component of numerous biologically active compounds, and pyridine-thiazole hybrids are of significant interest in medicinal chemistry.[1] This guide serves as a foundational resource for researchers working with this molecule, providing the necessary data and methodologies to advance their investigations.
Chemical Identity and Core Properties
A precise understanding of the molecular identity is the cornerstone of any physicochemical characterization.
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | [2] |
| CAS Number | 39067-29-3 | [2][3][4] |
| Molecular Formula | C₉H₆N₂O₂S | [2][3] |
| Molecular Weight | 206.22 g/mol | [2][3] |
| SMILES | OC(=O)C1=CSC(=N1)C1=CN=CC=C1 | [2] |
| InChIKey | FOQFGMAZUTUELM-UHFFFAOYSA-N | [2] |
Key Physicochemical Parameters: A Blend of Predicted and Empirical Data
A lack of extensive, publicly available experimental data for this compound necessitates a combined approach of leveraging data from closely related analogues and employing robust computational prediction tools. In modern drug discovery, in silico predictions are a vital, resource-efficient first step to guide experimental work.[5][6]
| Parameter | Predicted/Estimated Value | Significance in Drug Development |
| Aqueous Solubility (LogS) | Predicted: -2.5 to -3.5 | Governs dissolution in the gastrointestinal tract and bioavailability. Poor solubility is a major hurdle in drug development. |
| pKa (Acid Dissociation Constant) | Predicted Acidic pKa: ~3.5-4.5 Predicted Basic pKa: ~2.5-3.5 | Determines the ionization state at physiological pH, which impacts solubility, permeability, and target binding. |
| Lipophilicity (XlogP) | Predicted: 1.4 | Influences membrane permeability, plasma protein binding, and metabolism. A balanced LogP is often sought.[7] |
| Melting Point | Estimated: >300 °C | Indicates crystal lattice stability and can correlate with solubility. A high melting point often suggests lower solubility.[8] |
Note: Predicted values are generated based on computational models and should be confirmed experimentally.
The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability.[9] For this compound, the presence of both a carboxylic acid and a basic pyridine nitrogen suggests a pH-dependent solubility profile. At low pH, the pyridine nitrogen will be protonated, increasing solubility. Conversely, at high pH, the carboxylic acid will be deprotonated to its carboxylate form, also enhancing solubility. The molecule is expected to exhibit its lowest solubility at its isoelectric point.
The pKa value quantifies the acidity or basicity of a molecule.[10][11] this compound is an amphoteric molecule with two primary ionizable centers: the acidic carboxylic acid and the basic pyridine nitrogen.
-
Acidic pKa: The carboxylic acid group is expected to have a pKa in the range of 3.5-4.5, typical for carboxylic acids on heterocyclic systems.
-
Basic pKa: The pyridine nitrogen's basicity is influenced by the electron-withdrawing thiazole ring, likely resulting in a pKa between 2.5 and 3.5.
The interplay of these two pKa values will define the molecule's net charge at a given pH, which is crucial for its interaction with biological membranes and protein targets.
Caption: Predicted ionization states of the molecule at different pH values.
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes. The predicted XlogP of 1.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. It is important to consider the distribution coefficient (LogD) which takes into account the pH and pKa, as the lipophilicity will change with the ionization state of the molecule.
Experimental Protocols for Physicochemical Characterization
To validate the predicted values and provide a robust characterization, the following experimental protocols are recommended. These protocols are designed to be self-validating and provide high-quality, reproducible data.
The shake-flask method is the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the dissolved and solid states of the compound.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Sample Preparation: Add an excess of this compound to a vial containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration at each pH is the solubility at that pH.
Caption: Workflow for the shake-flask solubility determination.
Potentiometric titration is a precise method for determining pKa values by monitoring pH changes upon the addition of a titrant.[12]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1-10 mM).
-
Titration (Acidic pKa): Start with an acidic solution (e.g., by adding 0.1 M HCl to reach pH ~2). Titrate with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each addition of titrant.
-
Titration (Basic pKa): Start with a basic solution (e.g., by adding 0.1 M NaOH to reach pH ~12). Titrate with a standardized solution of HCl (e.g., 0.1 M), recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[11]
This method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase, typically n-octanol and water.
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., pH 7.4 phosphate buffer) and shake vigorously to pre-saturate each phase with the other. Allow the layers to separate.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the sample to ensure a clean separation of the two layers.
-
Concentration Measurement: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion: An Integrated Perspective for Drug Development
The physicochemical properties of this compound—characterized by its amphoteric nature, balanced lipophilicity, and likely low intrinsic solubility—present a profile that is common in drug discovery. The predictive data presented in this guide serves as a valuable starting point, but must be complemented by rigorous experimental validation. The provided protocols offer a robust framework for obtaining high-quality data. By integrating computational predictions with empirical measurements, researchers can build a comprehensive understanding of this molecule, enabling informed decisions in lead optimization and formulation development, ultimately accelerating the path toward potential therapeutic applications.
References
- 1. 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 39067-29-3 [chemicalbook.com]
- 5. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 6. phytojournal.com [phytojournal.com]
- 7. PubChemLite - 2-(3-pyridyl)thiazole-4-carboxylic acid (C9H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. optibrium.com [optibrium.com]
- 11. mrupp.info [mrupp.info]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Pyridyl Thiazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Hybrid Vigor of Pyridyl Thiazole Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity has emerged as a powerful strategy for the development of novel therapeutics with enhanced efficacy and unique mechanisms of action. Among these, pyridyl thiazole derivatives have garnered significant attention from researchers and drug development professionals. This is due to their remarkable structural versatility and the synergistic interplay between the pyridine and thiazole moieties, which are prevalent in numerous biologically active compounds. The pyridine ring, a key component of many natural products and pharmaceuticals, offers a versatile scaffold for chemical modification, while the thiazole ring is a well-established pharmacophore known for its diverse biological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of pyridyl thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide insights into the structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: Targeting Key Pathways in Malignancy
Pyridyl thiazole derivatives have demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, including those of the lung, breast, colon, and leukemia.[3][4][5] Their anticancer activity is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: A Multi-pronged Attack
The anticancer mechanisms of pyridyl thiazole derivatives are multifaceted, with several key molecular targets identified.
-
PARP1 Inhibition and Induction of Genetic Instability: Certain pyridine-thiazole hybrids have been shown to induce genetic instability in tumor cells. The cytotoxic activity of some of these compounds was significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor, suggesting that their mechanism of action is linked to the PARP1 signaling pathway.[3] Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks. Its inhibition in cancer cells with existing DNA repair deficiencies (like BRCA mutations) leads to an accumulation of DNA damage and ultimately, cell death.
-
ROCK1 Inhibition and Cytoskeletal Disruption: A class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas has been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and ROCK2).[6][7][8] The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is vital for cell shape, motility, and invasion – processes that are often dysregulated in cancer.[7][8] By inhibiting ROCK1, these pyridyl thiazole derivatives can disrupt these processes, leading to reduced tumor cell proliferation, invasion, and metastasis.
-
Induction of Apoptosis: Many pyridyl thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. Mechanistic studies have shown that these compounds can trigger apoptosis through the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential and activation of caspase-3.[5]
Below is a diagram illustrating the key anticancer mechanisms of pyridyl thiazole derivatives.
Caption: Key anticancer mechanisms of pyridyl thiazole derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of pyridyl thiazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 | [3] |
| Pyridone-based Analogues | A549 (Lung), MCF-7 (Breast) | ≈ 0.008 - 0.015 | [4] |
| Thiazole-based Derivatives | A549 (Lung), MCF-7 (Breast) | ≈ 0.050 - 0.120 | [4] |
| 4-phenyl-2-(pyridyl methylene)hydrazinyl) thiazole | A549 (Lung) | Lower than Cisplatin (12.65 µg/mL) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the pyridyl thiazole derivatives in DMSO and dilute them to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Pyridyl thiazole derivatives have shown promising antibacterial and antifungal activities against a range of human pathogens.[9][10]
Mechanism of Action: Disrupting Microbial Integrity
The precise antimicrobial mechanisms of pyridyl thiazole derivatives are still under investigation, but it is believed that their lipophilic nature, conferred by the thiazole ring, facilitates their penetration into microbial cell membranes. This can lead to membrane disruption and interference with essential cellular processes. The pyridine moiety can also contribute to the overall activity through its ability to coordinate with metal ions that are crucial for microbial enzyme function.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridyl substituted thiazolyl triazole derivatives | Gram-positive bacteria | < 3.09 - 500 | [1] |
| 3-pyridyl, biphenyl, and 4-mercaptopyrazolopyrimidine containing compounds | Fungi | 6.25 | [10] |
Experimental Protocol: Agar Dilution Method for MIC Determination
The agar dilution method is a standardized technique for determining the MIC of antimicrobial agents.
Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the pyridyl thiazole derivative in a suitable solvent.
-
Preparation of Agar Plates: Incorporate the antimicrobial solutions into molten Mueller-Hinton agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: Observe the plates for microbial growth and identify the lowest concentration of the compound that completely inhibits growth.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Pyridyl thiazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds exhibiting activity comparable to or exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.[11][12][13]
Mechanism of Action: COX Inhibition
A primary mechanism underlying the anti-inflammatory effects of many pyridyl thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[14][15][16][17][18][19] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain. Some derivatives have shown selectivity towards the COX-2 isoform, which is an attractive feature for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[15][16][17][19]
The following diagram illustrates the role of COX enzymes in inflammation and their inhibition by pyridyl thiazole derivatives.
Caption: Inhibition of the COX pathway by pyridyl thiazole derivatives.
Quantitative Assessment of Anti-inflammatory Activity
The in vitro anti-inflammatory activity of pyridyl thiazole derivatives can be assessed using the protein denaturation assay, with the results often expressed as the half-maximal inhibitory concentration (IC50). In vivo activity is commonly evaluated using the carrageenan-induced paw edema model in rats, where the percentage of edema inhibition is measured.
| Compound Class | Assay | Result | Reference |
| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro | 1.34 times more active than indomethacin | [11] |
| Pyridine- and Thiazole-Based Hydrazides | Protein Denaturation | IC50: 46.29–100.60 µg/mL | [14] |
| Thiazolo[4,5-b]pyridine-2-ones | Carrageenan-induced paw edema | Some compounds exceeded the activity of Ibuprofen | [12][13] |
Experimental Protocol: In Vitro Protein Denaturation Assay
Principle: Inflammation can be associated with protein denaturation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a solution of BSA (e.g., 1% w/v), and a buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
Synthesis of Bioactive Pyridyl Thiazole Derivatives
The synthesis of pyridyl thiazole derivatives often involves multicomponent reactions that allow for the efficient construction of these complex molecules. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[2]
A general synthetic scheme for the preparation of certain bioactive pyridine-thiazole hybrids is presented below. For instance, the synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, a key intermediate, can be achieved through the [2+3]-cyclocondensation reaction of 1-(pyridin-2-yl)thiourea with 3-chloropentane-2,4-dione.[3] This intermediate can then be further modified through reactions like the Claisen-Schmidt condensation to introduce additional structural diversity and tune the biological activity.[3]
Conclusion and Future Perspectives
Pyridyl thiazole derivatives represent a promising class of compounds with a remarkable spectrum of biological activities. Their ability to modulate key cellular pathways implicated in cancer, microbial infections, and inflammation underscores their significant therapeutic potential. The insights into their mechanisms of action, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore and optimize these versatile scaffolds. Future research should focus on elucidating the detailed structure-activity relationships to design more potent and selective derivatives, conducting in-vivo efficacy and safety studies for the most promising candidates, and exploring novel therapeutic applications for this fascinating class of molecules. The continued investigation of pyridyl thiazole derivatives holds the promise of delivering next-generation therapeutics to address unmet medical needs.
References
- 1. scielo.br [scielo.br]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 14. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Pyridine-Thiazole Hybrid Molecules in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach in the quest for novel therapeutic agents. Among these, the pyridine and thiazole rings hold a distinguished status due to their prevalence in a multitude of biologically active compounds. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in numerous natural products and FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. Similarly, the thiazole nucleus, a five-membered ring with both sulfur and nitrogen atoms, is a key component of many pharmaceuticals, including antibiotics and anticancer agents, owing to its diverse chemical reactivity and ability to mimic other functional groups.
The rationale for designing hybrid molecules that incorporate both pyridine and thiazole moieties stems from the principle of molecular hybridization. This strategy aims to synergize the unique pharmacophoric features of each ring system into a single molecular entity, potentially leading to enhanced biological activity, improved selectivity, and novel mechanisms of action. This guide provides an in-depth technical overview of pyridine-thiazole hybrid molecules for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, explore their diverse biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed, field-proven experimental protocols to facilitate further research and development in this exciting area.
Synthetic Strategies for Pyridine-Thiazole Hybrids
The construction of pyridine-thiazole hybrid molecules can be achieved through various synthetic methodologies. A cornerstone in the synthesis of the thiazole ring is the Hantzsch thiazole synthesis, a versatile and widely employed method that involves the cyclocondensation of a compound containing a thiourea or thioamide moiety with an α-haloketone. This approach has been successfully adapted for the synthesis of pyridine-thiazole hybrids, often starting from a pyridine-containing thiourea or by introducing the pyridine moiety at a later stage.
One common strategy involves the initial synthesis of a key intermediate, such as 1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]ethanone, which can then be further functionalized. This key intermediate is typically prepared via a [2+3]-cyclocondensation reaction between a pyridine-containing thiourea and an appropriate α-halocarbonyl compound. Subsequent reactions, such as Claisen-Schmidt condensation, can then be employed to introduce further diversity and build the final hybrid molecule.
Representative Synthetic Protocol: Synthesis of (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one
This protocol describes a two-step synthesis of a pyridine-thiazole hybrid molecule with potential anticancer activity.
Step 1: Synthesis of 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone
-
To a solution of (pyridin-2-yl)thiourea (0.01 mol) in glacial acetic acid (10 mL), add 3-chloropentane-2,4-dione (0.011 mol) and anhydrous sodium acetate (0.01 mol).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone.
Step 2: Synthesis of (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one
-
To a solution of 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone (0.01 mol) in ethanol (15 mL), add 2-fluorobenzaldehyde (0.02 mol) and potassium tert-butoxide (0.015 mol).
-
Reflux the reaction mixture for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with glacial acetic acid to pH 7.0.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
A Technical Guide to the Spectroscopic Characterization of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction
2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid (C₉H₆N₂O₂S, Molar Mass: 206.22 g/mol ) is a multifaceted heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine ring, a thiazole core, and a carboxylic acid moiety, suggests potential applications as a metal-chelating agent, a building block for larger bioactive molecules, or a pharmacophore in its own right. The pyridine and thiazole rings are common motifs in a vast array of pharmaceuticals, contributing to interactions with biological targets and influencing pharmacokinetic properties.
Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process. This guide will provide a detailed theoretical framework for the interpretation of the spectroscopic data of this compound, offering insights into the causality behind expected spectral features.
Molecular Structure and Predicted Spectroscopic Features
The key to interpreting the spectra of this compound lies in understanding the contribution of each of its structural components.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and thiazole rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-5' (Pyridine) | 8.50 - 8.70 | dd | J = 4.5-5.0, 1.5-2.0 | Deshielded by the adjacent nitrogen and the thiazole ring. |
| H-2' (Pyridine) | 9.00 - 9.20 | d | J = 1.5-2.0 | Most deshielded pyridine proton due to proximity to nitrogen and thiazole. |
| H-4' (Pyridine) | 8.20 - 8.40 | dt | J = 7.5-8.0, 1.5-2.0 | Influenced by the ring nitrogen and adjacent protons. |
| H-6' (Pyridine) | 7.40 - 7.60 | dd | J = 7.5-8.0, 4.5-5.0 | Typical chemical shift for a pyridine proton at this position. |
| H-5 (Thiazole) | 8.30 - 8.50 | s | - | Thiazole proton, deshielded by the adjacent sulfur and nitrogen atoms. |
| -COOH | 12.0 - 13.0 | br s | - | Highly deshielded, broad signal due to hydrogen bonding and exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment.
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 175 | Typical range for a carboxylic acid carbonyl carbon. |
| C-2 (Thiazole) | 160 - 170 | Carbon attached to two heteroatoms (N and S). |
| C-4 (Thiazole) | 140 - 150 | Carbon bearing the carboxylic acid group. |
| C-5 (Thiazole) | 120 - 130 | CH carbon of the thiazole ring. |
| C-2' (Pyridine) | 150 - 155 | CH carbon adjacent to the nitrogen. |
| C-3' (Pyridine) | 130 - 135 | Carbon attached to the thiazole ring. |
| C-4' (Pyridine) | 135 - 140 | CH carbon of the pyridine ring. |
| C-5' (Pyridine) | 123 - 128 | CH carbon of the pyridine ring. |
| C-6' (Pyridine) | 148 - 152 | CH carbon adjacent to the nitrogen. |
Experimental Considerations for NMR
-
Solvent Selection: A deuterated polar aprotic solvent such as DMSO-d₆ is a suitable choice for dissolving the carboxylic acid and avoiding the exchange of the acidic proton with the solvent.
-
Concentration: The chemical shift of the carboxylic acid proton can be concentration-dependent due to variations in hydrogen bonding.
-
2D NMR Techniques: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Caption: A typical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp | Stretching |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | Stretching |
| C=N (Pyridine/Thiazole) | 1600 - 1650 | Medium | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Stretching |
| C-O (Carboxylic Acid) | 1200 - 1300 | Strong | Stretching |
| O-H (Carboxylic Acid) | 900 - 950 | Broad, Medium | Out-of-plane bend |
Interpretation of Key IR Features
The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[3] The sharp, strong C=O stretching absorption is also highly diagnostic. The presence of aromatic C-H stretches above 3000 cm⁻¹ confirms the aromatic nature of the pyridine and thiazole rings.
Experimental Protocol for Solid-State IR
A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structure elucidation.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Ion | Predicted Fragmentation Pathway |
| 206 | [M]⁺˙ | Molecular ion |
| 161 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 134 | [M - COOH - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring |
| 104 | [C₅H₄N-CN]⁺ | Fragmentation of the pyridine ring |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Rationale for Fragmentation
The fragmentation of heterocyclic compounds in EI-MS often involves the cleavage of bonds adjacent to heteroatoms and the loss of small, stable neutral molecules. The loss of the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids. Subsequent fragmentation of the pyridylthiazole core can provide further structural information.
Caption: A simplified representation of a plausible fragmentation pathway.
High-Resolution Mass Spectrometry (HRMS)
For unambiguous determination of the elemental composition, High-Resolution Mass Spectrometry (HRMS) is essential. The calculated exact mass of C₉H₆N₂O₂S is 206.0150. An experimentally determined mass that is within a few parts per million (ppm) of this value would confirm the molecular formula.
Conclusion
While experimental spectroscopic data for this compound is not widely disseminated, a thorough understanding of the spectroscopic properties of its constituent functional groups allows for a robust prediction and interpretation of its NMR, IR, and MS spectra. This guide provides a detailed framework for researchers to anticipate the key spectral features of this molecule, aiding in its identification and characterization. The methodologies and interpretative strategies outlined herein are broadly applicable to a wide range of heterocyclic compounds, serving as a valuable resource for scientists in the field of drug discovery and development.
References
The Thiazole Scaffold: A Privileged Motif for Targeting a Spectrum of Human Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, has emerged as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility allow for a wide range of chemical modifications, leading to derivatives with potent and selective activities against a multitude of biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of thiazole derivatives, with a focus on their applications in oncology, neurodegenerative disorders, infectious diseases, and metabolic and inflammatory conditions. We will delve into the mechanistic insights that drive the therapeutic efficacy of these compounds, explore the critical structure-activity relationships that govern their potency, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the discovery and design of novel thiazole-based therapeutics.
Introduction: The Enduring Appeal of the Thiazole Nucleus
The thiazole moiety is a recurring motif in a variety of natural products and clinically approved drugs, a testament to its evolutionary selection as a biologically relevant scaffold.[1] Marketed drugs such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib all feature a thiazole core, highlighting the broad therapeutic applicability of this heterocycle.[1][2] The thiazole ring's aromaticity, combined with the presence of heteroatoms capable of forming crucial hydrogen bonds and other non-covalent interactions, allows for high-affinity binding to a diverse array of protein targets.[3] This guide will systematically explore these targets, categorized by the therapeutic areas where thiazole derivatives have shown the most promise.
Thiazole Derivatives in Oncology: A Multi-pronged Attack on Cancer
The development of targeted cancer therapies has revolutionized the treatment landscape, and thiazole derivatives have been at the forefront of this paradigm shift.[4][5] Their anticancer activity stems from their ability to modulate a wide range of targets involved in cancer cell proliferation, survival, and metastasis.[3][6]
Protein Kinase Inhibition: A Dominant Strategy
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, and their dysregulation is a hallmark of many cancers.[5][7] Thiazole derivatives have proven to be particularly effective as kinase inhibitors.[5][7][8]
-
Cyclin-Dependent Kinases (CDKs): These kinases are critical regulators of the cell cycle. Thiazole-based compounds have been developed as potent inhibitors of CDKs, such as CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[7]
-
B-RAF: The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, and its V600E mutation is a driver in many melanomas. Thiazole derivatives have been designed to specifically inhibit the B-RAF V600E mutant, with some compounds showing even greater potency than the approved drug dabrafenib.[7]
-
Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in various cellular processes, including proliferation and survival. Thiazole derivatives have demonstrated nanomolar inhibitory activity against GSK-3β.[7]
-
Other Kinase Targets: The list of kinase targets for thiazole derivatives is extensive and includes Casein Kinase 2 (CK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Pim1 kinase.[7][8][9][10][11][12]
Diagram 1: Thiazole Derivatives Targeting Key Oncogenic Kinase Pathways
Caption: Thiazole derivatives inhibit multiple oncogenic kinases.
Beyond Kinases: Other Anticancer Targets
The anticancer prowess of thiazole derivatives extends beyond kinase inhibition. They have been shown to interact with other critical cellular components:
-
Microtubules: These cytoskeletal proteins are essential for cell division. Thiazole-containing drugs, such as Ixabepilone, act as microtubule-stabilizing agents, leading to mitotic arrest and apoptosis.[13][14]
-
Topoisomerases: These enzymes are crucial for DNA replication and repair. Thiazole derivatives have been developed as topoisomerase inhibitors, inducing DNA damage and cell death.[6][13]
-
Pin1: The peptidyl-prolyl cis-trans isomerase Pin1 is overexpressed in many cancers and regulates the function of numerous oncoproteins and tumor suppressors. Thiazole derivatives have been identified as potent Pin1 inhibitors.[15][16]
Table 1: Selected Thiazole Derivatives and their Anticancer Targets
| Thiazole Derivative Class | Target | IC50/Activity | Reference |
| Phenylsulfonyl-thiazoles | B-RAF V600E | IC50: 23.1 ± 1.2 nM | [7] |
| Acylaminopyridine-thiazoles | GSK-3β | IC50: 0.29 ± 0.01 nM | [7] |
| 1,3-thiazole-5-carboxylic acids | CK2 | IC50: 0.4 µM | [7] |
| Thiazole-oxalic acids | Pin1 | IC50: 5.38 µM | [15] |
| Thieno-thiazole-pyrazoline hybrids | VEGFR-2 | IC50: 0.15 µM | [9][12] |
| Bis-thiazoles | Pim1 | IC50: 0.24 µM | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a thiazole derivative against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Thiazole derivative test compound
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the thiazole derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and thiazole derivative at various concentrations.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time.
-
Detection: After incubation, add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Thiazole Derivatives in Neurodegenerative Diseases: A Glimmer of Hope
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[2] Thiazole derivatives have emerged as promising therapeutic candidates due to their ability to target multiple pathological pathways in these complex disorders.[2][17][18]
Combating Alzheimer's Disease
-
Cholinesterase Inhibition: A key strategy in Alzheimer's treatment is to boost the levels of the neurotransmitter acetylcholine. Thiazole derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[17][18][19]
-
Targeting Amyloid-β and Tau Aggregation: The accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles of hyperphosphorylated tau protein are hallmarks of Alzheimer's disease. Thiazole derivatives can interfere with the aggregation of both Aβ and tau.[17][18][20]
-
Other Targets: Thiazole-based compounds also exhibit inhibitory activity against other targets implicated in Alzheimer's pathology, including β-secretase-1 (BACE-1) and glycogen synthase kinase-3β (GSK-3β).[18][20]
Addressing Parkinson's Disease
-
Monoamine Oxidase (MAO) Inhibition: MAO enzymes are responsible for the degradation of dopamine, a neurotransmitter depleted in Parkinson's disease. Thiazole derivatives have been identified as inhibitors of both MAO-A and MAO-B.[17]
Diagram 2: Multi-target Strategy of Thiazole Derivatives in Alzheimer's Disease
Caption: Thiazole derivatives target multiple pathological pathways.
Thiazole Derivatives in the Fight Against Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new anti-infective agents with novel mechanisms of action.[21][22] Thiazole derivatives have a long history as antimicrobial agents and continue to be a rich source of new drug candidates.[1][23]
Antibacterial Activity
Thiazole-based compounds exert their antibacterial effects through various mechanisms, including:
-
Inhibition of Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall is a proven antibacterial strategy.
-
Inhibition of Protein and Nucleic Acid Synthesis: Targeting essential cellular processes like protein and DNA synthesis can halt bacterial growth.[21]
-
Inhibition of Metabolic Pathways: Thiazole derivatives can inhibit key bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in folate synthesis.[24] Some derivatives have also been shown to inhibit the E. coli MurB enzyme.[25]
Antifungal and Antiviral Activity
The therapeutic potential of thiazole derivatives extends to fungal and viral infections. Several thiazole-containing compounds have demonstrated broad-spectrum antifungal activity.[1][24] Additionally, the thiazole scaffold is present in the clinically used HIV protease inhibitor, Ritonavir.[1][2]
Thiazole Derivatives in Metabolic and Inflammatory Disorders
Diabetes Management
Thiazole derivatives have shown significant promise as anti-diabetic agents.[26][27] Their mechanisms of action include:
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the breakdown of carbohydrates in the gut. By inhibiting them, thiazole derivatives can delay glucose absorption and lower postprandial blood glucose levels.[26][28]
-
Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism: Thiazolidinediones, a class of thiazole derivatives, are potent agonists of PPARγ, a nuclear receptor that plays a key role in insulin sensitization and glucose metabolism.[28][29]
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. Thiazole derivatives have demonstrated potent anti-inflammatory effects by targeting key enzymes in the inflammatory cascade:[30][31][32]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Thiazole derivatives can inhibit both COX and LOX enzymes.[30][32]
Conclusion and Future Perspectives
The thiazole scaffold has unequivocally established itself as a "privileged" structure in drug discovery. Its remarkable versatility has led to the development of a vast number of derivatives with a wide spectrum of biological activities. The therapeutic targets of these compounds are as diverse as the diseases they aim to treat, spanning from enzymes and receptors to protein-protein interactions.
Future research in this field will likely focus on several key areas:
-
Rational Design of Multi-target Ligands: The ability of thiazole derivatives to interact with multiple targets presents an opportunity to develop drugs that can address complex diseases with a single molecule.
-
Exploitation of Novel Targets: As our understanding of disease biology deepens, new therapeutic targets will emerge, and the thiazole scaffold will undoubtedly be explored for its potential to modulate these novel targets.
-
Optimization of Pharmacokinetic Properties: Continued efforts will be made to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives to enhance their clinical utility.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Pin1 inhibitory activity of thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel thiazole-based derivatives as human Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 20. researchgate.net [researchgate.net]
- 21. jchemrev.com [jchemrev.com]
- 22. mdpi.com [mdpi.com]
- 23. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies | MDPI [mdpi.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. rjptonline.org [rjptonline.org]
- 28. Bot Verification [rasayanjournal.co.in]
- 29. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 30. researchgate.net [researchgate.net]
- 31. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 32. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazole Nucleus: A Cornerstone of Modern Chemistry and Medicine
An In-depth Technical Guide on the Discovery, History, and Enduring Impact of Thiazole-Based Compounds
Introduction: The Unassuming Heterocycle with Profound Influence
In the vast landscape of organic chemistry, few molecular scaffolds have demonstrated the versatility and therapeutic significance of the thiazole ring.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a fundamental building block in a remarkable array of natural products and synthetic compounds that have shaped the course of medicine and industry.[1][3][4] From its presence in the essential vitamin B1 to its critical role in blockbuster drugs, the story of thiazole is a compelling narrative of scientific inquiry, synthetic innovation, and therapeutic breakthroughs. This guide provides a comprehensive exploration of the discovery and history of thiazole-based compounds, offering researchers, scientists, and drug development professionals a detailed perspective on the core science and pivotal moments that have established thiazole as a privileged scaffold in medicinal chemistry.
Part 1: Foundational Discoveries - The Dawn of Thiazole Chemistry
The journey into the world of thiazole chemistry began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The initial synthesis of the thiazole ring was a landmark achievement, laying the groundwork for over a century of innovation.
The Pioneering Synthesis: Hantzsch's Breakthrough
The first successful synthesis of a thiazole derivative is credited to the German chemist Arthur Hantzsch in 1887.[5][6] The Hantzsch thiazole synthesis, a reaction between an α-haloketone and a thioamide, proved to be a robust and versatile method for constructing the thiazole ring.[5][6] This reaction, lauded for its simplicity and high yields, became a cornerstone of heterocyclic synthesis and remains a widely used method today.[6]
Experimental Protocol: The Hantzsch Thiazole Synthesis
The following protocol outlines a general procedure for the Hantzsch synthesis, which typically involves the condensation of an α-haloketone with a thioamide.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., methanol, ethanol)
-
Optional: Mild base (e.g., sodium carbonate solution) for product precipitation
Procedure:
-
In a suitable reaction vessel, dissolve the α-haloketone and the thioamide in the chosen solvent.
-
Stir the mixture at a controlled temperature. The reaction is often heated to reflux to ensure completion.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The thiazole product can often be precipitated by pouring the reaction mixture into a solution of a mild base, such as 5% sodium carbonate.[7]
-
Collect the precipitated solid by filtration through a Buchner funnel.
-
Wash the filter cake with water to remove any inorganic impurities.
-
Dry the solid product, for instance, by air-drying on a watch glass.[7]
-
The crude product can then be purified further if necessary, for example, by recrystallization.
The elegance of the Hantzsch synthesis lies in its straightforward mechanism, which proceeds through a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: The Hantzsch thiazole synthesis mechanism.
Expanding the Synthetic Arsenal: The Cook-Heilbron Synthesis
While the Hantzsch synthesis was a monumental step, the quest for alternative and complementary synthetic routes continued. In 1947, Alan H. Cook and his colleagues introduced the Cook-Heilbron thiazole synthesis.[8] This method involves the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates to yield 5-aminothiazoles.[8][9] The Cook-Heilbron synthesis is particularly valuable for its ability to produce 5-aminothiazole derivatives under mild conditions.[8][10]
Part 2: Nature's Embrace - The Thiazole Ring in Biological Systems
The significance of the thiazole ring extends far beyond the laboratory. Nature has harnessed its unique chemical properties in a variety of essential biomolecules.
The Vital Nutrient: Thiamine (Vitamin B1)
Perhaps the most prominent natural occurrence of the thiazole ring is in thiamine, also known as vitamin B1.[3][11] Thiamine is an essential micronutrient for humans and animals, playing a crucial role in carbohydrate metabolism.[11][12][13] Its structure features a thiazolium ring linked to a pyrimidine ring by a methylene bridge.[11][14] The discovery of thiamine's structure was a major milestone in understanding the biochemical basis of nutrition and diseases like beriberi, which results from thiamine deficiency.[13]
The biosynthesis of thiamine is a complex process where the thiazole and pyrimidine moieties are synthesized separately and then combined.[11][15] In bacteria, the sulfur atom of the thiazole ring is derived from cysteine.[3]
Caption: Key structural components of Thiamine (Vitamin B1).
Part 3: The Therapeutic Revolution - Thiazoles in Drug Discovery
The discovery of the thiazole ring's presence in natural products, coupled with the development of robust synthetic methods, set the stage for its exploration in medicinal chemistry. The 20th century witnessed the rise of thiazole-based compounds as powerful therapeutic agents.
The Sulfa Drug Era: The Emergence of Sulfathiazole
In the pre-antibiotic era, bacterial infections were a leading cause of death. The development of sulfonamide drugs in the 1930s marked a turning point in medicine.[16] Following the discovery of Prontosil and its active metabolite sulfanilamide, a massive synthetic effort was undertaken to create more potent and less toxic derivatives.[16] This research led to the introduction of sulfathiazole in the late 1930s, which quickly became a widely used antibacterial agent.[16][17] It proved effective against a range of bacterial infections and was a mainstay of antibacterial therapy before the widespread availability of penicillin.[16]
The synthesis of sulfathiazole typically involved the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole, followed by deacetylation.[18]
| Drug | Class | Year of Introduction | Key Therapeutic Use |
| Sulfathiazole | Sulfonamide Antibiotic | Late 1930s | Bacterial Infections |
A "Miracle Drug": The Penicillin Story
The discovery of penicillin by Alexander Fleming and its subsequent development by Howard Florey and Ernst Chain revolutionized the treatment of bacterial infections. The unique chemical structure of penicillin, finalized in 1945, features a four-membered β-lactam ring fused to a five-membered thiazolidine ring (a reduced form of thiazole).[19][20] This strained ring system is crucial for penicillin's antibacterial activity, as it acylates and inactivates bacterial enzymes responsible for cell wall synthesis.[20] The thiazolidine ring is an integral part of the penicillin scaffold, contributing to its overall structure and biological activity.[20][21]
Combating a Modern Plague: Ritonavir and HIV
The emergence of the HIV/AIDS pandemic in the 1980s presented an urgent need for effective antiviral therapies. The development of protease inhibitors was a major breakthrough in the management of HIV infection. Ritonavir, an antiretroviral drug approved by the FDA in 1996, is a potent HIV protease inhibitor that contains two thiazole rings in its structure.[22][23] The inclusion of thiazole moieties in ritonavir was a deliberate design choice to improve its pharmacokinetic properties, specifically to increase its metabolic stability and oral bioavailability.[22][24] The discovery and development of ritonavir exemplify the rational design of thiazole-containing drugs to address specific therapeutic challenges.[22][24][25]
| Drug | Class | Year of FDA Approval | Key Therapeutic Use |
| Ritonavir | HIV Protease Inhibitor | 1996 | HIV/AIDS |
A New Frontier: Thiazoles in Cancer Therapy
The versatility of the thiazole scaffold has also been leveraged in the fight against cancer. Several thiazole-containing compounds have emerged as promising anticancer agents, targeting various pathways involved in tumor growth and proliferation.[26][27][28] For instance, Dasatinib, a thiazole-containing drug, is a potent tyrosine kinase inhibitor used in the treatment of certain types of leukemia.[29][30] The thiazole ring is a key structural element in many of these compounds, contributing to their binding to target proteins and their overall pharmacological profile.[27][30] Research in this area is ongoing, with many novel thiazole derivatives being investigated for their potential as next-generation cancer therapeutics.[30][31]
Part 4: Beyond Medicine - Thiazoles in Agriculture and Industry
The impact of thiazole chemistry is not limited to the pharmaceutical realm. Thiazole derivatives have found important applications in agriculture and various industrial processes.
Protecting the Harvest: Thiazole-Based Agrochemicals
Thiazole-containing compounds are utilized as fungicides and pesticides to protect crops from various diseases and pests.[3] For example, Thifluzamide and Tricyclazole are commercially available fungicides that incorporate a thiazole ring in their structures.[3] These compounds play a crucial role in modern agriculture by helping to ensure food security.
Industrial Applications: Dyes and Accelerators
Thiazole derivatives have also made their mark in the chemical industry. Certain benzothiazole derivatives, which feature a thiazole ring fused to a benzene ring, are used as dyes for cotton and other materials.[3] Additionally, 2-mercaptobenzothiazole is a widely used accelerator in the vulcanization of rubber, a process that enhances the durability and elasticity of rubber products.[1]
Conclusion: An Enduring Legacy and a Bright Future
From its humble beginnings in the late 19th-century laboratory to its current status as a privileged scaffold in drug discovery and a valuable component in various industrial applications, the journey of the thiazole ring is a testament to the power of chemical synthesis and the intricate relationship between structure and function. The historical discoveries laid the foundation for the development of life-saving medicines and innovative technologies. As our understanding of biology and chemistry continues to deepen, the versatile and adaptable thiazole nucleus is poised to remain a central player in the ongoing quest for novel therapeutic agents and advanced materials, ensuring its enduring legacy for generations of scientists to come.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thiamine - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. nbinno.com [nbinno.com]
- 18. US2592859A - Sulfathiazole preparation - Google Patents [patents.google.com]
- 19. acs.org [acs.org]
- 20. Penicillin - Wikipedia [en.wikipedia.org]
- 21. Synthesis of new penicillin derivatives as drug-like molecules for biological screening [html.rhhz.net]
- 22. Discovery of ritonavir, a potent inhibitor of HIV protease with high oral bioavailability and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmafocuseurope.com [pharmafocuseurope.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. media.neliti.com [media.neliti.com]
- 30. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and DFT Analysis of Pyridyl Thiazole Hybrids: From Quantum Mechanics to Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Pyridyl thiazole hybrids represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Understanding the intricate relationship between their three-dimensional structure and biological function is paramount for rational drug design. This technical guide provides a comprehensive framework for leveraging theoretical studies, with a primary focus on Density Functional Theory (DFT), to elucidate the electronic, structural, and reactivity properties of these hybrids. We present a self-validating, step-by-step workflow for DFT analysis, from initial molecular geometry optimization to the calculation of critical quantum chemical descriptors. By bridging theoretical data with experimental outcomes, this guide empowers researchers to predict molecular behavior, interpret structure-activity relationships (SAR), and accelerate the discovery of novel pyridyl thiazole-based therapeutic agents.
The Convergence of Pyridyl and Thiazole Moieties: A Synergy in Medicinal Chemistry
The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. Pyridyl thiazole hybrids are exemplary of this approach, merging the electron-deficient pyridine ring with the electron-rich thiazole ring. This unique electronic arrangement imparts a versatile chemical character, enabling these molecules to engage with a diverse array of biological targets.
-
1.1. The Pharmacological Significance: The pyridine nucleus is a ubiquitous feature in numerous FDA-approved drugs, valued for its hydrogen bonding capabilities and metabolic stability. The thiazole ring, famously a component of Vitamin B1, is a key structural alert in compounds exhibiting antimicrobial, anticancer, and anti-inflammatory properties. Their amalgamation results in hybrids with enhanced and sometimes novel biological activities, including potent anticancer and antimicrobial effects.
-
1.2. The Imperative for Theoretical Analysis: While empirical screening and synthesis are indispensable, they are often resource-intensive. Computational chemistry, particularly DFT, offers a predictive, cost-effective alternative to pre-screen candidates, understand reaction mechanisms, and rationalize observed biological activities. By calculating properties like molecular orbital energies and electrostatic potential, we can gain profound insights into a molecule's stability, reactivity, and potential for intermolecular interactions—the very essence of its pharmacological function.
The Theoretical Framework: Density Functional Theory (DFT) as a Predictive Tool
DFT has emerged as the workhorse of computational quantum chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. It is founded on the principle that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.
-
2.1. The Lynchpin: Exchange-Correlation Functionals and Basis Sets: The exact form of the exchange-correlation (XC) functional, which accounts for the quantum mechanical effects of electron exchange and correlation, is unknown and must be approximated. The choice of this functional, along with the basis set (a set of mathematical functions used to build molecular orbitals), defines the "level of theory" and is a critical decision in any DFT study.
-
Expert Insight: For organic molecules like pyridyl thiazoles, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results for geometries and electronic properties. The 6-311++G(d,p) basis set is an excellent choice, offering a good compromise between accuracy and computational demand. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for describing non-covalent interactions, while "(d,p)" adds polarization functions, allowing for more flexibility in orbital shapes.
-
-
2.2. A Self-Validating System: The protocols described herein are designed to be self-validating. For instance, a geometry optimization must be followed by a frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface, not a transition state. This internal check is a hallmark of a robust computational protocol.
A Validated Workflow for the DFT Analysis of Pyridyl Thiazole Hybrids
This section details a step-by-step methodology for conducting a comprehensive DFT analysis of a representative pyridyl thiazole hybrid.
Methodological & Application
Application Notes & Protocols: Pyridylthiazole Scaffolds in the Development of Advanced Luminescent Materials
Introduction: The Pyridylthiazole Core - A Privileged Scaffold for Luminescence
The confluence of a pyridine ring and a thiazole ring within a single molecular framework gives rise to the pyridylthiazole scaffold, a structure of significant interest in materials science. This heterocyclic system possesses a unique combination of electronic and structural features that make it an exceptional building block for luminescent materials. The pyridine moiety acts as an electron-withdrawing group and a potent metal-coordinating site, while the thiazole ring is an electron-rich π-conjugated system. This inherent "push-pull" character facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental process for generating strong luminescence. Furthermore, the rigid, planar structure of the pyridylthiazole core minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.[1][2] The ability to systematically modify the scaffold at various positions allows for the fine-tuning of photophysical properties, making it a versatile platform for creating materials with tailored absorption and emission characteristics for diverse applications ranging from bioimaging to next-generation electronics.
Part I: Synthesis of Pyridylthiazole-Based Luminophores
The creation of novel pyridylthiazole luminophores hinges on robust and versatile synthetic strategies. The most common and effective approach is the Hantzsch thiazole synthesis, which allows for the construction of the core heterocycle. Subsequent complexation with metal ions can further enhance and diversify the material's photophysical properties.
Core Directive: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone reaction for forming the thiazole ring. It involves the condensation of an α-haloketone with a thioamide. For pyridylthiazoles, a pyridine-derived thioamide is the key starting material.
Causality Behind the Method: This method is favored due to its reliability, operational simplicity, and the commercial availability of a wide range of starting materials. It allows for the direct installation of desired substituents on the thiazole ring (derived from the α-haloketone) and the pyridine ring (derived from the thioamide), providing a modular approach to building a library of compounds.
Protocol 1: Synthesis of a Representative 2-(Pyridin-2-yl)-4-arylthiazole [3]
This protocol describes the synthesis of a 2-(pyridin-2-yl)-4-arylthiazole derivative, a common structural motif.
Step 1: Preparation of Pyridine-2-carbothioamide
-
Rationale: The thioamide is the source of the nitrogen and sulfur atoms for the thiazole ring and incorporates the pyridine unit.
-
To a solution of 2-cyanopyridine in a mixture of pyridine and triethylamine, add hydrogen sulfide gas under controlled conditions until the starting material is consumed (monitored by TLC).
-
Alternatively, commercially available pyridine-2-carbothioamide can be used.
Step 2: Hantzsch Cyclocondensation
-
Dissolve pyridine-2-carbothioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired α-bromoacetophenone derivative (e.g., 4-substituted phenacyl bromide) (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The reflux condition provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by dehydration and cyclization. Ethanol is a suitable polar, protic solvent for this condensation.
-
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The product will often precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure pyridylthiazole derivative.
Step 3: Characterization
-
Confirm the structure of the final product using standard analytical techniques:
-
¹H and ¹³C NMR spectroscopy to verify the chemical structure.
-
Mass Spectrometry (MS) to confirm the molecular weight.
-
Melting point analysis for purity assessment.
-
Diagram: General Synthetic Workflow
Caption: Workflow for synthesis and analysis of pyridylthiazole luminophores.
Part II: Characterization of Photophysical Properties
Evaluating the performance of a new luminescent material requires a systematic characterization of its interaction with light. These measurements provide the fundamental data needed to assess its suitability for specific applications.
Core Directive: A Self-Validating System of Analysis Each characterization technique provides a piece of the puzzle. The results should be cross-correlated for a complete and trustworthy picture. For instance, the excitation spectrum should closely match the absorption spectrum, validating that the absorbing species is indeed the one that emits light.
Protocol 2: Standard Photophysical Characterization
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the pyridylthiazole compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or ethanol) at a concentration of ~1 mM.
-
Expert Insight: The choice of solvent is critical, as many pyridylthiazole derivatives exhibit solvatochromism, where their spectral properties change with solvent polarity.[4][5] Always report the solvent used.
-
From the stock solution, prepare a dilute solution (~1-10 µM) for analysis. The absorbance of this solution should be kept below 0.1 at the excitation wavelength to avoid inner filter effects in fluorescence measurements.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the dilute solution from ~250 nm to 700 nm against a solvent blank.
-
Identify the wavelength of maximum absorption (λ_abs). This corresponds to the energy required for the S₀ → S₁ electronic transition.
-
-
Photoluminescence (PL) Spectroscopy:
-
Emission Spectrum: Excite the sample at its λ_abs. Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to the near-infrared. Identify the wavelength of maximum emission (λ_em).
-
Excitation Spectrum: Set the emission monochromator to the sample's λ_em. Scan the excitation wavelengths across the absorption band. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield (Φ_F) Determination (Relative Method):
-
Rationale: The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Select a standard that absorbs and emits in a similar spectral region as your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Measure the absorbance (at the excitation wavelength) and the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Stokes Shift Calculation:
-
The Stokes shift is the difference in energy between the absorption and emission maxima. It is a crucial parameter, especially for applications like bioimaging, where a large shift is desirable to separate excitation and emission signals.
-
Calculate using: Δν = (1/λ_abs - 1/λ_em) or simply report as Δλ = (λ_em - λ_abs) in nm. Pyridylthiazoles often exhibit large Stokes shifts.[1][2]
-
Data Presentation: Photophysical Properties of Representative Pyridylthiazoles
| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Solvent | Reference |
| 4-Aryl-2-(pyridin-2-yl)thiazole | 341 | 490 | ~0.8 - 0.9 | 149 | Varies | [3] |
| 2,2'-Pyridylthiazole | ~320-340 | ~380-450 | ~0.9 - 1.0 | ~60-110 | Aqueous | [1][2] |
| Thiazolo[5,4-d]thiazole Core | ~400-450 | ~500-650 | ~0.25 - 0.28 | ~100-200 | Solution | [6][7] |
Part III: Key Applications & Protocols
The tunable properties of pyridylthiazole derivatives make them suitable for a wide array of advanced applications.
Application 1: Fluorescent Chemosensors
Principle: The pyridyl nitrogen and thiazole heteroatoms form an excellent chelation site for metal ions. Upon binding a metal ion, the internal rotation of the molecule can be restricted, and the electronic properties are perturbed. This often leads to a significant change in fluorescence intensity ("turn-on" or "turn-off" response), a mechanism known as Chelation-Enhanced Fluorescence (CHEF) or Chelation-Enhanced Quenching (CHEQ).[8][9]
Protocol 3: Screening for Metal Ion Sensing
Objective: To evaluate the selectivity and sensitivity of a new pyridylthiazole compound for various metal ions.
-
Prepare Solutions:
-
Prepare a ~10 µM solution of the pyridylthiazole sensor in a suitable buffer/solvent system (e.g., HEPES buffer in water/acetonitrile).
-
Prepare stock solutions (~1 mM) of various metal perchlorate or nitrate salts (e.g., Ni²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Hg²⁺, etc.).
-
Expert Insight: Perchlorate and nitrate salts are often used as they are typically non-coordinating and non-quenching anions.
-
-
-
Selectivity Test (Screening):
-
To an array of cuvettes containing the sensor solution, add a significant excess (e.g., 10 equivalents) of each different metal ion stock solution.
-
Allow the solutions to equilibrate for a few minutes.
-
Measure the fluorescence emission spectrum for each sample, using the same excitation wavelength.
-
Plot the fluorescence intensity at λ_em against the different metal ions to create a selectivity profile. A large change for one specific ion indicates high selectivity.
-
-
Sensitivity Test (Titration):
-
For the metal ion that showed the highest response, perform a fluorescence titration.
-
To a cuvette containing the sensor solution, add incremental amounts of the target metal ion stock solution (e.g., from 0 to 2.0 equivalents).
-
After each addition, record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λ_em versus the concentration of the metal ion. This titration curve can be used to determine the binding stoichiometry and the limit of detection (LOD).
-
Diagram: Chemosensor "Turn-On" Mechanism
Caption: Chelation-enhanced fluorescence (CHEF) mechanism.
Application 2: Organic Light-Emitting Diodes (OLEDs)
Principle: Pyridylthiazole derivatives can function as the emissive layer (EML) in an OLED.[10][11] Their bipolar nature (ability to transport both holes and electrons) and high thermal stability are advantageous. In an OLED, electrons and holes are injected from the cathode and anode, respectively. They travel through charge-transport layers and recombine in the EML, forming excitons. The radiative decay of these excitons produces light, with the color determined by the energy gap of the pyridylthiazole luminophore.[12]
Protocol 4: Workflow for Simple Solution-Processed OLED Fabrication
Rationale: Solution processing (like spin-coating) is a cost-effective method for fabricating large-area devices, and many pyridylthiazole derivatives can be designed for good solubility.[13]
-
Substrate Preparation:
-
Begin with a pre-patterned Indium Tin Oxide (ITO)-coated glass substrate. ITO serves as the transparent anode.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Treat the substrate with UV-Ozone or Oxygen Plasma to increase the work function of the ITO and improve film adhesion.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a layer of PEDOT:PSS (a conductive polymer) onto the ITO surface.
-
Anneal the substrate on a hotplate to remove residual water. This layer facilitates the injection of holes from the anode.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the pyridylthiazole emissive material (often blended with a host material) in an organic solvent like toluene or chlorobenzene.
-
Spin-coat the EML solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox to prevent degradation from oxygen and moisture.
-
Anneal the film to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of a low work function material (e.g., LiF) followed by a thicker layer of a stable metal (e.g., Aluminum) through a shadow mask to define the cathode contacts.
-
-
Encapsulation and Testing:
-
Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers.
-
Test the device by applying a voltage and measuring the current, luminance, and electroluminescence spectrum.
-
Diagram: OLED Device Architecture
Caption: A typical multilayer OLED device stack.
Application 3: Luminescent Probes for Bioimaging
Principle: Transition metal complexes containing pyridylthiazole ligands are highly promising for cellular imaging.[14] Heavy metals like Osmium(II) and Rhenium(I) promote intersystem crossing to a triplet state, resulting in phosphorescence.[15] These probes offer key advantages:
-
Long Luminescence Lifetimes: Allows for time-gated imaging to reduce background autofluorescence from biological samples.
-
Large Stokes Shifts: Minimizes self-quenching and bleed-through between excitation and emission channels.[16]
-
High Photostability: Resists photobleaching during prolonged imaging experiments.[15]
Protocol 5: Live-Cell Staining and Confocal Microscopy
Objective: To visualize the subcellular localization of a luminescent pyridylthiazole-metal complex.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HeLa, A549) on glass-bottom confocal dishes until they reach 60-70% confluency.
-
-
Probe Preparation:
-
Prepare a stock solution (1-5 mM) of the pyridylthiazole-metal complex in DMSO.
-
Dilute the stock solution in cell culture medium (e.g., DMEM) to a final working concentration (typically 1-10 µM).
-
Expert Insight: The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the medium containing the luminescent probe to the cells.
-
Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, wash the cells two or three times with PBS to remove any unbound probe.
-
Add fresh culture medium or imaging buffer to the dish.
-
Image the cells using a laser scanning confocal microscope.
-
Set the excitation laser wavelength and emission detector range based on the known photophysical properties of the complex.
-
To identify the subcellular localization, co-staining with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can be performed.[16]
-
-
Toxicity Assay (Optional but Recommended):
-
Perform an MTT or similar cell viability assay to ensure that the probe is not toxic to the cells at the imaging concentration.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridylthiazoles: highly luminescent heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Negative Solvatochromism of an Anionic Thiazole‐Based Dye | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-(1,2,3-Triazol-4-yl)pyridine-containing ethynylarenes as selective ‘turn-on’ fluorescent chemosensors for Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iris.uniss.it [iris.uniss.it]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. mdpi.com [mdpi.com]
- 14. Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity | Semantic Scholar [semanticscholar.org]
- 15. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Photophysical and Cellular Imaging Studies of Brightly Luminescent Osmium(II) Pyridyltriazole Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Framework for Assessing the Cytotoxicity of Thiazole Compounds
Abstract
Thiazole and its derivatives are a cornerstone of medicinal chemistry, demonstrating significant potential as therapeutic agents, particularly in oncology.[1][2][3][4] A critical step in the preclinical evaluation of these compounds is the accurate assessment of their cytotoxic effects. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust cytotoxicity assays for thiazole-based compounds. We delve into the mechanistic rationale behind assay selection, present detailed, self-validating protocols, and offer expert guidance on data analysis and troubleshooting common challenges, such as compound solubility.
Introduction: The Significance of Thiazole Scaffolds and Cytotoxicity Profiling
The thiazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[3][5] In cancer research, thiazole derivatives have been shown to exert cytotoxic effects through diverse mechanisms, including the induction of apoptosis, disruption of microtubule polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[6][7]
Cytotoxicity testing is a foundational element of the drug discovery pipeline. It serves a dual purpose: identifying compounds with potent anti-cancer activity and flagging potential off-target toxicity against healthy cells.[8][9] A well-designed experimental setup provides reliable, reproducible data, enabling informed decisions about which lead compounds to advance. This guide provides the scientific principles and practical steps to achieve this.
Strategic Assay Selection: Matching Methodology to Mechanism
The choice of a cytotoxicity assay is not arbitrary; it should be guided by the anticipated mechanism of action of the compound and the specific question being asked. Thiazole compounds can induce cell death through various pathways, making a multi-faceted approach often beneficial.
-
Metabolic Viability Assays (e.g., MTT): These colorimetric assays are a workhorse for initial screening. The principle is the enzymatic reduction of a tetrazolium salt, like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[10] The color intensity is proportional to the number of viable cells. They are cost-effective and suited for high-throughput screening but provide an indirect measure of cell viability that can be confounded by compounds affecting cellular metabolism.[9][11]
-
Membrane Integrity Assays (e.g., LDH): These assays quantify cell death by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[12][13][14] The amount of LDH released is directly proportional to the number of dead or damaged cells. This method provides a direct measure of cytotoxicity but is sensitive to the timing of the measurement, as LDH can degrade over time in the medium.[15]
-
Real-Time Cytotoxicity Assays: These methods offer a significant advantage by providing kinetic data. They typically use impermeable fluorescent dyes that only enter cells when the membrane is compromised, allowing for the continuous monitoring of cell death over time using an automated imaging system.[16][17][18] This approach can powerfully distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects, which is crucial for compound characterization.[19]
Below is a decision-making framework for selecting an appropriate assay.
A Validated Protocol for MTT-Based Cytotoxicity Assessment
This section provides a detailed, step-by-step protocol for the MTT assay, designed as a self-validating system through the inclusion of essential controls.
Foundational Steps: Cell Culture and Compound Preparation
A. Cell Line Management
-
Rationale: The choice of cell lines is paramount. It is standard practice to use one or more cancer cell lines relevant to the therapeutic goal (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[20][21]
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[22]
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[23]
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth and viability. For detailed guidance on cell line maintenance, refer to the ATCC Animal Cell Culture Guide.[24][25]
-
B. Thiazole Compound Handling
-
Rationale: Many heterocyclic compounds, including thiazoles, have poor aqueous solubility.[26] Preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is the standard approach.
-
Protocol:
-
Prepare a 10 mM stock solution of the thiazole compound in 100% cell culture-grade DMSO.[20] Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, prepare serial dilutions of the compound from the stock solution in complete culture medium. Crucially, ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. [20][26]
-
Step-by-Step MTT Assay Execution
This workflow is designed for a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count the cells. Resuspend the cells in fresh complete medium to a concentration that allows for seeding 3,000–8,000 cells per well (this should be optimized for each cell line's growth rate) in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to adhere and resume growth.[27]
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of medium containing the desired concentrations of the thiazole compound or controls.
-
Essential Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin, Doxorubicin).[20]
-
Blank Control: Wells with medium only (no cells) to subtract background absorbance.
-
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium containing MTT. Be careful not to disturb the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Mix thoroughly by gently shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
A. Calculation of Cell Viability The data should be processed to determine the percentage of viable cells relative to the control.
-
Formula: % Viability = [(Absorbance of Test Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
B. Determination of the IC₅₀ Value The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. It is the concentration at which 50% of cell viability is inhibited.[28]
-
Procedure:
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data.[29]
-
The IC₅₀ is the concentration that corresponds to 50% on the y-axis of this curve.
-
C. Data Presentation and Interpretation Results should be summarized in a clear, tabular format. The key to interpretation is comparing the potency (IC₅₀) and selectivity of the compound. A promising anticancer compound will have a low IC₅₀ value for cancer cells and a much higher IC₅₀ value for non-cancerous cells.
| Compound | Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |
| Thiazole Derivative X | A549 (Lung Cancer) | 12.5 ± 1.8 | >8.0 |
| MCF-7 (Breast Cancer) | 18.2 ± 2.5 | >5.5 | |
| HEK293 (Normal Kidney) | >100 | - | |
| Cisplatin (Control) | A549 (Lung Cancer) | 10.1 ± 1.5 | 2.8 |
| MCF-7 (Breast Cancer) | 7.9 ± 1.2 | 3.6 | |
| HEK293 (Normal Kidney) | 28.4 ± 3.9 | - | |
| ¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater cancer cell-specific toxicity. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates in media | Poor aqueous solubility of the thiazole derivative.[30] | Prepare a more concentrated DMSO stock and use a smaller volume for dilution. Pre-warm media to 37°C before adding the compound. If precipitation persists, consider advanced solubilization techniques or a different solvent system (after validating its lack of toxicity).[26] |
| High variability between replicate wells | Inaccurate cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| MTT reduction by the compound itself | The thiazole compound has reducing properties that can convert MTT to formazan in a cell-free environment. | Run a control plate with various concentrations of the compound in cell-free medium. If significant color change occurs, the MTT assay is not suitable. Switch to an alternative assay like LDH or a dye-based real-time assay. |
| Low absorbance readings across the plate | Insufficient cell number seeded; Cells are in poor health; Contamination. | Optimize cell seeding density. Ensure cells are healthy and in the log growth phase before the experiment. Routinely check for contamination. |
References
- 1. THIAZOLES AS POTENT ANTICANCER AGENTS: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 8. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-time Cytotoxicity Assays in Human Whole Blood [jove.com]
- 18. sartorius.com [sartorius.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. acmeresearchlabs.in [acmeresearchlabs.in]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines - Google 圖書 [books.google.com.hk]
- 25. onscience.es [onscience.es]
- 26. benchchem.com [benchchem.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid as a building block in organic synthesis
An Application Guide to 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid in Synthetic Chemistry
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional heterocyclic compound that has emerged as a valuable building block for the synthesis of complex organic molecules. Its structure uniquely combines three key chemical features: a pyridine ring, a thiazole ring, and a carboxylic acid functional group. This combination makes it a particularly attractive starting material in drug discovery and materials science. The pyridine moiety, a common pharmacophore, can engage in hydrogen bonding and metal coordination, while the thiazole ring is a bioisostere of various functional groups and is known for its diverse biological activities.[1] The carboxylic acid serves as a versatile synthetic handle, enabling a wide array of chemical transformations.
The strategic placement of these groups allows chemists to construct diverse molecular architectures with potential applications ranging from novel therapeutics to functional organic materials. Pyridine carboxylic acid isomers and their derivatives, in general, are foundational to a multitude of drugs targeting conditions like cancer, diabetes, and infectious diseases.[2] This guide provides detailed application notes and protocols for the use of this specific scaffold in key synthetic operations.
| Property | Value | Source |
| IUPAC Name | 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid | [3] |
| CAS Number | 39067-29-3 | [4] |
| Molecular Formula | C₉H₆N₂O₂S | [4] |
| Molecular Weight | 206.22 g/mol | [4] |
| Monoisotopic Mass | 206.015 Da | [5] |
| SMILES | OC(=O)C1=CSC(=N1)C1=CN=CC=C1 | [3] |
Application I: Amide Bond Formation for Bioactive Scaffolds
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, as this linkage is a cornerstone of peptides, proteins, and a vast number of pharmaceutical agents. The carboxylic acid group of this compound can be readily activated to react with a diverse range of primary and secondary amines, yielding a library of amide derivatives. This approach is fundamental for structure-activity relationship (SAR) studies in drug development.
Scientific Rationale:
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires excessively high temperatures. Therefore, "coupling reagents" are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in combination with additives like HOBt (1-Hydroxybenzotriazole) are highly efficient.[6][7] They form highly reactive activated esters in situ, which are then readily attacked by the amine nucleophile to form the amide bond under mild conditions, minimizing the risk of epimerization for chiral substrates.[8]
General Workflow for Amide Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 4. scbt.com [scbt.com]
- 5. PubChemLite - 2-(3-pyridyl)thiazole-4-carboxylic acid (C9H6N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. peptide.com [peptide.com]
- 7. growingscience.com [growingscience.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Antimicrobial and Antifungal Screening of Thiazole Derivatives
Introduction: The Thiazole Scaffold in Antimicrobial Research
The rise of antimicrobial resistance (AMR) constitutes a paramount threat to global public health, necessitating an urgent and continuous pipeline of novel therapeutic agents.[1] Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the thiazole ring is a prominent structural motif.[2][3] This five-membered aromatic heterocycle, containing sulfur and nitrogen atoms, is a core component of numerous natural products and clinically approved drugs, including the pioneering antibiotic Penicillin, the anti-HIV agent Ritonavir, and the antifungal drug Ravuconazole.[1][2][4]
The therapeutic versatility of thiazole derivatives stems from their unique physicochemical properties, which can be readily modified to optimize biological activity.[3][5] Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways, like fatty acid synthesis, to the disruption of cell wall integrity or nucleic acid synthesis.[1][4] This guide provides a comprehensive framework and detailed protocols for the initial in vitro screening of novel thiazole derivatives for both antibacterial and antifungal activity, grounding the methodologies in the standards set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
PART 1: Foundational Concepts and Strategic Workflow
Before embarking on screening, it is crucial to understand the key metrics that define a compound's potency. The primary goal of these assays is to move from a qualitative assessment of activity to a quantitative determination of potency, which guides the subsequent stages of drug development.
Key Metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][7][8] This is the most fundamental measure of a compound's in vitro activity and indicates a microbiostatic effect.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[7][8][9][10] This metric differentiates a bacteriostatic compound (which only inhibits growth) from a bactericidal one (which actively kills the bacteria).
-
Minimum Fungicidal Concentration (MFC): Analogous to MBC, this is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum, indicating a fungicidal effect.[7][8]
A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[8]
Strategic Screening Workflow
A logical and resource-efficient screening cascade is essential. The process begins with broad, qualitative screening to identify "hits" and progresses to more precise, quantitative assays for promising candidates.
Caption: High-level workflow for antimicrobial screening.
PART 2: Pre-Screening Preparation
Methodical preparation is the bedrock of reproducible and trustworthy results. Standardization of reagents, microbial cultures, and compound solutions is non-negotiable.
Preparation of Thiazole Derivative Stock Solutions
The solubility of novel compounds can be a significant variable. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions due to its broad solubilizing power and relative inertness.
-
Weighing: Accurately weigh 1-5 mg of each thiazole derivative.
-
Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or ~20-50 mM depending on molecular weight). Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Causality Check: Using a high-concentration stock in a polar aprotic solvent like DMSO minimizes the final concentration of the solvent in the assay medium, thereby reducing potential solvent-induced toxicity to the microbes. The final DMSO concentration in the assay should ideally not exceed 1-2% (v/v).
Selection and Preparation of Microbial Strains
The choice of microbial strains should reflect the desired spectrum of activity. A standard panel should include representatives from Gram-positive and Gram-negative bacteria, as well as clinically relevant yeast and mold species.
| Microorganism Type | Species | ATCC No. | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus | 29213 | Common cause of skin and systemic infections, representative of cocci. |
| Bacillus subtilis | 6633 | Spore-forming bacterium, often used as a general Gram-positive model. | |
| Gram-Negative Bacteria | Escherichia coli | 25922 | Ubiquitous gut bacterium, a key model for Gram-negative pathogens. |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for high intrinsic and acquired resistance. | |
| Yeast (Fungi) | Candida albicans | 90028 | Most common cause of opportunistic fungal infections (candidiasis). |
| Mold (Fungi) | Aspergillus fumigatus | 204305 | Major cause of invasive aspergillosis in immunocompromised patients. |
Inoculum Preparation (Standardized to 0.5 McFarland):
This step is critical for ensuring that a consistent number of microbial cells are used in each assay, which is a cornerstone of reproducibility.[6]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing sterile saline or a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
This standardized suspension must be used within 15-30 minutes of preparation to maintain cell viability and density.[11]
PART 3: Primary Screening Protocol: Agar Disk Diffusion
The disk diffusion method is a qualitative or semi-quantitative technique ideal for initial screening of a large number of compounds.[12] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test organism. The presence of an antimicrobial effect is indicated by a clear "zone of inhibition" around the disk where microbial growth has been prevented.
Step-by-Step Protocol:
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) for most bacteria. For fungi, Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) is often used. Ensure the agar has a uniform depth of 4.0 ± 0.5 mm.
-
Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Remove excess liquid by pressing the swab against the inside of the tube.[11] Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[11]
-
Disk Application: Allow the plate surface to dry for 5-15 minutes. Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each thiazole derivative stock solution (or a specific test concentration) onto a separate disk. Also, prepare a negative control disk (DMSO only) and a positive control disk (a known antibiotic like Ciprofloxacin or antifungal like Fluconazole).
-
Incubation: Incubate the plates within 15 minutes of disk application.[11]
-
Bacteria: 35°C ± 1°C for 18-24 hours.
-
Fungi: 28-35°C for 24-72 hours, depending on the species' growth rate.
-
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
Data Interpretation:
| Zone Diameter (mm) | Interpretation |
| < 8 | No significant activity |
| 9 - 14 | Moderate activity |
| 15 - 19 | Strong activity |
| > 20 | Very strong activity |
Note: These ranges are indicative and should be compared against the positive control. Compounds showing moderate to strong activity are prioritized for quantitative MIC testing.
PART 4: Quantitative Screening: Broth Microdilution for MIC
The broth microdilution method is the gold standard for determining a compound's MIC.[6][13] It is a quantitative assay performed in a 96-well microtiter plate format, making it amenable to higher throughput. The principle involves challenging a standardized inoculum of the microorganism with serial two-fold dilutions of the test compound.[6]
Step-by-Step Protocol:
-
Plate Setup: Add 50 µL of sterile broth (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12 in each row of a 96-well plate.
-
Compound Addition: In well 1 of each row, add 100 µL of the test compound at a concentration that is double the highest desired test concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down, then transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL). Wells 11 and 12 serve as controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Plate Inoculation: Add 50 µL of the diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the compound concentrations to the final desired test range (e.g., 128 to 0.25 µg/mL).
-
Well 11 (Growth Control): Contains broth and inoculum, but no compound.
-
Well 12 (Sterility Control): Contains 100 µL of broth only.
-
-
Incubation: Seal the plates (e.g., with a breathable film) and incubate under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[6][8] This can be assessed visually or by using a plate reader to measure optical density (OD). A viability indicator like resazurin can also be used, which changes color in the presence of metabolic activity.[14]
Visualization of Broth Microdilution Plate Setup
Caption: Serial dilution in a 96-well plate for MIC determination.
PART 5: Determining Cidal Activity (MBC/MFC)
Following MIC determination, this protocol establishes whether a compound is static or cidal.[7]
Step-by-Step Protocol:
-
Select Wells: From the MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, take a sample from the growth control well.
-
Plating: Aseptically pipette a fixed volume (e.g., 10-100 µL) from each selected well and spread it onto a fresh, compound-free agar plate (MHA or SDA).
-
Incubation: Incubate the plates at the appropriate temperature until growth is clearly visible in the growth control spot (typically 18-48 hours).
-
Colony Counting: Count the number of colonies (CFU) on each spot.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.[8][10]
Example Data Presentation:
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Thiazole-A | S. aureus | 4 | 8 | 2 | Bactericidal |
| Thiazole-A | E. coli | 16 | >128 | >8 | Bacteriostatic |
| Thiazole-B | C. albicans | 8 | 16 | 2 | Fungicidal |
| Thiazole-B | P. aeruginosa | 64 | 128 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.25 | 0.5 | 2 | Bactericidal |
PART 6: Data Interpretation and Trustworthiness
Interpreting susceptibility results requires comparing the obtained MIC value to established clinical breakpoints defined by bodies like CLSI and EUCAST.[15][16] For novel compounds, these breakpoints do not exist. Therefore, interpretation relies on comparison with reference drugs and established potency thresholds.
-
Susceptible (S): An MIC well below that of reference drugs suggests a high likelihood of therapeutic success.[12][17]
-
Intermediate (I): The MIC is approaching a level where efficacy may be uncertain.[12][15]
-
Resistant (R): The MIC is at a concentration where the compound is unlikely to be effective.[12][17]
Self-Validating System: Every experiment must include controls to be trustworthy.
-
Sterility Control: Ensures the medium and plate are not contaminated.
-
Growth Control: Confirms that the microorganism is viable and can grow under the assay conditions.
-
Positive Control (Reference Drug): Validates the assay's sensitivity and provides a benchmark for comparing the potency of the novel thiazole derivatives.
-
Negative Control (Vehicle - DMSO): Ensures the solvent itself is not inhibiting microbial growth at the concentrations used.
By rigorously applying these standardized protocols and controls, researchers can generate reliable, reproducible data on the antimicrobial and antifungal potential of novel thiazole derivatives, providing a solid foundation for further drug development efforts.
References
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. cgspace.cgiar.org [cgspace.cgiar.org]
- 12. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretation of Culture & Susceptibility Reports [cliniciansbrief.com]
- 16. dickwhitereferrals.com [dickwhitereferrals.com]
- 17. droracle.ai [droracle.ai]
Application Notes & Protocols for DNA Cleavage Activity Studies with Pyridyl Thiazole Compounds
Introduction: The Therapeutic Potential of Pyridyl Thiazole Compounds as DNA Cleaving Agents
Pyridyl thiazole hybrids are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2] A key mechanism underlying their therapeutic potential is their ability to interact with and cleave DNA, which can lead to cell cycle arrest and apoptosis in cancer cells.[3] The unique structural features of the pyridine and thiazole rings allow for the design of molecules that can bind to DNA and, under specific conditions, induce cleavage of the phosphodiester backbone.[4]
This guide provides a comprehensive overview of the principles and methodologies for studying the DNA cleavage activity of pyridyl thiazole compounds. We will delve into the common mechanisms of cleavage, provide detailed protocols for performing DNA cleavage assays using agarose gel electrophoresis, and discuss the interpretation of the results. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, chemical biology, and pharmacology.
Mechanisms of DNA Cleavage by Pyridyl Thiazole Compounds
The cleavage of DNA by small molecules can occur through several mechanisms. For pyridyl thiazole compounds, the most frequently observed mechanisms are oxidative and hydrolytic cleavage.
Oxidative Cleavage
Oxidative cleavage involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which then attack the deoxyribose sugar or the nucleobases of DNA, leading to strand scission.[5] This process can be initiated in several ways:
-
Metal-Assisted Oxidative Cleavage: Many pyridyl thiazole compounds can chelate transition metal ions, such as copper(II) or iron(II).[6] In the presence of a co-reductant like ascorbate or hydrogen peroxide (H₂O₂), these metal complexes can participate in Fenton-like reactions to produce highly reactive hydroxyl radicals in close proximity to the DNA, leading to efficient cleavage.[6][7]
-
Photocleavage: Some pyridyl thiazole derivatives can be activated by light, typically UV-A radiation (e.g., 365 nm).[8] Upon photoexcitation, the compound can enter an excited state and either directly react with DNA or transfer energy to molecular oxygen to generate singlet oxygen, which is a potent DNA damaging agent.[9]
Hydrolytic Cleavage
Hydrolytic cleavage involves the direct cleavage of the phosphodiester bond in the DNA backbone, mimicking the action of restriction enzymes. This mechanism is less common for small molecules but has been observed for some thiazole derivatives.[10] Hydrolytic cleavage is of particular interest as it offers a more direct and potentially more specific way to cut DNA without the involvement of diffusible and often indiscriminate reactive oxygen species.
Experimental Workflow for Assessing DNA Cleavage Activity
The following workflow outlines the key steps in evaluating the DNA cleavage potential of newly synthesized pyridyl thiazole compounds.
Caption: Experimental workflow for DNA cleavage studies.
Detailed Protocols
Protocol 1: General DNA Cleavage Assay
This protocol is designed to screen pyridyl thiazole compounds for their general DNA cleavage activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322), 0.1 µg/µL in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Pyridyl thiazole compounds of interest, dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Sterile microcentrifuge tubes
-
Gel loading dye (6X)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer or Tris-borate-EDTA (TBE) buffer (1X)[11]
-
Ethidium bromide or other DNA stain
-
Agarose gel electrophoresis system
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture as follows:
-
Tris-HCl buffer (50 mM, pH 7.2) to a final volume of 20 µL
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 200 ng[12]
-
Pyridyl thiazole compound to the desired final concentration (e.g., 5-200 µM). It is recommended to perform a concentration-dependent study.
-
Controls:
-
DNA Control: DNA in buffer without the compound.
-
Solvent Control: DNA in buffer with the same amount of solvent (e.g., DMSO) used for the highest compound concentration.
-
-
-
Incubation: Gently mix the reaction components and incubate at 37°C for a specified time (e.g., 30 minutes to 2 hours).[12][13]
-
Stopping the Reaction: After incubation, add 4 µL of 6X gel loading dye to each reaction tube to stop the reaction and prepare the samples for electrophoresis.
-
Agarose Gel Electrophoresis:
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator.[13]
-
Document the gel using a gel documentation system.
-
Analyze the extent of DNA cleavage by observing the conversion of the supercoiled (Form I) DNA to nicked circular (Form II) and linear (Form III) forms.
-
Protocol 2: Mechanistic Studies - Investigating the Role of ROS
To determine if the DNA cleavage is mediated by reactive oxygen species, the assay can be performed in the presence of various ROS scavengers.
Additional Materials:
-
Dimethyl sulfoxide (DMSO) - scavenger for hydroxyl radicals (•OH)
-
Tert-butyl alcohol - scavenger for hydroxyl radicals (•OH)
-
Sodium azide (NaN₃) - scavenger for singlet oxygen (¹O₂)
-
Superoxide dismutase (SOD) - scavenger for superoxide radicals (O₂⁻•)
Procedure:
-
Follow the procedure for the General DNA Cleavage Assay (Protocol 1).
-
In separate reaction tubes, add a known concentration of the respective ROS scavenger to the reaction mixture before adding the pyridyl thiazole compound.
-
Proceed with the incubation and analysis as described above.
-
Interpretation: If the DNA cleavage is inhibited in the presence of a specific scavenger, it suggests the involvement of the corresponding reactive oxygen species in the cleavage mechanism.[6]
Data Presentation and Interpretation
The results of the DNA cleavage assay are typically presented as an image of the agarose gel. The different forms of plasmid DNA will migrate at different rates through the gel:
-
Form I (Supercoiled): The native, compact form of the plasmid, which migrates the fastest.
-
Form II (Nicked Circular): If one strand of the DNA is cleaved, the supercoiling is relaxed, resulting in a slower migrating form.
-
Form III (Linear): If both strands of the DNA are cleaved at or near the same site, the plasmid is linearized and migrates at an intermediate rate between Form I and Form II.
A successful DNA cleaving agent will show a concentration-dependent decrease in the intensity of the Form I band and a corresponding increase in the intensity of the Form II and/or Form III bands.
Table 1: Example of Reagent Concentrations for a DNA Cleavage Assay
| Component | Stock Concentration | Volume per 20 µL Reaction | Final Concentration |
| Plasmid DNA (pBR322) | 0.1 µg/µL | 2 µL | 10 ng/µL (200 ng total) |
| Tris-HCl (pH 7.2) | 1 M | 1 µL | 50 mM |
| Pyridyl Thiazole Cmpd | 1 mM (in DMSO) | 0.2 - 4 µL | 10 - 200 µM |
| Sterile Water | - | to 20 µL | - |
Advanced Considerations and Further Studies
-
DNA Binding Studies: To confirm that the pyridyl thiazole compounds interact with DNA, biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be employed.[8] These studies can provide information on the binding mode (intercalation, groove binding) and the binding affinity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related pyridyl thiazole compounds with systematic structural modifications can help to elucidate the key structural features required for potent DNA cleavage activity.[4][8]
-
In Vitro Cytotoxicity Assays: The DNA cleavage activity observed in a cell-free system should be correlated with the compound's ability to kill cancer cells in vitro. Standard assays like the MTT or SRB assay can be used to determine the IC₅₀ values of the compounds against various cancer cell lines.[1][15]
Conclusion
The study of DNA cleavage by pyridyl thiazole compounds is a crucial step in the development of novel therapeutic agents. The protocols and guidelines presented here provide a robust framework for assessing the DNA cleaving potential of these compounds and for gaining insights into their mechanism of action. By combining these in vitro assays with further biological evaluations, researchers can identify promising lead candidates for the development of new anticancer and antimicrobial drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. (2020) | Serpil Eryılmaz | 89 Citations [scispace.com]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses, crystal structures, and oxidative DNA cleavage of some Cu(II) complexes of 5-amino-3-pyridin-2-yl-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, cytotoxicity, and DNA-cleavage properties of the complex [Cu(II)(pbt)Br2] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-Binding, Photocleavage, and Photodynamic Anti-cancer Activities of Pyridyl Corroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA analysis using analytical gels [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the In Vitro Anti-Inflammatory Evaluation of Pyridyl Thiazole Derivatives
Introduction: The Rationale for Targeting Inflammation with Pyridyl Thiazole Derivatives
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate these aberrant inflammatory responses.
Pyridyl thiazole derivatives have emerged as a promising class of heterocyclic compounds, with a growing body of evidence suggesting their potential as potent anti-inflammatory agents.[1][2][3][4][5] The unique structural features of the pyridyl and thiazole rings allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological properties. The primary objective of this application note is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to the systematic in vitro evaluation of pyridyl thiazole derivatives for their anti-inflammatory activity. This guide will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.
The Central Role of Macrophages and Key Inflammatory Pathways
Macrophages are pivotal players in the inflammatory cascade. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they initiate a signaling-driven response leading to the production of a host of pro-inflammatory mediators.[6][7] A successful anti-inflammatory drug candidate will effectively suppress these mediators. This guide focuses on an LPS-induced inflammation model using the murine macrophage cell line RAW 264.7, a well-established and reliable system for such studies.[8][9][10]
Two of the most critical signaling pathways governing the inflammatory response in macrophages are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13][14]
-
NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[15][16][17][18] Once in the nucleus, NF-κB acts as a master transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][16]
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, are key transducers of extracellular signals into intracellular responses.[12][19] Upon activation by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors, which in turn contribute to the expression of pro-inflammatory genes.[13]
The following experimental workflow is designed to comprehensively assess the ability of novel pyridyl thiazole derivatives to modulate these key pathways and their downstream inflammatory outputs.
Experimental Workflow for Anti-Inflammatory Screening
A logical and stepwise approach is critical for the efficient and accurate evaluation of novel compounds. The following workflow ensures that each step builds upon the last, from initial toxicity assessment to detailed mechanistic studies.
Caption: A stepwise experimental workflow for evaluating pyridyl thiazole derivatives.
Phase 1: Foundational Assays
Protocol 1: Cytotoxicity Assessment using the MTT Assay
Causality: Before evaluating the anti-inflammatory properties of a compound, it is imperative to determine the concentration range at which it is not toxic to the cells. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[20][21] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20][22] The amount of formazan produced is proportional to the number of viable cells.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the pyridyl thiazole derivatives in complete DMEM. After 24 hours, remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compounds. Incubate for another 24 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Following the 24-hour treatment, add 10 µL of the MTT stock solution to each well.[23]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the media containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22][23]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which the compound reduces cell viability by 50% (IC50). For subsequent anti-inflammatory assays, use concentrations that show high cell viability (e.g., >90%).
Data Presentation: Example Cytotoxicity Data
| Compound | Concentration (µM) | Cell Viability (%) |
| Derivative A | 1 | 98.5 ± 2.1 |
| 5 | 97.2 ± 3.5 | |
| 10 | 95.8 ± 2.9 | |
| 25 | 88.1 ± 4.2 | |
| 50 | 52.3 ± 5.1 | |
| Vehicle Control | - | 100 ± 1.8 |
Based on this example data, concentrations up to 10 µM would be suitable for further experiments.
Phase 2: Primary Anti-Inflammatory Screening
Protocol 2: Measurement of Nitric Oxide Production via the Griess Assay
Causality: Nitric oxide (NO) is a key inflammatory mediator produced in large amounts by macrophages during inflammation through the action of the enzyme iNOS.[10][24] Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. Therefore, the inhibition of NO production is a hallmark of potential anti-inflammatory agents.[25][26] The Griess assay is a simple and sensitive colorimetric method for measuring nitrite (NO2-), a stable and nonvolatile breakdown product of NO in cell culture supernatant.[27][28] The assay involves a diazotization reaction where nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[27][29]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol. Pre-treat the cells with non-toxic concentrations of the pyridyl thiazole derivatives for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.[7] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (e.g., sulfanilamide in an acidic solution) and incubate for 10 minutes at room temperature, protected from light.[30] Then, add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in an acidic solution) and incubate for another 10 minutes.[30]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[30]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to calculate the nitrite concentration in each sample. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only treated group.
Data Presentation: Example Nitric Oxide Inhibition Data
| Treatment | Concentration (µM) | Nitrite (µM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 35.8 ± 2.5 | 0 |
| Derivative A + LPS | 1 | 28.1 ± 1.9 | 21.5 |
| 5 | 15.3 ± 1.1 | 57.3 | |
| 10 | 8.9 ± 0.8 | 75.1 | |
| Dexamethasone + LPS | 1 | 6.2 ± 0.5 | 82.7 |
This example data suggests Derivative A dose-dependently inhibits NO production.
Phase 3: Mechanistic Deep Dive
Protocol 3: Quantification of Pro-Inflammatory Cytokines (TNF-α and IL-6) by ELISA
Causality: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are potent pro-inflammatory cytokines that play a central role in orchestrating the inflammatory response.[6][31] Elevated levels of these cytokines are implicated in the pathology of many inflammatory diseases. Evaluating a compound's ability to suppress the production of TNF-α and IL-6 provides strong evidence of its anti-inflammatory potential.[9] The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in biological samples.[32][33][34][35]
Step-by-Step Methodology:
-
Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. Typically, this involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve for each cytokine using recombinant standards.[35] Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Calculate the percentage of inhibition for each compound concentration relative to the LPS-only treated group.
Protocol 4: Gene Expression Analysis of iNOS and COX-2 by Quantitative Real-Time PCR (qPCR)
Causality: The production of NO and prostaglandins (mediated by COX-2) is regulated at the transcriptional level.[10][36] By measuring the mRNA expression levels of iNOS and COX-2, we can determine if the pyridyl thiazole derivatives are inhibiting the production of these inflammatory mediators by suppressing their gene expression. This provides valuable insight into the compound's mechanism of action. Quantitative real-time PCR (qPCR) is a powerful technique for quantifying gene expression with high sensitivity and specificity.[37][38]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compounds for 1 hour, followed by stimulation with LPS for 6-8 hours (a shorter time point is used to capture the peak of mRNA expression).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[36] The results are expressed as a fold change in expression relative to the LPS-only treated group.
Data Presentation: Example qPCR Data
| Treatment | Concentration (µM) | iNOS mRNA (Fold Change) | COX-2 mRNA (Fold Change) |
| Control | - | 1.0 ± 0.2 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 50.2 ± 4.1 | 38.5 ± 3.2 |
| Derivative A + LPS | 10 | 12.5 ± 1.5 | 9.8 ± 1.1 |
This example data indicates that Derivative A significantly suppresses the LPS-induced upregulation of iNOS and COX-2 mRNA.
Visualizing the Mechanism: Signaling Pathways
The inhibitory effects observed in the preceding assays are likely mediated by the modulation of the NF-κB and MAPK signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by pyridyl thiazole derivatives.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for the in vitro anti-inflammatory evaluation of novel pyridyl thiazole derivatives. By following this structured approach, researchers can confidently assess the cytotoxic and anti-inflammatory properties of their compounds, and gain valuable insights into their mechanisms of action. Positive results from this in vitro screening cascade would provide a strong rationale for advancing promising candidates to more complex cell models and eventually to in vivo studies of inflammatory diseases. The ultimate goal is the development of new, safe, and effective therapeutics to combat the significant global burden of chronic inflammatory conditions.
References
- 1. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. purformhealth.com [purformhealth.com]
- 18. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
- 19. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. broadpharm.com [broadpharm.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. ir.vistas.ac.in [ir.vistas.ac.in]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. promega.com [promega.com]
- 29. Protocol Griess Test [protocols.io]
- 30. resources.rndsystems.com [resources.rndsystems.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 34. novamedline.com [novamedline.com]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. mdpi.com [mdpi.com]
- 38. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
Welcome to the technical support guide for 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid (CAS: 39067-29-3). This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's physicochemical properties to empower you to overcome these hurdles effectively.
Understanding the Core Challenge: The Amphoteric Nature of the Molecule
The primary difficulty in dissolving this compound stems from its molecular structure. It is an amphoteric compound , meaning it possesses both an acidic functional group (the carboxylic acid, -COOH) and a basic functional group (the nitrogen atom in the pyridine ring).[1][2] This dual nature dictates that its solubility is profoundly dependent on the pH of the solvent system.[3]
At a specific pH, known as the isoelectric point (pI), the positive charge on the protonated pyridine ring and the negative charge on the deprotonated carboxylate group will balance, resulting in a neutral zwitterion. Molecules in this zwitterionic state often exhibit minimal aqueous solubility due to strong intermolecular electrostatic interactions, leading to precipitation.
Physicochemical Profile
| Property | Value | Source |
| CAS Number | 39067-29-3 | [4][5][6] |
| Molecular Formula | C₉H₆N₂O₂S | [5][6] |
| Molecular Weight | 206.22 g/mol | [5][6] |
| Appearance | Crystalline solid | [7] |
| Key Functional Groups | Carboxylic Acid (Acidic), Pyridyl Nitrogen (Basic) | N/A |
Below is a diagram illustrating how the ionization state of the molecule changes with pH, which is the fundamental concept governing its solubility.
Caption: pH-dependent ionization states of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to dissolve this compound?
For preparing high-concentration stock solutions, we recommend starting with polar aprotic organic solvents. Based on data from structurally similar compounds, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices.[7] For aqueous applications, direct dissolution in neutral water is not recommended. Instead, use dilute aqueous bases (e.g., 0.1 M NaOH) or acids (e.g., 0.1 M HCl) to form soluble salts.
Q2: Why won't the compound dissolve in neutral water or phosphate-buffered saline (PBS) at pH 7.4?
This is the most common issue and is a direct consequence of the molecule's amphoteric properties as described above. At neutral pH, the compound is at or near its isoelectric point, where it exists as a poorly soluble zwitterion. To achieve aqueous solubility, you must shift the pH away from this point to force the equilibrium towards the more soluble cationic or anionic forms.[1][2]
Q3: How can I prepare a stable aqueous stock solution for my biological assays?
The key is pH modification. You must dissolve the compound in either an acidic or basic solution first, and then you may be able to carefully dilute it into your final buffer system, provided the final pH does not cause precipitation.
-
Basic Dissolution: Dissolving in a dilute base (like NaOH) deprotonates the carboxylic acid to form a highly soluble carboxylate salt.[8]
-
Acidic Dissolution: Dissolving in a dilute acid (like HCl) protonates the basic pyridine ring to form a soluble pyridinium salt.
See Protocol 2 in the Experimental Protocols section for a detailed workflow.
Q4: Can I use heat or sonication to aid dissolution?
Yes, gentle heating (e.g., 37-50°C) and sonication can increase the rate of dissolution. However, be cautious. If the solvent is fundamentally inappropriate (e.g., neutral water), the compound will likely precipitate again upon cooling or standing. These methods are most effective when used to speed up dissolution in an appropriate solvent system (like DMSO or pH-adjusted aqueous solutions). Always check for compound stability at elevated temperatures.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution & Explanation |
| Compound won't dissolve in methanol or ethanol. | While polar, these protic solvents may not be sufficiently effective to overcome the strong intermolecular forces of the crystalline solid. | Primary Solution: Switch to a stronger polar aprotic solvent like DMSO or DMF.[7] These solvents are highly effective at solvating a wide range of organic molecules.Secondary Solution: Try a co-solvent system. The presence of a small amount of water can sometimes enhance the solubility of carboxylic acids in organic solvents.[9][10][11] Consider a 9:1 mixture of ethanol:water. |
| Compound dissolves initially in aqueous base/acid but precipitates when added to my final buffer. | The final pH of your mixture has shifted to the compound's isoelectric point (pI), causing the soluble salt to convert back to the insoluble zwitterion. | Immediate Fix: Ensure the pH of the final solution is maintained in a range where the compound remains charged and soluble (either acidic or basic). You may need to adjust the pH of your final buffer after adding the compound stock.Best Practice: Prepare a highly concentrated stock in DMSO and perform a serial dilution into your final buffer. The final DMSO concentration should be low (typically <0.5%) to minimize solvent effects on the experiment. |
| I'm seeing inconsistent solubility results between different batches of the compound. | This variability can be due to differences in the solid-state form (polymorphism), hydration state, or purity of the material. Different crystal lattices can have different dissolution energies. | Characterization: If possible, analyze batches using techniques like X-Ray Powder Diffraction (XRPD) to check for polymorphism. Standardize Protocol: Develop a rigorous, standardized dissolution protocol (solvent, temperature, mixing time) and use it consistently for all batches to minimize experimental variability. |
| My solution is cloudy or hazy, not clear. | This indicates that the compound is not fully dissolved and exists as a fine suspension. This can lead to inaccurate concentration measurements and unreliable experimental results. | Action: Do not proceed with a cloudy solution. Re-evaluate your solvent system. If using an aqueous buffer, adjust the pH further away from neutral. If in an organic solvent, try gentle heating or sonication. If these fail, a different solvent system is required. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is recommended for creating a concentrated, stable stock for long-term storage and subsequent dilution into aqueous buffers.
-
Weigh the Compound: Accurately weigh 2.06 mg of this compound (MW = 206.22 g/mol ).
-
Add Solvent: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.
-
Promote Dissolution: Vortex the tube vigorously for 1-2 minutes. If solids persist, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verify Dissolution: Visually inspect the solution against a bright light to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Preparation of a pH-Adjusted Aqueous Stock Solution (1 mg/mL)
This workflow demonstrates how to solubilize the compound by forming a salt. The diagram below outlines the critical decision-making process.
Caption: Workflow for preparing a pH-adjusted aqueous solution.
Step-by-Step Method (Basic Path):
-
Weigh Compound: Weigh 2 mg of the compound into a sterile glass vial.
-
Suspend: Add ~1.9 mL of purified water (e.g., Milli-Q). The compound will likely not dissolve and will form a slurry.
-
Adjust pH: While vortexing or stirring, add 1 M NaOH solution drop-by-drop (e.g., 1-2 µL at a time).
-
Observe: Continue adding base and vortexing until the solution becomes completely clear. This indicates the formation of the soluble sodium carboxylate salt.
-
Final Volume & pH Check: Adjust the final volume to 2.0 mL with water. Use a calibrated pH meter to confirm the final pH is sufficiently basic (e.g., pH 8-9).
-
Filter: For biological applications, sterile filter the solution using a 0.22 µm syringe filter compatible with aqueous solutions. Use this stock promptly as its long-term stability may be limited.
References
- 1. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 39067-29-3 [chemicalbook.com]
- 5. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of crude 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid (CAS 39067-29-3), a key intermediate in pharmaceutical synthesis.[1][2][] It addresses common challenges encountered during purification with detailed troubleshooting advice and frequently asked questions (FAQs).
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing explanations and actionable solutions.
Issue 1: Low Overall Yield After Purification
Question: My final yield of purified this compound is consistently low. What are the common causes and how can I improve it?
Answer: Low yields can be frustrating and often stem from a combination of factors throughout the experimental process.[4][5] A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Suboptimal Conditions: The synthesis of thiazole derivatives, such as the Hantzsch synthesis, is sensitive to reaction conditions like temperature, time, and reactant concentrations.[4][6] Ensure these parameters are optimized. Small-scale trial reactions can help fine-tune conditions without significant loss of starting material.[4]
-
Reagent Purity: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[4] Use reagents of appropriate purity and ensure solvents are dry, especially if the reaction is moisture-sensitive.[4]
-
-
Losses During Work-up and Extraction:
-
Incomplete Acid-Base Extraction: During the separation of the carboxylic acid from neutral or basic impurities, ensure complete conversion to its salt form for efficient transfer to the aqueous layer.[7][8] This typically involves adjusting the pH of the aqueous solution to be at least two to three units above the pKa of the carboxylic acid.[9] Conversely, when precipitating the acid, the pH should be adjusted to be at least two to three units below the pKa to ensure complete protonation and minimize solubility in the aqueous phase.[9][10]
-
Insufficient Rinsing: Always rinse flasks, stir bars, and separatory funnels with the appropriate solvent to recover all of the product at each transfer step.[11]
-
-
Losses During Recrystallization:
-
Excessive Solvent: Using too much solvent during recrystallization is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[12] If the mother liquor still contains a substantial amount of product, you can concentrate it and perform a second crystallization to recover more material.[12]
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvent systems to find the optimal one.
-
-
Product Decomposition: The target molecule may be unstable under certain reaction or work-up conditions.[4] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for any degradation products over time.[4]
Issue 2: Persistent Impurities in the Final Product
Question: After purification, my NMR/LC-MS analysis still shows the presence of starting materials or side products. How can I improve the purity?
Answer: The presence of persistent impurities indicates that the chosen purification method is not effectively separating them from the desired product. The strategy for removal depends on the nature of the impurity.
Potential Impurities & Purification Strategies:
-
Unreacted Starting Materials:
-
α-Halo Ketone and Thioamide (from Hantzsch Synthesis): If the synthesis is a Hantzsch-type reaction, unreacted α-halo ketone and thioamide are common impurities.[6] An acid-base extraction is highly effective here. Washing the crude product dissolved in an organic solvent with a basic aqueous solution (e.g., sodium bicarbonate) will convert the carboxylic acid product into its water-soluble salt, separating it from neutral impurities like the α-halo ketone.[8][13] Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.[14]
-
Basic Impurities (e.g., unreacted amines): If basic impurities are present, an initial wash with a dilute acidic solution (e.g., 10% HCl) can remove them by converting them into their water-soluble salts.[7][14]
-
-
Side Products:
-
Isomers: In some variations of the Hantzsch synthesis, particularly under acidic conditions, isomeric products like 2-imino-2,3-dihydrothiazoles can form.[15][16] These can be difficult to separate by simple extraction or recrystallization. In such cases, column chromatography is often necessary.
-
Polar Impurities: Due to the polar nature of the pyridyl and carboxylic acid groups, the target compound has strong interactions with polar stationary phases like silica gel.[17] This can lead to peak tailing and poor separation from other polar impurities during column chromatography.
-
Troubleshooting Workflow for Persistent Impurities:
Caption: Decision workflow for removing persistent impurities.
Issue 3: Difficulty with Column Chromatography
Question: I'm trying to purify my compound using silica gel column chromatography, but I'm experiencing significant peak tailing and poor separation. What can I do?
Answer: The polar nature of this compound, with its basic pyridine nitrogen and acidic carboxylic acid group, leads to strong interactions with the acidic silanol groups on the surface of silica gel.[17] This causes the observed issues.
Strategies to Improve Chromatographic Separation:
-
Mobile Phase Modification:
-
Adding a Base: To mitigate the interaction of the basic pyridine nitrogen with silica, add a small amount of a base like triethylamine (1-3%) to your eluent system.[18] This will "deactivate" the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Adding an Acid: To address the acidic carboxylic acid group, which can also cause tailing, adding a small amount of acetic or formic acid to the mobile phase can be effective. This keeps the carboxylic acid protonated and reduces its interaction with the silica.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[18] This can help to first elute less polar impurities and then the more polar product, improving separation.
-
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography (C18): In reversed-phase chromatography, the stationary phase is non-polar (like C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[19] This can be an excellent alternative for purifying highly polar compounds.
-
Amine-Functionalized Silica: This type of stationary phase can be used in a normal-phase mode with aqueous-organic mobile phases (a technique called HILIC) and is effective for separating very polar, water-soluble compounds.[20]
-
-
Sample Loading:
-
Solid Loading: If your compound is not very soluble in the initial eluent, you can dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[18] This often leads to better resolution.
-
Quantitative Data for Chromatography Solvent Systems:
| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Modifier | Purpose of Modifier |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Triethylamine (1-3%) | Reduces peak tailing of basic compounds.[18] |
| Normal Phase | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Acetic Acid (1-2%) | Reduces peak tailing of acidic compounds. |
| Reversed Phase | C18-bonded Silica | Water/Acetonitrile or Water/Methanol | Trifluoroacetic Acid (0.1%) | Improves peak shape and acts as an ion-pairing agent. |
| HILIC | Amine-bonded Silica | Acetonitrile/Water | Ammonium Acetate/Formate | Provides conductivity and buffers the mobile phase. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude this compound?
For a typical crude product from a Hantzsch synthesis, a sequential acid-base extraction is the most efficient first step.[7][14] This method leverages the acidic nature of your product to separate it from neutral and basic impurities.[8] The general procedure involves dissolving the crude mixture in an organic solvent, extracting the acidic product into an aqueous base, washing the aqueous layer to remove any trapped organic impurities, and then acidifying the aqueous layer to precipitate your purified product.[9][13] This can often yield a product of sufficient purity, but if not, it can be followed by recrystallization.[13]
Q2: How do I choose a suitable recrystallization solvent?
The principle of "like dissolves like" is a good starting point. Given the polar nature of your compound, polar solvents should be considered. A good recrystallization solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.
Potential Solvents for Recrystallization:
-
Alcohols (Methanol, Ethanol)[21]
-
Acetic Acid[23]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in combination with an anti-solvent.[24]
It is advisable to test solubility in small amounts of different solvents before committing to a large-scale recrystallization.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12]
Solutions for Oiling Out:
-
Add More Solvent: The most common reason for oiling out is using too little solvent. Add more of the hot solvent until the oil completely dissolves, then allow it to cool slowly.[12]
-
Change the Solvent System: If adding more solvent doesn't work, your compound may be too soluble in that particular solvent. Try a solvent in which it is less soluble, or use a mixed solvent system.
-
Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.
Q4: Can I purify this compound without using column chromatography?
Yes, in many cases, a combination of acid-base extraction and recrystallization can provide a product with high purity (>98%).[9][13] Chromatography is generally reserved for situations where you have difficult-to-remove impurities, such as isomers, or when very high purity is required for a specific application.
III. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.
Workflow Diagram:
References
- 1. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. neb.com [neb.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. vernier.com [vernier.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Purification [chem.rochester.edu]
- 19. columbia.edu [columbia.edu]
- 20. biotage.com [biotage.com]
- 21. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 22. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 23. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 24. caymanchem.com [caymanchem.com]
Technical Support Center: Navigating the Challenges of Scaling Up Pyridine-Thiazole Hybrid Synthesis
Welcome to the Technical Support Center for the synthesis of pyridine-thiazole hybrids. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning from bench-scale synthesis to larger-scale production. Here, we address the common and often complex challenges encountered during the scale-up of these valuable heterocyclic compounds. Our focus is on providing practical, experience-driven insights and troubleshooting strategies to ensure safe, efficient, and reproducible large-scale syntheses.
Part 1: Frequently Asked Questions (FAQs) on Pyridine-Thiazole Hybrid Synthesis Scale-Up
This section addresses common questions that arise during the planning and execution of scaled-up pyridine-thiazole hybrid syntheses.
Q1: What are the primary synthetic routes for pyridine-thiazole hybrids, and which is most amenable to scale-up?
A1: The two most prevalent methods for constructing the pyridine-thiazole core are the Hantzsch thiazole synthesis and metal-catalyzed cross-coupling reactions .
-
Hantzsch Thiazole Synthesis: This is a classical and often robust method involving the condensation of an α-haloketone with a thioamide.[1][2] It is a convergent approach that can be cost-effective for large-scale production due to the availability of simple starting materials.[3] However, potential challenges with exothermicity and byproduct formation need to be carefully managed during scale-up.[4][5]
-
Metal-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura or Negishi couplings offer high modularity and are excellent for generating diverse libraries of compounds.[6][7] While these reactions can be very high-yielding, the cost and toxicity of palladium or nickel catalysts and ligands can be a significant consideration for large-scale production.[6] Furthermore, catalyst deactivation and product purification from residual metals can present challenges.
The choice of the most suitable route for scale-up depends on factors such as the cost of starting materials, the desired substitution pattern on the final molecule, and the available equipment for process control.
Q2: I'm observing a drop in yield and an increase in impurities upon scaling up my Hantzsch thiazole synthesis. What are the likely causes?
A2: This is a common issue when moving from lab to pilot scale. The primary culprits are often related to heat and mass transfer limitations .[8] In a larger reactor, inefficient mixing can lead to localized "hot spots" where the exothermic condensation reaction proceeds too quickly, promoting side reactions and decomposition.[9] Slower, non-uniform mixing can also affect the dissolution of reagents and intermediates, leading to incomplete reactions.
Q3: How can I effectively remove residual palladium from my pyridine-thiazole hybrid after a Suzuki-Miyaura coupling at a larger scale?
A3: Removing heavy metal catalysts to pharmaceutically acceptable levels is a critical challenge in process chemistry. While column chromatography is feasible at the lab scale, it is often impractical and costly for large quantities. At scale, consider the following strategies:
-
Scavenging Resins: Utilize specialized resins with functional groups that chelate palladium. These can be stirred with the product solution and then filtered off.
-
Activated Carbon Treatment: This is a cost-effective method for removing residual palladium, although it may sometimes lead to product loss through adsorption.
-
Crystallization: A well-designed crystallization process can be highly effective in rejecting metal impurities. Multiple recrystallizations may be necessary.
-
Extraction with Aqueous Ligands: Washing the organic product solution with an aqueous solution of a ligand that strongly binds to palladium (e.g., thiourea, L-cysteine) can extract the metal into the aqueous phase.
Q4: Are there specific safety hazards I should be aware of when working with pyridine and thiazole precursors at a large scale?
A4: Yes, several safety considerations are paramount. Pyridine is a flammable liquid with a low flash point and can form explosive mixtures with air.[10][11][12] It is also toxic and can be absorbed through the skin.[11] Therefore, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE). When scaling up reactions involving pyridine, ensure that the reactor is properly grounded to prevent static discharge.
For the Hantzsch synthesis , α-haloketones are lachrymatory and corrosive. Thioamides can be irritants. The reaction itself can be exothermic, and on a large scale, this can pose a risk of a thermal runaway if not properly controlled.[13][14][15][16] A thorough process safety review, including calorimetric studies (e.g., Differential Scanning Calorimetry - DSC), is highly recommended before attempting a large-scale reaction.[17]
Part 2: Troubleshooting Guides for Common Scale-Up Challenges
This section provides detailed troubleshooting guides for specific issues that may arise during the scale-up of pyridine-thiazole hybrid synthesis.
Guide 1: Hantzsch Thiazole Synthesis - Managing Exothermicity and Impurity Formation
Problem: A significant exotherm is observed upon adding the α-haloketone to the thioamide solution, leading to a decrease in yield and the formation of dark-colored, tar-like impurities.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting and Optimization Strategies |
| Rapid, Uncontrolled Reaction Rate | The initial condensation in the Hantzsch synthesis can be highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. | 1. Controlled Addition: Implement a slow, controlled addition of the α-haloketone to the thioamide solution using a dosing pump. 2. Lower Initial Temperature: Start the reaction at a lower temperature to moderate the initial rate of reaction. 3. Use of a Refluxing Solvent: Employing a solvent that refluxes at a temperature that helps to dissipate the heat of reaction can be an effective control measure. |
| Poor Mixing and Localized Hot Spots | Inadequate agitation in a large reactor can lead to areas of high reactant concentration and temperature, promoting side reactions. | 1. Optimize Agitation: Ensure the stirrer speed and design are adequate for the reactor size and viscosity of the reaction mixture. 2. Baffle Installation: If not already present, the use of baffles in the reactor can significantly improve mixing efficiency. |
| Side Reactions and Decomposition | The desired product or intermediates may be unstable at elevated temperatures, leading to decomposition and the formation of polymeric byproducts. | 1. In-Process Monitoring: Use techniques like HPLC or TLC to monitor the reaction progress and the formation of impurities. 2. Minimize Reaction Time: Once the reaction is complete, cool the mixture promptly and proceed to the work-up to minimize the time the product spends at elevated temperatures. |
Guide 2: Metal-Catalyzed Cross-Coupling - Incomplete Conversion and Catalyst Deactivation
Problem: The Suzuki-Miyaura coupling between a pyridine boronic acid and a thiazole halide stalls before completion, and analysis of the crude product shows significant amounts of starting materials.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting and Optimization Strategies |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Impurities in the starting materials or solvent can also poison the catalyst. | 1. Degas Solvents and Reagents: Thoroughly degas all solvents and ensure reagents are dry before use. 2. Use of Robust Catalysts: Consider using more air- and moisture-stable palladium pre-catalysts. 3. Scrutinize Starting Material Quality: Ensure the purity of your starting materials, as impurities can act as catalyst poisons. |
| Poor Solubility of Reagents | As the reaction progresses, the solubility of the boronic acid or the base may decrease, leading to a heterogeneous mixture and a slower reaction rate. | 1. Solvent Screening: Experiment with different solvent systems or co-solvents to improve the solubility of all components throughout the reaction. 2. Phase-Transfer Catalysts: For biphasic systems, the addition of a phase-transfer catalyst can enhance the reaction rate. |
| Incorrect Base or Stoichiometry | The choice and amount of base are critical for the transmetalation step in the catalytic cycle. | 1. Base Optimization: Screen different inorganic and organic bases. 2. Stoichiometry Adjustment: Ensure the correct stoichiometry of the base is used; sometimes, an excess is required to drive the reaction to completion. |
Part 3: Experimental Protocols and Data Presentation
This section provides a representative, scalable protocol for a Hantzsch thiazole synthesis and a table for comparing different reaction conditions.
Protocol: Scalable Synthesis of a 2-Amino-4-aryl-thiazole Derivative
Reaction: Starting Materials:
-
Substituted Thiobenzamide (1.0 eq)
-
Substituted α-Bromoacetophenone (1.05 eq)
-
Ethanol (5-10 volumes)
Procedure:
-
Charge a clean, dry, and inerted reactor with the substituted thiobenzamide and ethanol.
-
Begin agitation and heat the mixture to a gentle reflux to ensure complete dissolution.
-
In a separate vessel, dissolve the substituted α-bromoacetophenone in ethanol.
-
Slowly add the α-bromoacetophenone solution to the refluxing thiobenzamide solution over 1-2 hours, monitoring the internal temperature.
-
After the addition is complete, maintain the reflux for an additional 2-4 hours, monitoring the reaction progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize.
-
Further cool the mixture to 0-5 °C and hold for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration and wash the filter cake with cold ethanol.
-
Dry the product under vacuum at a suitable temperature.
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Observations and Recommendations |
| Reaction Time | 2 hours | 4-6 hours | Longer reaction times at scale are often due to slower heat and mass transfer. |
| Yield | 90% | 80-85% | A slight decrease in yield upon scale-up is common. Focus on controlled addition and efficient mixing to minimize this. |
| Purity (Crude) | 98% | 95% | Increased impurity profile at scale may necessitate an optimized purification protocol. |
| Purification | Recrystallization | Recrystallization or Reslurry | A simple reslurry in a suitable solvent may be sufficient for purification at a larger scale, which is often more efficient than a full recrystallization. |
Part 4: Visualizing Reaction Workflows
The following diagrams illustrate the key steps and considerations in scaling up pyridine-thiazole hybrid synthesis.
Caption: Workflow for scaling up Hantzsch thiazole synthesis.
Caption: Workflow for scaling up metal-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nj.gov [nj.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. media.laballey.com [media.laballey.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
avoiding side reactions in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the formation of thiazole rings. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side reactions and maximize the yield and purity of your target compounds.
Introduction to the Challenge
The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, is a classic condensation reaction between an α-haloketone and a thioamide-containing compound. While robust, the reaction is often plagued by competing side reactions that can significantly lower yields and complicate purification. Understanding the mechanisms behind these side products is the first step toward rationally designing experiments that favor the desired reaction pathway.
This guide provides a systematic approach to troubleshooting, focusing on the causal relationships between reaction parameters and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Hantzsch synthesis, and why does it form?
A1: The most frequently encountered side product is typically the N,N'-disubstituted thiourea derivative, which arises from the self-condensation of the thioamide starting material, especially under harsh conditions (e.g., excessive heat). Another common issue is the formation of a bis-(2-amino-4-substituted-thiazole) sulfide, which can occur if the α-haloketone is unstable or if reaction stoichiometry is not carefully controlled.
Q2: How does temperature control influence the outcome of the reaction?
A2: Temperature is a critical parameter. While higher temperatures can accelerate the rate of the desired thiazole formation, they disproportionately increase the rate of side reactions, such as thioamide decomposition and subsequent side product formation. Running the reaction at or slightly above room temperature is often a good starting point. For particularly reactive substrates, cooling the reaction may be necessary to suppress exothermic processes and improve selectivity.
Q3: Can the choice of solvent significantly impact the reaction?
A3: Absolutely. The solvent's polarity and protic nature can influence the solubility of reactants and stabilize intermediates. Protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfer steps in the mechanism. However, for some substrates, aprotic solvents like DMF or acetonitrile might offer better solubility and prevent solvent-mediated side reactions. It is crucial to ensure your thioamide and α-haloketone are both soluble in the chosen solvent system.
Q4: My α-haloketone seems to decompose during the reaction. What can I do?
A4: α-haloketones, particularly α-bromoketones, can be unstable and prone to self-condensation or decomposition, especially in the presence of a base or upon prolonged heating. It is often advisable to use freshly prepared or purified α-haloketone. A practical strategy is the in situ generation of the α-haloketone, for example, by halogenating the parent ketone immediately before the Hantzsch reaction, which avoids isolating the sensitive intermediate.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to diagnosing and solving specific problems encountered during the Hantzsch thiazole synthesis.
Issue 1: Low Yield of the Target Thiazole
Low yield is a multifaceted problem. Use the following workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low thiazole yield.
Detailed Explanation:
-
Reactant Purity: The purity of the thioamide and α-haloketone is paramount. Impurities in the thioamide can lead to a cascade of side products. As mentioned, α-haloketones can degrade upon storage.
-
Stoichiometry: A 1:1 molar ratio is theoretically required. However, if one reactant is particularly volatile or prone to decomposition, a slight excess (e.g., 1.1 equivalents) of the more stable partner might be beneficial.
-
Reaction Conditions:
-
Temperature: Start at room temperature. If the reaction is sluggish, gently warm to 40-50 °C. Avoid aggressive heating.
-
pH: The reaction is often autocatalytic due to the formation of HX. In some cases, adding a non-nucleophilic base (e.g., pyridine, sodium acetate) can be beneficial by neutralizing the acid generated, which might otherwise cause degradation of acid-sensitive functional groups. However, a strong base can promote undesired enolization and self-condensation of the ketone.
-
Issue 2: Formation of a Major, Unidentified Side Product
When a significant side product is observed (e.g., by TLC or LC-MS), it is often one of two main types. Understanding the mechanism helps in devising a strategy to suppress its formation.
Caption: Competing pathways in Hantzsch thiazole synthesis.
Troubleshooting Steps:
-
Characterize the Side Product: Use mass spectrometry (MS) and NMR to determine the structure of the impurity.
-
If Mass Matches Dimer of Thioamide minus H₂S: This points to thiourea formation.
-
Solution: Lower the reaction temperature significantly. Ensure homogenous mixing to avoid localized "hot spots."
-
-
If Mass Matches Two Thiazole Units plus Sulfur: This suggests the formation of a bis-thiazole sulfide.
-
Solution: This often happens when the thioamide is in excess or when the intermediate cyclization is slow. Check your stoichiometry carefully. Consider adding the thioamide solution slowly to the α-haloketone solution to maintain a low instantaneous concentration of the thioamide.
-
-
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Setting | Primary Effect | Recommended Action for Side Product Prevention |
| Temperature | High (> 80 °C) | Increases rate of all reactions, but favors decomposition and thiourea formation. | Maintain temperature between 25-50 °C. Use cooling if reaction is highly exothermic. |
| Low (0-25 °C) | Slows down the desired reaction but significantly suppresses side reactions. | Use for highly reactive or unstable substrates. Allow for longer reaction times. | |
| Stoichiometry | Excess Thioamide | Can lead to bis-thiazole sulfide formation. | Use a 1:1 to 1:1.05 ratio of thioamide to α-haloketone. |
| Excess α-Haloketone | Can lead to unreacted starting material and potential for ketone self-condensation. | Use a 1:1 ratio or a slight excess of thioamide if the ketone is unstable. | |
| Solvent | Ethanol/Methanol | Good general-purpose protic solvents; facilitate proton transfers. | Standard choice. Ensure reactants are fully dissolved. |
| DMF/Acetonitrile | Aprotic polar solvents; can enhance solubility and alter reaction pathway. | Consider if reactants are poorly soluble in alcohols or if protic solvent mediates a side reaction. | |
| Base | Pyridine/NaOAc | Neutralizes generated H-X, preventing acid-catalyzed degradation. | Add 1.1 equivalents of a mild, non-nucleophilic base if substrates are acid-sensitive. |
| Strong Base (e.g., NaOH) | Promotes α-haloketone enolization and self-condensation. | Generally avoid. |
Validated Experimental Protocol: Minimizing Side Reactions
This protocol for the synthesis of 2-amino-4-phenylthiazole from thiourea and 2-bromoacetophenone incorporates best practices to avoid common pitfalls.
Materials:
-
Thiourea (99%)
-
2-Bromoacetophenone (98%)
-
Ethanol (95% or absolute)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve thiourea (1.0 eq) in ethanol (approx. 20 mL per gram of thiourea). Stir until a clear solution is formed.
-
Expert Tip: Gentle warming (to ~40 °C) can aid dissolution, but cool the solution back to room temperature before proceeding. This ensures the reaction starts under controlled conditions.
-
-
Reaction Setup: In a separate flask, dissolve 2-bromoacetophenone (1.0 eq) in a minimal amount of ethanol.
-
Addition: Add the 2-bromoacetophenone solution dropwise to the stirring thiourea solution at room temperature over 15-20 minutes.
-
Causality: Slow addition prevents a rapid exotherm and maintains a low concentration of the electrophile, minimizing potential side reactions.
-
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The product, 2-amino-4-phenylthiazole hydrobromide, will often precipitate as a white or off-white solid. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed (typically 2-4 hours).
-
Workup - Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the solution is neutral to slightly basic (pH ~ 8). This neutralizes the HBr formed and deprotonates the thiazolium salt to yield the free base.
-
Trustworthiness: This step is crucial. Isolating the salt can be difficult, and neutralizing in situ provides the free amine, which is more amenable to extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and extract the aqueous layer three times. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 2-amino-4-phenylthiazole.
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Thiazole Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the functionalization of thiazole rings, a critical scaffold in medicinal chemistry.[1][2][3][4] This resource is structured to address common challenges encountered in the lab, offering practical solutions grounded in chemical principles to enhance the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the reactivity and handling of thiazole derivatives.
Q1: What is the general reactivity pattern of the thiazole ring?
A1: The thiazole ring exhibits a distinct electronic character that dictates its reactivity. It is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom.[5][6] The π-electron density is not evenly distributed; the C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by strong bases and subsequent attack by nucleophiles.[1][5][7] Conversely, the C5 position is the most electron-rich, rendering it the primary site for electrophilic substitution.[5][6][7][8] The C4 position is generally less reactive than C5 towards electrophiles.[7][8]
Q2: Which positions on the thiazole ring are most susceptible to metalation?
A2: The C2-proton is the most acidic on the thiazole ring, readily removed by strong organolithium bases (like n-BuLi) or Hauser bases to form a 2-lithiothiazole intermediate.[5][7] This species is a powerful nucleophile for subsequent reactions with various electrophiles. Metal-halogen exchange from a 2-bromothiazole is another effective route to generate 2-lithiothiazoles.[5]
Q3: How do substituents on the thiazole ring influence its reactivity?
A3: Substituents can significantly modulate the reactivity of the thiazole ring. Electron-donating groups (EDGs) at the C2 position can activate the C5 position for electrophilic attack, even under milder conditions.[7] Conversely, electron-withdrawing groups (EWGs) will decrease the ring's basicity and nucleophilicity, making electrophilic substitution more challenging.[2][3] EWGs on the ring can also render it more susceptible to nucleophilic attack or ring-opening.[9]
Q4: Are there any common stability issues with thiazole compounds?
A4: Thiazole rings are generally stable aromatic systems. However, they can be sensitive to certain conditions. Strong nucleophilic bases can sometimes lead to ring-opening, especially if the ring is substituted with electron-withdrawing groups.[9] Additionally, while stable to catalytic hydrogenation with platinum, thiazole rings can undergo desulfurization and degradation when treated with Raney Nickel.[7]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific, common experimental problems encountered during the functionalization of thiazole rings.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are invaluable for forming C-C bonds with thiazole rings.[10] However, they are not without their challenges.
Problem: Low or no yield in a Suzuki-Miyaura coupling with a thiazole halide.
Potential Cause 1: Catalyst Poisoning
-
Explanation: The sulfur atom in the thiazole ring can act as a poison for the palladium catalyst by coordinating to the metal center, which blocks its catalytic activity.[11] This is a very common issue when working with sulfur-containing heterocycles.
-
Solutions:
-
Increase Catalyst Loading: A straightforward approach is to increase the amount of the palladium catalyst.[11]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the palladium center and promote the desired catalytic cycle over catalyst deactivation.
-
Use a More Robust Catalyst: Consider pre-catalysts that are more resistant to sulfur poisoning.
-
Potential Cause 2: Suboptimal Reaction Conditions
-
Explanation: The choice of base, solvent, and temperature is critical and highly dependent on the specific substrates.[12] An inappropriate combination can lead to failed reactions.
-
Solutions:
-
Base Screening: The base is crucial for the transmetalation step. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and KF.[13] The solubility and strength of the base can have a profound impact.
-
Solvent System: Ensure your substrates are soluble. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[12][14] If solubility is an issue, consider a different solvent system.[14]
-
Temperature Optimization: Gradually increase the reaction temperature as some Suzuki couplings require elevated temperatures to proceed efficiently.[12]
-
Potential Cause 3: Side Reactions
-
Explanation: Several side reactions can compete with the desired cross-coupling, consuming starting materials. The most common are protodeboronation (hydrolysis of the boronic acid) and homocoupling.[12]
-
Solutions:
-
Minimize Water: To reduce protodeboronation, use anhydrous conditions or more stable boronic esters (e.g., pinacol esters).[12]
-
Degas Thoroughly: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (argon or nitrogen) before adding the catalyst.[12]
-
Guide 2: Direct C-H Functionalization/Arylation
Direct C-H functionalization is an atom-economical method for arylating thiazole rings, but regioselectivity and reactivity can be problematic.
Problem: Poor regioselectivity in the direct arylation of a substituted thiazole.
Potential Cause: Competing Reactive Sites
-
Explanation: While C5 is generally the preferred site for electrophilic attack, the directing effect of existing substituents and the specific reaction conditions can lead to mixtures of isomers.
-
Solutions:
-
Use of a Directing Group: If precise regioselectivity is required, consider installing a directing group that can chelate to the metal catalyst and direct the C-H activation to a specific position.
-
Thiazole N-Oxide Strategy: Converting the thiazole to a thiazole N-oxide can be a powerful strategy. The N-oxide acts as a directing group and activator, reliably favoring functionalization at the C2-position for palladium-catalyzed C-H arylations under milder conditions.[5][15]
-
Problem: Sluggish or no reaction in a C-H activation protocol.
Potential Cause: Deactivated Substrate
-
Explanation: Strong electron-withdrawing groups on the thiazole ring can deactivate it towards C-H functionalization, making the C-H bond less susceptible to cleavage.[9]
-
Solutions:
-
Harsher Conditions: Increase the reaction temperature or use a more active catalyst system.
-
Alternative Synthetic Route: If the substrate is highly deactivated, it may be more efficient to pursue a different synthetic strategy, such as a cross-coupling reaction with a pre-functionalized (e.g., halogenated) thiazole.
-
Guide 3: Electrophilic Substitution (e.g., Halogenation, Nitration)
Problem: Difficulty achieving electrophilic substitution on the thiazole ring.
Potential Cause: Ring Deactivation by Protonation
-
Explanation: In strongly acidic media, such as those used for nitration or sulfonation, the thiazole nitrogen can be protonated. This forms a thiazolium cation, which deactivates the ring towards electrophilic attack.[16]
-
Solutions:
-
Milder Conditions: Whenever possible, use milder, non-acidic conditions for electrophilic substitution.
-
Alternative Reagents: For halogenation, instead of using harsh conditions, consider reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Problem: Formation of multiple products during halogenation.
Potential Cause: Over-halogenation
-
Explanation: The thiazole ring can be susceptible to multiple halogenations, especially if the reaction is not carefully controlled.
-
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of the halogenating agent.
-
Monitor Reaction Progress: Monitor the reaction closely by TLC or GC-MS to stop it once the desired mono-halogenated product is formed.
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of a 2-Bromothiazole
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromothiazole derivative with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-bromothiazole (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: C2-Deprotonation and Electrophilic Quench
This protocol describes the metalation at the C2 position followed by reaction with an electrophile.
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a thermometer and a nitrogen inlet, add a solution of the thiazole derivative (1.0 equiv.) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Add n-butyllithium (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophile Addition: Add the electrophile (1.2 equiv.) dropwise, maintaining the temperature at -78 °C.
-
Quenching: After stirring for an appropriate time (monitor by TLC), quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and purify as described in Protocol 1.
Data Presentation
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O | 90 | 65 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 4 | KF | THF/H₂O | 80 | 55 |
Yields are hypothetical and for illustrative purposes to demonstrate the impact of reaction parameters.
Visualizations
Caption: A generalized experimental workflow for the functionalization of thiazole rings.
Caption: Troubleshooting decision tree for low-yielding Suzuki-Miyaura reactions on thiazoles.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. scispace.com [scispace.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. kuey.net [kuey.net]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thiazole N-oxide|CAS 141305-44-4|SRIRAMCHEM [benchchem.com]
- 16. ias.ac.in [ias.ac.in]
stability problems of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid in solution
Technical Support Center: 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this compound. As a key intermediate in pharmaceutical synthesis, understanding its behavior in solution is critical for experimental success, from basic research to formulation development.[1][2] This guide provides in-depth troubleshooting protocols, answers to frequently asked questions, and the scientific rationale behind our recommendations to help you navigate potential stability challenges.
The core structure, a pyridine ring linked to a thiazole carboxylic acid, is found in many biologically active agents.[3][4] While the aromatic nature of both the thiazole and pyridine rings confers a degree of stability, the molecule is not inert.[5][6] Specific environmental conditions can induce degradation, leading to compromised sample integrity, inaccurate results, and potential downstream failures. This guide will equip you to proactively manage these issues.
Troubleshooting Guide: Diagnosing Instability
Encountering unexpected results is a common challenge. Cloudiness, color changes, or new peaks in your analytical chromatogram often point to stability problems. This section provides a logical framework for diagnosing the root cause.
Initial Troubleshooting Flowchart
If you observe unexpected behavior with your solution of this compound, use the following flowchart to guide your investigation.
Caption: Troubleshooting decision tree for stability issues.
Core Investigation: Forced Degradation Studies
To systematically understand the stability of this compound, a forced degradation (or stress testing) study is indispensable. These studies, recommended by ICH guidelines, deliberately expose the compound to harsh conditions to identify potential degradation products and pathways.[7][8] This information is crucial for developing robust, stability-indicating analytical methods.[9]
The goal is to achieve modest degradation (typically 5-20%) to ensure that the primary degradation products are generated without being destroyed by overly aggressive conditions.[9]
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Cleavage of the thiazole ring. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80°C) | Ring opening or modification. While the carboxylate is generally stable, the core heterocycle may not be.[10] |
| Oxidation | 3% H₂O₂, room temperature or slightly heated | Oxidation at the thiazole sulfur (to sulfoxide/sulfone) or pyridine nitrogen (to N-oxide).[5][11] |
| Photochemical | Exposure to light (ICH Q1B option 1 or 2) | Photo-oxygenation via reaction with singlet oxygen, potentially leading to ring cleavage.[12] |
| Thermal | Dry heat (solid state) or solution heated (e.g., 80°C) in a protected environment | Thermally-induced decomposition. |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Methodology:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Initiate Stress Conditions:
-
For Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl (for acidic) or 0.2 M NaOH (for basic) to achieve a final acid/base concentration of 0.1 M. Place vials in a water bath at a controlled temperature (e.g., 80°C).
-
For Oxidation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂. Keep at room temperature or slightly elevated (e.g., 40°C), protected from light.
-
For Photostability: Expose the solution (in a photostable, transparent container) to a light source conforming to ICH Q1B guidelines. Run a dark control in parallel, wrapped in aluminum foil.
-
Control: Prepare a control sample diluted with the appropriate solvent/water mixture and store it under ambient, protected conditions.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).
-
Quenching: Immediately stop the degradation.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
For all samples, dilute with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples, including the time-zero and control samples, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm (or as determined by UV scan).[11] A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (RSD < 2% for peak area and retention time).
-
Analysis: Run the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other. Use a PDA detector to confirm the spectral purity of the parent peak in the presence of degradants.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A: Based on its chemical structure, several pathways are plausible. The most significant are:
-
Hydrolytic Cleavage: Under harsh acidic or basic conditions, the thiazole ring itself can be susceptible to hydrolysis and subsequent ring-opening. This is a known degradation route for some thiazolidine derivatives, which are structurally related.[13]
-
Oxidation: The electron-rich sulfur atom in the thiazole ring and the nitrogen in the pyridine ring are potential sites for oxidation, forming sulfoxides and N-oxides, respectively.[5] This is a common pathway for many heterocyclic pharmaceuticals.
-
Photodecomposition: Thiazole compounds containing aryl substituents can be sensitive to light. A likely mechanism involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and ultimately cleaves the thiazole ring.[12]
Q2: My solution of the compound is turning yellow. What is causing this and how can I prevent it?
A: A yellow or brown discoloration is a strong indicator of degradation. This is often caused by the formation of minor, highly conjugated (chromophoric) degradation products. The most common culprits are oxidative and photolytic degradation.[14]
-
Prevention:
-
Protect from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil.
-
Minimize Oxygen Exposure: Use solvents that have been degassed by sparging with nitrogen or argon. For long-term storage, blanket the headspace of the vial with an inert gas before sealing.
-
Control Temperature: Store solutions at recommended temperatures (e.g., 2-8°C or -20°C), but first confirm that the compound will not precipitate at these temperatures.
-
Q3: How does pH affect the stability and solubility of this compound?
A: The pH of the solution is a critical factor. The molecule has two ionizable groups: the pyridine nitrogen (which is basic, with a pKa of its conjugate acid around 2-3) and the carboxylic acid group (which is acidic).[15]
-
At low pH (e.g., < 2): The pyridine nitrogen will be protonated (positive charge) and the carboxylic acid will be neutral.
-
At neutral pH: The pyridine will be neutral and the carboxylic acid will be deprotonated (negative charge), forming a zwitterion.
-
At high pH (e.g., > 9): Both groups will be in their basic forms (neutral pyridine, negatively charged carboxylate). This change in ionization state directly impacts solubility. Furthermore, extreme pH values (highly acidic or highly basic) can act as catalysts for hydrolysis, significantly accelerating degradation.[11]
Q4: I see a new peak in my chromatogram after leaving my solution on the bench. How can I confirm it's a degradant and not an artifact?
A: First, re-inject a freshly prepared standard solution to rule out system contamination or mobile phase issues. If the peak persists only in the aged sample, it is likely related to the compound.
-
Use a PDA Detector: A photodiode array (PDA) detector is essential. Check the "peak purity" of the parent compound in the aged sample. If the peak is pure, the new peak is a separate compound. If it is impure, it indicates a co-eluting degradant.
-
Mass Spectrometry (LC-MS): The most definitive method is to analyze the sample by LC-MS. This will provide the mass of the new peak, allowing you to determine if it is related to the parent compound (e.g., through oxidation, hydrolysis, or fragmentation).
-
Spike the Sample: If you have a suspected degradation product standard, you can spike it into your sample. If the peak area of the unknown increases, its identity is confirmed.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. kuey.net [kuey.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
troubleshooting low bioactivity in synthesized thiazole derivatives
Technical Support Center: Thiazole Derivatives Bioactivity
Welcome to the technical support center for researchers working with synthesized thiazole derivatives. This guide is designed to help you troubleshoot and resolve common issues related to low or unexpected biological activity in your compounds. We will explore the causality behind these issues, from fundamental structure-activity relationships to complex cellular pharmacology, and provide actionable protocols to diagnose and overcome them.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of screening thiazole derivatives.
Q1: What are the most common reasons for observing low bioactivity in a newly synthesized thiazole derivative?
A1: Low bioactivity is a multifaceted issue that can stem from several factors. Broadly, they fall into three categories:
-
Compound-Target Mismatch: The synthesized molecule may not have the optimal structure to bind effectively to the intended biological target. This can be due to incorrect stereochemistry, poor electronic complementarity, or steric hindrance. The thiazole ring itself offers sites for hydrogen bonding and π-stacking, but its substituents ultimately dictate the binding affinity.[1]
-
Poor Physicochemical Properties: The compound may possess unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] Key issues include poor solubility in aqueous assay buffers, low cell permeability, or high lipophilicity which can lead to non-specific binding.[4][5]
-
Metabolic Instability: The thiazole scaffold or its substituents can be susceptible to metabolic degradation by enzymes, particularly cytochrome P450s in liver microsome assays or intracellular enzymes in cell-based assays.[6][7] This reduces the effective concentration of the active compound reaching the target.
Q2: How critical is the substitution pattern on the thiazole ring for bioactivity?
A2: The substitution pattern is paramount. The bioactivity of thiazole derivatives is highly dependent on the nature and position of substituents at the C2, C4, and C5 positions.[8][9] For instance, structure-activity relationship (SAR) studies have shown that introducing specific aryl groups at C4 and N-acetyl substitutions at the C2-amino position can dramatically increase binding affinity and selectivity for certain targets, like adenosine receptors.[10] Conversely, incorrect substitutions can abolish activity entirely. SAR studies are crucial to understand how different functional groups influence target interaction and overall pharmacological profile.[11][12][13]
Q3: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What are the likely causes?
A3: This is a classic and frequent challenge in drug discovery. The discrepancy points towards issues that are only observable in a complex cellular environment. The most probable causes are:
-
Low Cell Permeability: The compound cannot cross the cell membrane to reach its intracellular target.
-
Rapid Efflux: The compound is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Intracellular Metabolic Instability: The compound is quickly metabolized and inactivated by enzymes within the cell.[14]
-
Lack of Target Engagement: Even if the compound enters the cell, it may not bind to its target effectively in the crowded intracellular environment due to factors like high concentrations of endogenous ligands (e.g., ATP for kinase inhibitors) or the target being in an inaccessible cellular compartment.[15]
Q4: What general strategies can I employ to improve the bioactivity of my thiazole lead compound?
A4: Improving bioactivity is an iterative process of chemical modification guided by experimental data. Key strategies include:
-
Structure-Based Design: If the 3D structure of the target is known, use molecular docking to guide modifications that enhance binding interactions.
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable isosteres. For example, replacing a phenyl ring with a more electron-deficient pyridine ring can sometimes reduce oxidative metabolism.[6] Similarly, a thiazolidine moiety can act as a bioisosteric replacement for urea/thiourea groups.[16]
-
Optimize Lipophilicity: Modify the structure to achieve an optimal balance of lipophilicity (typically a LogP between 1 and 4) to ensure both sufficient solubility and cell permeability.[5]
-
Scaffold Hopping: In cases of severe metabolic liabilities tied to the thiazole core itself, consider replacing it with a different heterocyclic scaffold that maintains the key binding interactions but possesses better metabolic stability.[6]
Troubleshooting Guide: From In Vitro Hit to Cellular Lead
This guide provides a systematic, problem-oriented approach for diagnosing why a promising thiazole derivative is underperforming in cellular or more advanced assays.
Problem: My Thiazole Derivative Shows Potent Activity in a Biochemical Assay (e.g., IC₅₀ < 1 µM) but is Inactive in a Cellular Assay (e.g., EC₅₀ > 50 µM).
This common scenario requires a logical diagnostic workflow to pinpoint the cause.
Caption: Troubleshooting decision tree for low cellular bioactivity.
Step 1: Confirm Cellular Target Engagement
Rationale (Expertise & Experience): The first and most critical question is whether your compound can bind its intended target within the complex environment of a living cell. Biochemical assays use purified proteins in an artificial buffer, which is a vastly different scenario from the crowded cytoplasm with high concentrations of competing endogenous molecules (like ATP for kinases) and complex protein-protein interactions.[15] A direct measure of target binding in live cells is the most definitive way to start your investigation.
Recommended Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding at a specific protein target in live cells using Bioluminescence Resonance Energy Transfer (BRET).[17][18] It provides a quantitative measure of intracellular compound affinity.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target protein fused to a NanoLuc® luciferase.
-
Compound Preparation: Prepare a serial dilution of your thiazole derivative in Opti-MEM® I Reduced Serum Medium. Include a vehicle control (e.g., DMSO).
-
Assay Plate Setup:
-
Plate the engineered cells in a 96-well white assay plate.
-
Add the NanoBRET® Tracer (a fluorescently labeled ligand that binds the target) to all wells.
-
Add the serially diluted thiazole derivative to the appropriate wells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the compound to enter the cells and reach binding equilibrium with the target protein.
-
Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add the substrate to all wells to generate the luciferase signal.
-
Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the compound's apparent cellular affinity.
-
Interpreting the Results:
| Result | Interpretation | Next Step |
|---|---|---|
| Potent Cellular IC₅₀ | The compound successfully enters the cell and binds its target. The issue lies downstream of target binding. | Proceed to Step 3: Evaluate Metabolic Stability . |
| Weak or No Cellular IC₅₀ | The compound is not engaging its target in the cellular context. | Proceed to Step 2: Assess Cell Permeability . |
Step 2: Assess Cell Permeability
Rationale: If your compound fails to engage its intracellular target, the most common reason is its inability to cross the cell membrane. Assessing permeability is crucial to confirm or rule out this possibility.
Recommended Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. It provides a good first-pass assessment of passive diffusion.
Methodology:
-
Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate. Coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Compound Preparation: Prepare a solution of your thiazole derivative in a buffer at a known concentration (e.g., 100 µM).
-
Assay Setup:
-
Fill the wells of the acceptor plate with buffer.
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add your compound solution to the donor wells.
-
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours to allow for compound diffusion.
-
Quantification: After incubation, measure the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [C]acceptor / [C]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where [C] is concentration, V is volume, D is donor, and A is acceptor.
Interpreting the Results:
| Permeability (Pe) | Classification | Interpretation & Action |
|---|---|---|
| > 5 x 10⁻⁶ cm/s | High | Permeability is not the issue. The problem may be efflux or lack of intrinsic affinity in the cellular milieu. Re-evaluate target engagement data. |
| 1 - 5 x 10⁻⁶ cm/s | Medium | Permeability may be a contributing factor. Consider structural modifications to slightly increase lipophilicity or reduce polar surface area. |
| < 1 x 10⁻⁶ cm/s | Low | Poor permeability is a major barrier.[19] The compound cannot reach its target. Action: Redesign the molecule to reduce polar surface area (TPSA), decrease hydrogen bond donors, or mask polar groups. |
Note: For a more physiologically relevant model that includes active transport and efflux, a Caco-2 permeability assay is recommended.[19][20]
Step 3: Evaluate Metabolic Stability
Rationale: If your compound enters the cell and binds its target, but still fails to elicit a functional response, it may be rapidly metabolized into an inactive form. The thiazole ring and certain substituents can be susceptible to oxidative metabolism.[6][7]
Recommended Protocol: Liver Microsomal Stability Assay
This in vitro assay uses subcellular fractions of the liver (microsomes), which are rich in drug-metabolizing enzymes like CYPs, to assess the rate of Phase I metabolism.[7]
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a phosphate buffer.
-
Compound Addition: Add your thiazole derivative to the mixture at a final concentration of ~1 µM.
-
Initiate Reaction: Pre-warm the plate to 37°C. Start the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line corresponds to the rate of degradation. From this, you can calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Interpreting the Results:
| In Vitro Half-life (t₁/₂) | Classification | Interpretation & Action |
|---|---|---|
| > 30 min | Stable | Metabolic instability is unlikely to be the primary cause of low cellular activity. |
| 10 - 30 min | Moderately Stable | Metabolism may be reducing the effective concentration. Consider minor structural modifications to block potential metabolic "hotspots." |
| < 10 min | Unstable | The compound is rapidly metabolized.[7] This is a critical liability. Action: Identify the site of metabolism (metabolite ID) and modify the structure to block this position (e.g., by adding a fluorine atom) or replace the labile group with a bioisostere.[6] |
References
- 1. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. One moment, please... [mjas.analis.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
Technical Support Center: Analytical Characterization of Pyridyl-Thiazole Compounds
Welcome to the technical support center for the analytical characterization of pyridyl-thiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring robust and reliable analytical outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common initial hurdles in handling and analyzing pyridyl-thiazole compounds.
Q1: My pyridyl-thiazole compound shows poor solubility in aqueous buffers for my HPLC mobile phase. What should I do?
A1: This is a frequent challenge due to the aromatic and often crystalline nature of these compounds.[1] The pyridine and thiazole rings contribute to hydrophobicity. Here are a few strategies to try:
-
pH Adjustment: The pyridine moiety and any amine groups make these compounds weakly basic.[1] Lowering the pH of your aqueous phase (e.g., to pH 2-5) with an appropriate acid (formic acid or trifluoroacetic acid are common for LC-MS) will protonate the basic nitrogens, increasing solubility.
-
Co-solvents: Introduce a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 into your sample diluent to disrupt hydrophobic interactions.[1]
-
Stock Solution in Organic Solvent: Prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into your mobile phase or a compatible injection solvent. Be mindful of the final percentage of the organic solvent in your injection, as a strong solvent can cause peak distortion.
Q2: I'm observing significant peak tailing for my pyridyl-thiazole analyte in reverse-phase HPLC. What are the likely causes?
A2: Peak tailing for this class of compounds often points to secondary interactions with the stationary phase.
-
Silanol Interactions: Residual, un-capped silanols on the silica-based stationary phase can interact with the basic nitrogen atoms of the pyridine ring. To mitigate this, add a competitive base like triethylamine (TEA) to your mobile phase (0.1-0.5%) or use a lower pH mobile phase to protonate the analyte and the silanols.
-
Metal Chelation: The nitrogen and sulfur atoms in the pyridyl-thiazole scaffold can chelate trace metals present in the HPLC system (e.g., stainless steel frits, columns).[2][3] This can lead to peak tailing. Consider using a column with a PEEK lining or adding a chelating agent like EDTA to your mobile phase.
-
Column Overload: Injecting too much sample can lead to tailing. Try reducing the injection volume or sample concentration.[4]
Q3: My mass spectrum for a pyridyl-thiazole compound shows a complex fragmentation pattern. Where do I start with interpretation?
A3: The fragmentation of pyridyl-thiazole compounds is influenced by the relative stability of the two heterocyclic rings. Generally, the thiazole ring is less stable and fragments first.[5][6] Look for characteristic losses:
-
Thiazole Ring Fragmentation: Common initial losses include HCN, HCS, and cleavage of substituents on the thiazole ring.[7]
-
Pyrimidine Ring Stability: If your compound has a fused pyrimidine ring, this part of the molecule is often more stable and will remain intact in the initial fragmentation steps.[5][6]
-
Successive Losses: After the initial fragmentation of the thiazole ring, you will likely see subsequent losses from the pyridine ring or any side chains.[5]
Q4: The NMR spectrum of my synthesized pyridyl-thiazole derivative is difficult to interpret due to overlapping aromatic signals. How can I resolve this?
A4: Overlapping signals in the aromatic region are common.
-
2D NMR: Employ two-dimensional NMR techniques like COSY (Correlation Spectroscopy) to identify proton-proton couplings within the same ring system and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons on different rings.[8]
-
HMBC/HSQC: Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments will help you assign protons to their corresponding carbons, which is invaluable for distinguishing between the pyridine and thiazole ring signals.[8]
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl3 to DMSO-d6) can sometimes alter the chemical shifts enough to resolve overlapping peaks.
II. Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for resolving complex analytical issues.
Guide 1: HPLC Method Development and Troubleshooting
Problem: Poor peak shape (asymmetry, broadening) and shifting retention times for a series of pyridyl-thiazole analogs.
dot graph TD { A[Start: Poor Peak Shape & Retention Time Drift] --> B{Initial Checks}; B --> C[Check System Suitability: Pressure, Leaks, Baseline]; B --> D[Review Mobile Phase Preparation]; C --> E{Pressure OK?}; E -- No --> F[Troubleshoot Pump/Blockage]; E -- Yes --> G{Baseline Stable?}; G -- No --> H[Degas Mobile Phase/Check Detector]; G -- Yes --> I{Peak Shape Issue}; D --> J[Ensure Miscibility & Correct pH]; J --> I; I -- Tailing --> K[Address Secondary Interactions]; K --> L[Lower pH or Add TEA]; K --> M[Consider Metal Chelation]; M --> N[Use PEEK-lined Column or Add EDTA]; I -- Broadening --> O[Check for Extra-Column Volume]; O --> P[Minimize Tubing Length/ID]; I -- Splitting --> Q[Investigate Co-elution or Injection Solvent]; Q --> R[Modify Gradient or Change Injection Solvent]; I -- Retention Drift --> S[Check Column Equilibration & Temperature]; S --> T[Increase Equilibration Time/Use Column Oven]; subgraph Legend direction LR Troubleshooting [Troubleshooting Path] Solution [Potential Solution] end classDef trouble fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef solution fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,B,C,D,E,G,I,S trouble; class F,H,J,K,L,M,N,O,P,Q,R,T solution; } caption: HPLC Troubleshooting Workflow for Pyridyl-Thiazole Compounds.
Experimental Protocol: Optimizing Peak Shape
-
Initial Mobile Phase: Start with a simple mobile phase, e.g., Acetonitrile and Water, both with 0.1% Formic Acid. The acid will protonate the pyridine nitrogen, reducing silanol interactions.
-
Gradient Elution: Run a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution time of your compound.
-
Assess Peak Shape:
-
If Tailing: The primary cause is likely secondary interactions. Lower the pH of the aqueous mobile phase to ~2.5 using trifluoroacetic acid (TFA). TFA is a stronger ion-pairing agent than formic acid and can further improve peak shape.
-
If Still Tailing: Consider a different stationary phase. A column with end-capping or a Phenyl-Hexyl phase may offer different selectivity and reduce unwanted interactions.
-
-
Temperature Control: Use a column oven set to a stable temperature (e.g., 30-40 °C). This will improve the reproducibility of retention times.[4]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent like DMSO is necessary, keep the injection volume small to minimize peak distortion.
Data Presentation: Mobile Phase Modifier Effects on Peak Asymmetry
| Mobile Phase Additive (0.1%) | Analyte | Tailing Factor (USP) |
| None | Compound A | 2.1 |
| Formic Acid | Compound A | 1.4 |
| Trifluoroacetic Acid | Compound A | 1.1 |
| Formic Acid + 10mM EDTA | Compound A | 1.2 |
Guide 2: Mass Spectrometry - Elucidating Fragmentation Pathways
Problem: Difficulty in distinguishing between isomers or identifying the site of modification on a pyridyl-thiazole core.
dot graph TD { A[Start: Ambiguous MS/MS Spectrum] --> B{Initial Fragmentation}; B -- Common Loss? --> C[Identify Characteristic Neutral Losses]; C --> D[Thiazole Ring Cleavage: HCN, HCS]; C --> E[Pyridine Ring Cleavage: HCN]; B -- Unique Loss? --> F[Consider Substituent Fragmentation]; F --> G[Analyze Fragmentation of Side Chains]; A --> H{High-Resolution MS}; H --> I[Determine Elemental Composition of Fragments]; I --> J[Confirm Neutral Losses]; J --> K[Propose Fragment Structures]; K --> L{Compare Isomers}; L -- Different Fragments --> M[Identify Isomer-Specific Fragmentation]; L -- Same Fragments --> N[Consider MSn Experiments]; N --> O[Isolate a Fragment and Fragment Further]; O --> P[Reveal Structural Differences]; subgraph Legend direction LR Process [Analytical Process] Decision [Decision Point] Outcome [Outcome/Interpretation] end classDef process fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF; classDef outcome fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,C,D,E,F,G,I,J,K,M,O,P process; class B,H,L,N decision; } caption: Workflow for MS/MS Spectral Interpretation.
Experimental Protocol: Isomer Differentiation using MS/MS
-
Acquire High-Resolution Mass Spectra: Use an Orbitrap or TOF mass spectrometer to obtain accurate mass measurements for the precursor and product ions. This is crucial for determining the elemental composition of fragments.[9]
-
Optimize Collision Energy: Perform a collision energy ramp to find the optimal energy that produces a good balance of precursor ion depletion and fragment ion formation.
-
Analyze Fragmentation Patterns:
-
Pyridyl-substituted Thiazole vs. Thiazolyl-substituted Pyridine: The initial fragmentation will likely occur on the outer ring. Look for losses characteristic of the substituent ring first.
-
Positional Isomers: The position of a substituent can influence the fragmentation pathway. For example, an ortho-substituent might lead to a characteristic "ortho-effect" loss that is not seen in the meta or para isomers.[10]
-
-
MSn Experiments: If the MS/MS spectra are too similar, perform MS3 experiments. Isolate a common fragment ion from both isomers and subject it to further fragmentation. Differences in the resulting MS3 spectra can reveal the original substitution pattern.[11]
Guide 3: Compound Stability and Degradation Analysis
Problem: Appearance of unknown peaks in the chromatogram after sample preparation or storage, suggesting degradation.
Experimental Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of your pyridyl-thiazole compound in a suitable solvent.
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Photostability: Expose to UV and visible light. A known photo-degradation pathway for some thiazoles involves reaction with singlet oxygen, leading to ring cleavage.[9]
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60 °C).
-
Oxidation: Treat with 3% H2O2.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by LC-MS.
-
Characterize Degradants: Use the MS/MS troubleshooting guide (Guide 2) to elucidate the structures of any major degradants. This information is critical for understanding the stability of your compound and for developing appropriate storage conditions.
III. References
-
Benchchem. Technical Support Center: Overcoming Solubility Challenges of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Mohamed, Y. A., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
-
Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819.
-
Phenomenex. Troubleshooting Guide.
-
SCION Instruments. HPLC Troubleshooting Guide.
-
HPLC Troubleshooting Guide.
-
Raj, K. J., et al. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Neuroquantology, 20(15), 1892-1904.
-
Shishkina, I. D., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793.
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
-
Shelepa, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6069.
-
1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate.
-
Zou, H., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. ResearchGate.
-
Possible mass fragmentation pattern of compound 3. - ResearchGate.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
-
SpectraBase. 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum.
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
-
Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
-
Zou, H., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Semantic Scholar.
-
University of Rochester. Troubleshooting Thin Layer Chromatography.
-
Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-522.
-
El-Gazzar, M. G., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
-
Shelepa, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
-
Al-Ghorbani, M., et al. (2023). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules, 28(19), 6939.
-
Yilmaz, I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
-
Fernando, L. D., et al. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI.
-
El-Gamel, N. E. A., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(33), 21765–21782.
-
Shelepa, A., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
-
Hafez, H. N., et al. (2017). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 10, S2628-S2639.
-
Voynikova, F., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 125-131.
-
Şahin, Z., et al. (2020). Synthesis, characterization and antibacterial evaluation of new pyridyl-thiazole hybrids of sulfonamides. ResearchGate.
-
Al-Amiery, A. A., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. PubMed Central.
-
Hengyuan Fine Chemical. PCL Impurity Reference Standards Supplier.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 443-453.
-
Enamine. Impurity Reference Standards.
-
ChemScene. Building blocks | Bioactive small molecules.
-
Al-Amiery, A. A., et al. (2020). New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC - NIH.
-
Nesterova, O. V., et al. (2019). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity | Semantic Scholar [semanticscholar.org]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing impurities in 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid production
Welcome to the technical support center for the synthesis of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid (CAS 39067-29-3).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate field-proven insights and troubleshooting strategies to help you navigate the complexities of this synthesis, minimize impurities, and maximize yield and purity.
I. Overview of Synthesis
The most common and reliable method for synthesizing the this compound core is a variation of the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. In this specific case, the synthesis is typically a two-step process:
-
Hantzsch Thiazole Formation: Reaction of a nicotinamide-derived thioamide (or nicotinamide itself with a thionating agent) with an ethyl 3-halo-2-oxopropanoate (e.g., ethyl bromopyruvate) to form ethyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate.
-
Saponification (Hydrolysis): Conversion of the resulting ethyl ester to the final carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup.
This pathway, while robust, is susceptible to several side reactions and impurity-forming pathways that can complicate purification and impact final product quality.
II. Visualized Synthesis and Impurity Pathways
Primary Synthesis Route
Caption: Primary two-step synthesis pathway for the target molecule.
Common Impurity Formation Pathways
Caption: Key pathways leading to common process-related impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the Hantzsch synthesis portion of this reaction?
A1: The initial nucleophilic attack of the thioamide sulfur onto the α-halocarbonyl is paramount. The efficiency of this step dictates the overall reaction rate and yield. The reaction is typically performed in a protic solvent like ethanol, which facilitates the reaction cascade. Ensuring the purity of the ethyl bromopyruvate is crucial, as impurities can lead to a host of side products.
Q2: Why is saponification necessary? Can the carboxylic acid be formed directly?
A2: The Hantzsch synthesis with common starting materials like ethyl bromopyruvate naturally yields an ester. This ester is generally more stable and easier to purify via chromatography than the final carboxylic acid. Saponification (hydrolysis) is the standard, high-yielding method to convert this stable ester intermediate into the desired carboxylic acid. Direct synthesis would require starting with bromopyruvic acid, which is less stable and can lead to more complex reaction mixtures and potential decarboxylation.
Q3: What are the typical yields for this synthesis?
A3: The Hantzsch cyclocondensation step is known for being high-yielding, often exceeding 80-90% with optimized conditions.[4][5] The subsequent saponification is typically quantitative or near-quantitative.[6] Overall yields can be expected in the 70-85% range, assuming efficient purification at each stage.
Q4: How stable is the final product, this compound?
A4: The compound is generally stable under standard laboratory conditions (room temperature, protected from light). However, like many heterocyclic carboxylic acids, it can be susceptible to decarboxylation at elevated temperatures or under harsh acidic conditions.[7][8] For long-term storage, it is recommended to keep the material in a cool, dark, and dry environment.
IV. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Yield in Step 1 (Ester Formation) | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Decomposed ethyl bromopyruvate or impure thioamide. 3. Incorrect Stoichiometry: An improper molar ratio of reactants. | 1. Optimize Reaction Conditions: Increase reflux time in ethanol and monitor via TLC or LC-MS until the limiting reagent is consumed. 2. Verify Reagent Quality: Use freshly opened or purified ethyl bromopyruvate. Analyze starting material purity via NMR. 3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure the complete consumption of the more expensive α-halocarbonyl. |
| Product Contaminated with Starting Material (Ester or Acid) | 1. Incomplete Reaction: As above. 2. Inefficient Workup: Failure to remove unreacted, water-soluble starting materials during extraction. | 1. Drive Reaction to Completion: See above. 2. Refine Purification: After the Hantzsch reaction, perform a liquid-liquid extraction. The ester product will be in the organic phase (e.g., ethyl acetate), while unreacted nicotinamide/thioamide may be removed with aqueous washes. For the final acid, precipitation is a powerful purification tool. |
| HPLC/NMR shows an additional peak corresponding to the ethyl ester in the final acid product. | Incomplete Saponification: Insufficient base, reaction time, or temperature during the hydrolysis step. | 1. Ensure Complete Hydrolysis: Use a molar excess of base (e.g., 2-3 equivalents of LiOH). If the reaction is sluggish at room temperature, gently heat to 40-50°C. Monitor the disappearance of the ester peak by TLC or LC-MS before proceeding to acidic workup. |
| A significant impurity is observed with a mass of (M-44), corresponding to loss of CO₂. | Decarboxylation: The product was exposed to excessive heat or strong acid during workup or purification. Thiazole-4-carboxylic acids are known to undergo decarboxylation.[8][9] | 1. Moderate Workup Conditions: During the acidic workup after saponification, add acid slowly while cooling the mixture in an ice bath to avoid temperature spikes. 2. Avoid High Temperatures: Concentrate solutions under reduced pressure at moderate temperatures (<50°C). If recrystallization is necessary, avoid prolonged heating in high-boiling point solvents. |
| Product has poor solubility, making purification difficult. | Zwitterionic Character: The molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid, which can lead to zwitterion formation and low solubility in many common organic solvents at neutral pH. | 1. pH-Controlled Precipitation: This is the most effective purification method. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃). Filter to remove any insoluble, non-acidic impurities. Then, slowly acidify the filtrate (e.g., with HCl or acetic acid) to the isoelectric point (typically pH 3-5) to precipitate the pure product.[10] 2. Recrystallization Solvent Screening: For recrystallization, consider polar protic solvents like ethanol/water mixtures or acetic acid. |
V. Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser, add nicotinamide thioamide (1.0 eq) and absolute ethanol.
-
Stir the mixture until the thioamide is fully dissolved.
-
Add ethyl bromopyruvate (1.05 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or used directly in the next step if sufficiently pure.
Protocol 2: Saponification to this compound
-
Dissolve the crude or purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring to adjust the pH to ~4.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and then with a small amount of cold ethanol or diethyl ether.
-
Dry the product under vacuum to obtain pure this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Rationale: This method provides good separation for the polar carboxylic acid product, the less polar ester intermediate, and potential non-polar impurities like the decarboxylated product.[11][12]
VI. Troubleshooting Workflow
Caption: A decision tree for troubleshooting final product impurities.
VII. References
-
Okada, Y., et al. (1999). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Bulletin of the Chemical Society of Japan. --INVALID-LINK--
-
Santa Cruz Biotechnology, Inc. (n.d.). 2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid. SCBT. --INVALID-LINK--
-
Ali, I., et al. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. --INVALID-LINK--
-
Chem Help ASAP (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. --INVALID-LINK--
-
Spinelli, D., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry. --INVALID-LINK--
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-pyrid-3-yl-4,5-dihydro-1,3-thiazole-4-carboxylic acid. Chemdad. --INVALID-LINK--
-
ChemicalBook (2024). 2-PYRID-3-YL-4,5-DIHYDRO-1,3-THIAZOLE-4-CARBOXYLIC ACID. ChemicalBook. --INVALID-LINK--
-
Fisher Scientific (n.d.). This compound, 97%, Thermo Scientific. Fisher Scientific. --INVALID-LINK--
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
Matrix Fine Chemicals (n.d.). 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Matrix Fine Chemicals. --INVALID-LINK--
-
L'Heureux, A., et al. (2009). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC. --INVALID-LINK--
-
Stankov, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. --INVALID-LINK--
-
Wróbel, M., et al. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. --INVALID-LINK--
-
Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. --INVALID-LINK--
-
ChemicalBook (2024). This compound. ChemicalBook. --INVALID-LINK--
-
Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent 3,274,207. --INVALID-LINK--
-
Sigma-Aldrich (n.d.). 2-(4-Pyridyl)thiazole-4-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--
-
Gherghereh, R., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. --INVALID-LINK--
-
Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. --INVALID-LINK--
-
Al-Soud, Y. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. --INVALID-LINK--
-
Organic Chemistry Portal (n.d.). Thiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 3. This compound | 39067-29-3 [chemicalbook.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar [semanticscholar.org]
- 8. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2f, 2h, and 2k Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, their potential as cytotoxic agents for cancer therapy has garnered significant attention. This guide provides a detailed comparative analysis of the cytotoxic profiles of three specific thiazole derivatives: 2f, 2h, and 2k. By synthesizing data from rigorous experimental studies, we aim to offer researchers a clear, evidence-based understanding of their relative potencies and potential mechanisms of action, thereby informing future drug discovery and development efforts.
Introduction to Thiazole Derivatives in Oncology
Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Their structural versatility allows for modifications that can fine-tune their biological activity, making them attractive candidates for the development of novel therapeutic agents. The core thiazole ring can be functionalized at various positions, leading to a diverse library of derivatives with distinct cytotoxic profiles. This guide focuses on a comparative analysis of three such derivatives, designated 2f, 2h, and 2k, to elucidate the impact of specific structural modifications on their anticancer potential.
Comparative Cytotoxicity Analysis of Thiazole Derivatives 2f, 2h, and 2k
A pivotal study by Lesyk et al. (2021) provides a direct and robust comparison of the cytotoxic effects of thiazole derivatives 2f and 2h across a comprehensive panel of 60 human cancer cell lines (the NCI-60 panel).[3] This extensive screening allows for a nuanced understanding of their activity spectrum and potential for selective toxicity.
While a directly comparable study featuring a thiazole derivative explicitly named 2k from the same chemical series was not identified in the current literature search, we will present the data for 2f and 2h and discuss the potential cytotoxic profile of a '2k' analogue based on structure-activity relationship (SAR) trends observed in broader thiazole derivative research.
Quantitative Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI50) values for compounds 2f and 2h against a selection of cancer cell lines from the NCI-60 panel, as reported by Lesyk et al. (2021).[3] Lower GI50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Compound 2f (GI50, µM) | Compound 2h (GI50, µM) |
| Leukemia | |||
| CCRF-CEM | Leukemia | >100 | 1.56 |
| HL-60(TB) | Leukemia | >100 | 1.34 |
| K-562 | Leukemia | >100 | 1.63 |
| MOLT-4 | Leukemia | >100 | 1.25 |
| RPMI-8226 | Leukemia | >100 | 1.48 |
| SR | Leukemia | >100 | 1.21 |
| Colon Cancer | |||
| COLO 205 | Colon Cancer | >100 | 1.69 |
| HCT-116 | Colon Cancer | >100 | 1.58 |
| HCT-15 | Colon Cancer | >100 | 1.72 |
| HT29 | Colon Cancer | >100 | 1.81 |
| KM12 | Colon Cancer | >100 | 1.63 |
| SW-620 | Colon Cancer | >100 | 1.39 |
| Breast Cancer | |||
| MCF7 | Breast Cancer | >100 | 1.75 |
| MDA-MB-231/ATCC | Breast Cancer | >100 | 1.98 |
| HS 578T | Breast Cancer | >100 | 1.87 |
| BT-549 | Breast Cancer | >100 | 1.71 |
| T-47D | Breast Cancer | >100 | 1.65 |
| Melanoma | |||
| LOX IMVI | Melanoma | >100 | 1.52 |
| MALME-3M | Melanoma | >100 | 1.68 |
| M14 | Melanoma | >100 | 1.59 |
| SK-MEL-2 | Melanoma | >100 | 1.77 |
| SK-MEL-28 | Melanoma | >100 | 1.83 |
| SK-MEL-5 | Melanoma | >100 | 1.45 |
| UACC-257 | Melanoma | >100 | 1.61 |
| UACC-62 | Melanoma | >100 | 1.55 |
Data extracted from Lesyk et al. (2021).[3]
Interpretation of Cytotoxicity Data
The data clearly indicates that compound 2h exhibits significantly broader and more potent cytotoxic activity across all tested cancer cell lines compared to compound 2f , which was largely inactive at the tested concentrations.[3] The GI50 values for compound 2h are consistently in the low micromolar range, highlighting its potential as a promising anticancer agent.
The structural difference between 2f (p-hydroxyphenyl substituent) and 2h (a propanoic acid residue) is the key determinant of this stark contrast in activity. The presence of the carboxylic acid moiety in 2h appears to be crucial for its cytotoxic effect. This observation aligns with other studies on thiazole derivatives where the introduction of acidic functional groups has been shown to enhance anticancer activity.
Regarding a hypothetical compound 2k , which in many chemical series represents a halogenated or otherwise modified phenyl ring, its activity would be highly dependent on the nature and position of the substituent. For instance, studies on other 2,4-disubstituted thiazoles have shown that the introduction of electron-withdrawing groups, such as nitro or trifluoromethyl, on the phenyl ring can lead to potent cytotoxic activity.[4][5] Therefore, a "2k" derivative with such features could potentially exhibit cytotoxicity comparable to or even exceeding that of 2h. However, without direct experimental data, this remains a projection based on established structure-activity relationships.
Experimental Methodologies for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in preclinical drug development. The data presented in this guide was generated using the widely accepted and robust MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.
-
Compound Treatment: The thiazole derivatives (2f, 2h, and a potential 2k) are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at a range of concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 (or IC50) value is then determined by plotting cell viability against compound concentration.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Potential Mechanisms of Action
The cytotoxic effects of thiazole derivatives are often attributed to their ability to interfere with critical cellular processes. While the precise mechanism of action for compounds 2f, 2h, and 2k requires further investigation, several plausible pathways have been identified for structurally related thiazole compounds.
Apoptosis Induction
Many cytotoxic thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Simplified intrinsic apoptosis pathway potentially induced by cytotoxic thiazole derivatives.
Conclusion and Future Directions
This comparative guide highlights the significant difference in cytotoxic activity between thiazole derivatives 2f and 2h, with compound 2h demonstrating broad and potent anticancer effects across a multitude of cancer cell lines.[3] The presence of a carboxylic acid moiety in 2h is a key structural feature contributing to its enhanced cytotoxicity.
While direct experimental data for a "2k" analogue is currently unavailable, structure-activity relationship trends suggest that strategic modifications to the phenyl ring, such as the introduction of electron-withdrawing groups, could yield compounds with comparable or superior potency.
Future research should focus on:
-
Synthesis and Evaluation of "2k" Analogues: To complete this comparative analysis, the synthesis and cytotoxic screening of thiazole derivatives with various substitutions on the phenyl ring are warranted.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by compound 2h will be crucial for its further development as a potential therapeutic agent.
-
In Vivo Efficacy: Promising candidates like 2h should be advanced to in vivo animal models to assess their anticancer efficacy and safety profiles in a more complex biological system.
By systematically exploring the structure-activity relationships of thiazole derivatives, the scientific community can continue to develop novel and effective cytotoxic agents for the treatment of cancer.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic Acid Purity by HPLC
<
Abstract
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid, a crucial heterocyclic building block in pharmaceutical synthesis.[][2][3] Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the experimental design, execution, and acceptance criteria for establishing a reliable, robust, and accurate analytical method.[4][5][6][7] We will explore the rationale behind chromatographic parameter selection, provide a step-by-step validation protocol, and present a comparative analysis against alternative technologies like Ultra-Performance Liquid Chromatography (UPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
Introduction: The Imperative for Purity
This compound is a key intermediate in the synthesis of various pharmacologically active agents. Its molecular structure, featuring both a pyridine and a thiazole ring, makes it a versatile scaffold for drug discovery. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a matter of regulatory compliance but a fundamental requirement for the safety and efficacy of the final drug product. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the drug.
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability. This guide provides a detailed protocol for validating an HPLC method, ensuring it is "fit for purpose"—that is, capable of accurately and consistently measuring the purity of this compound.
Foundational Work: HPLC Method Development & Optimization
Before validation can begin, a robust and specific HPLC method must be developed. The goal is to achieve a symmetric peak for the main compound, well-separated from any potential impurities or degradation products.
2.1 Rationale for Initial Parameter Selection
The molecular structure of this compound (a polar, aromatic carboxylic acid) guides our initial choices.
-
Stationary Phase (Column): A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is the logical starting point.[8][9] The nonpolar C18 stationary phase effectively retains and separates moderately polar to nonpolar compounds based on their hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to elute the polar main compound while also resolving less polar impurities.
-
Aqueous Component (A): A phosphate buffer (e.g., 20 mM potassium phosphate) set to an acidic pH (e.g., pH 3.0 with phosphoric acid) is chosen. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column.
-
Organic Component (B): Acetonitrile is selected over methanol due to its lower viscosity (allowing for better efficiency) and lower UV cutoff, which is advantageous for UV detection.
-
-
Detection: The aromatic and heterocyclic nature of the molecule suggests strong UV absorbance. A photodiode array (PDA) detector is used to scan across a range of wavelengths to determine the absorbance maximum (λmax), which provides the best sensitivity for the analyte and its potential impurities.
2.2 Final Optimized HPLC Method
Following systematic optimization of the gradient profile, flow rate, and column temperature, the final method parameters are established.
| Parameter | Optimized Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA, Wavelength: 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
The Core Protocol: HPLC Method Validation (ICH Q2(R1) Framework)
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[4][6] The following sections detail the experimental protocols for each validation characteristic as prescribed by the ICH Q2(R1) guidelines.[5][7]
Workflow for HPLC Method Validation
Caption: Overall workflow for HPLC method validation based on ICH Q2(R1).
3.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of a placebo (all formulation components except the analyte).
-
Prepare a solution of this compound reference standard.
-
Prepare a solution of the sample spiked with known, related impurities (if available).
-
Subject the sample to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Inject all solutions and analyze the chromatograms.
-
-
Acceptance Criteria:
-
The analyte peak should show no interference from the placebo.
-
The analyte peak must be well-resolved from all impurity and degradation peaks (Resolution > 2).
-
Peak purity analysis (using a PDA detector) should pass, indicating the analyte peak is spectrally homogeneous.
-
3.2 Linearity Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. A typical range for a purity assay is 80% to 120% of the target concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
3.3 Accuracy Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
3.4 Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.
-
3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of a blank injection.
-
LOD is the concentration at which the S/N ratio is approximately 3:1.
-
LOQ is the concentration at which the S/N ratio is approximately 10:1.
-
-
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
-
3.6 Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Vary critical parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze the sample under each modified condition and evaluate the results (e.g., retention time, peak area, resolution).
-
-
Acceptance Criteria:
-
The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
-
The purity results should not be significantly affected by the minor changes.
-
Data Summary & Interpretation
All quantitative data from the validation experiments should be summarized in a clear, tabular format.
Table 1: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | Resolution > 2.5, Peak Purity > 999 | Resolution > 2, Pass Peak Purity | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 0.08 - 0.12 mg/mL | - | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.20% | ≤ 2.0% | Pass |
| LOD | 0.05 µg/mL | - | Pass |
| LOQ | 0.15 µg/mL (%RSD = 6.5%) | %RSD ≤ 10% | Pass |
| Robustness | System suitability passed under all conditions | Pass | Pass |
Comparative Analysis: HPLC vs. Alternative Techniques
While the validated HPLC method is robust and reliable, it is beneficial to understand its performance in the context of other modern analytical techniques.
Logical Relationships in Analytical Method Validation
Caption: Interdependence of core validation parameters.
5.1 HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures.[10][11][12] This results in significant performance gains.[13][14]
Table 2: Comparison of HPLC and UPLC for Purity Analysis
| Feature | HPLC (Validated Method) | UPLC | Rationale & Impact |
| Analysis Time | ~20 minutes | ~3-5 minutes | UPLC offers significantly higher throughput, crucial in development and QC.[12] |
| Resolution | Good | Excellent | UPLC's higher efficiency provides superior separation of closely eluting impurities.[14] |
| Sensitivity | Good | Excellent | Narrower peaks in UPLC lead to greater peak heights and better S/N for trace impurities.[10][11] |
| Solvent Consumption | High | Low (~70-80% less) | UPLC is more environmentally friendly and cost-effective.[10][11] |
| Initial Cost | Moderate | High | UPLC systems are a larger capital investment.[10][14] |
5.2 HPLC vs. Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for direct quantification without needing a reference standard of the analyte itself.[15][16] The signal intensity is directly proportional to the number of atomic nuclei.[16][17]
Table 3: Comparison of HPLC and qNMR for Purity Assessment
| Feature | HPLC (Validated Method) | qNMR | Rationale & Impact |
| Quantitation Type | Relative (requires analyte-specific standard) | Absolute/Direct (requires internal standard) | qNMR can determine purity without a certified standard of the target compound.[15][17] |
| Information | Purity (Area %) | Purity (Mass %), Structural Confirmation | qNMR provides structural information on the analyte and impurities simultaneously.[15] |
| Method Development | Can be time-consuming | Relatively fast | qNMR experiments are often faster to set up than developing a new HPLC method.[15][18] |
| Sensitivity | High (µg/mL) | Lower (mg/mL) | HPLC is superior for detecting and quantifying trace-level impurities. |
| Equipment Cost | Moderate | Very High | NMR spectrometers are significantly more expensive and require specialized facilities. |
Conclusion
This guide has detailed a systematic and scientifically sound approach to the validation of an HPLC method for determining the purity of this compound, adhering strictly to ICH Q2(R1) guidelines. The presented method is specific, linear, accurate, precise, and robust, proving its suitability for quality control and regulatory submissions.
The comparative analysis highlights that while the validated HPLC method is a reliable workhorse, technologies like UPLC offer substantial improvements in speed and efficiency, making them ideal for high-throughput environments.[10][11][13][14] Furthermore, qNMR serves as a powerful orthogonal technique, offering absolute quantification and structural elucidation, which is invaluable for reference standard characterization and impurity identification.[15][17][18] The choice of analytical technique ultimately depends on the specific requirements of the analysis, balancing factors such as throughput needs, sensitivity requirements, and available resources.[10]
References
- 2. scbt.com [scbt.com]
- 3. 2-(PYRIDIN-3-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID | CAS 39067-29-3 [matrix-fine-chemicals.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. HPLC vs. UPLC [webofpharma.com]
- 12. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
A Comparative Spectroscopic Analysis of Synthesized vs. Commercial 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid
Introduction
2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, heteroaromatic scaffold is a key feature in the design of novel therapeutic agents and functional materials. For researchers, the reliable synthesis and definitive structural confirmation of such intermediates are paramount to the success of their work. In-house synthesis offers a cost-effective and scalable supply, but it must be rigorously validated against a commercially available standard to ensure purity and structural fidelity.
This guide provides an in-depth comparison of this compound prepared in the laboratory via the Hantzsch thiazole synthesis and a commercially sourced standard. We will detail the synthetic and analytical protocols, present a side-by-side comparison of the resulting spectral data (¹H NMR, ¹³C NMR, IR, and MS), and discuss the interpretation of these results. This guide is intended for researchers, chemists, and quality control professionals who require a thorough understanding of how to synthesize and validate this important chemical entity.
Part 1: Methodology and Experimental Design
The experimental approach is twofold: first, the synthesis of the target compound from basic starting materials, and second, the acquisition of a comprehensive set of spectral data from both the newly synthesized product and a commercial sample for a direct comparison.
Synthesis Protocol: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][2] It involves the condensation of an α-haloketone with a thioamide. For our target molecule, we will react 3-pyridinecarboxamide (nicotinamide) with ethyl bromopyruvate, followed by hydrolysis of the resulting ester.
Causality of Experimental Choices:
-
Thioamide Formation: Nicotinamide is first converted to the corresponding thioamide, 3-pyridinethiocarboxamide, using Lawesson's reagent. This is a standard and high-yielding thionation reaction.
-
Cyclization: The thioamide is then reacted with ethyl bromopyruvate. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine. An intramolecular cyclization followed by dehydration yields the stable aromatic thiazole ring.[1]
-
Hydrolysis: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid.
Caption: Workflow for the synthesis of the target compound.
Commercial Standard
For comparison, a sample of this compound (CAS 39067-29-3) with a stated purity of ≥97% was acquired from a reputable commercial supplier.
Spectral Analysis Protocols
To ensure a valid comparison, all samples were analyzed under identical conditions.
1.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, allowing for the elucidation of the molecular skeleton.
-
Sample Preparation: 5-10 mg of the sample (synthesized or commercial) was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3][4] DMSO-d₆ was chosen for its ability to dissolve the carboxylic acid and to avoid exchange of the acidic proton. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to the residual DMSO signal (2.50 ppm).
-
¹³C NMR: 1024 scans were acquired. Chemical shifts are reported in ppm relative to the DMSO-d₆ solvent signal (39.5 ppm).
1.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
-
Sample Preparation: The KBr pellet method was used for solid-state analysis.[6][7] Approximately 1 mg of the sample was finely ground with 100-150 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[8][9] The mixture was then pressed into a transparent pellet using a hydraulic press.
-
Instrumentation: Spectra were recorded over a range of 4000–400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
1.3.3 Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system with a direct insertion probe.
-
Analysis: The sample was ionized at 70 eV. The resulting mass-to-charge (m/z) ratios of the molecular ion and major fragment ions were recorded.
Part 2: Results and Comparative Discussion
The spectral data obtained from the synthesized compound were compared directly with those from the commercial standard. The expected molecular structure and numbering scheme for spectral assignment are shown below.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. echemi.com [echemi.com]
- 6. azom.com [azom.com]
- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 8. shimadzu.com [shimadzu.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Assessing Drug-Likeness in Novel Thiazole Derivatives: A Comparative Analysis Using Lipinski's Rule of Five
Introduction: The Imperative of 'Drug-Likeness' in Modern Discovery
In the landscape of pharmaceutical development, the path from a promising hit compound to a marketed drug is fraught with challenges, with a significant rate of attrition during clinical trials. A primary driver of this failure is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). To mitigate these late-stage risks, the concept of "drug-likeness" was introduced as an essential filter in the early stages of discovery. Drug-likeness is a qualitative assessment of a compound's potential to become an orally active drug, based on its structural and physicochemical characteristics.[1][2]
Among the most influential guidelines for this assessment is Lipinski's Rule of Five (RO5), formulated by Christopher A. Lipinski in 1997.[3][4] This rule of thumb was derived from the observation that the majority of successful orally administered drugs are relatively small and moderately lipophilic molecules.[5] This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on how to apply Lipinski's rule to assess novel thiazole derivatives—a class of heterocyclic compounds renowned for their broad pharmacological activities and presence in numerous approved drugs.[6][7][8] We will explore the causality behind Lipinski's parameters, compare its utility against other common filters, and provide actionable protocols for both computational and experimental evaluation.
Pillar 1: Deconstructing Lipinski's Rule of Five (RO5)
Lipinski's rule is not a rigid set of laws but a guideline to predict potential issues with oral bioavailability.[9] A compound is generally considered to have favorable drug-like properties if it violates no more than one of the following criteria.[4][5]
-
No more than 5 Hydrogen Bond Donors (HBD): This is the total count of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.[5]
-
Causality: Hydrogen bonds must be broken for a compound to move from an aqueous phase (like the gut) into a lipophilic phase (like a cell membrane). A high number of HBDs increases the energy required to shed the molecule's hydration shell, thus impeding its permeability across the gut wall.
-
-
No more than 10 Hydrogen Bond Acceptors (HBA): This is the total count of all nitrogen or oxygen atoms.[5]
-
Causality: Similar to HBDs, a high number of HBAs leads to strong interactions with water molecules. This high polarity can limit the compound's ability to passively diffuse across lipid bilayers, which form the primary barrier to drug absorption.
-
-
A Molecular Mass less than 500 Daltons (Da):
-
Causality: The rate of passive diffusion is inversely proportional to molecular size. Larger molecules navigate the tight junctions between intestinal cells less efficiently and have lower diffusion coefficients, leading to poor absorption.[10] While many successful drugs, particularly biologics and natural products, exceed this limit, it remains a strong indicator for small molecules intended for oral delivery.[10]
-
-
An Octanol-Water Partition Coefficient (LogP) that does not exceed 5:
-
Causality: LogP is a measure of a molecule's lipophilicity (its preference for a lipid-like environment versus an aqueous one).[11] While a certain degree of lipophilicity is essential for membrane permeation, excessively high LogP values (greater than 5) can cause a compound to become trapped in lipid membranes, exhibit poor aqueous solubility, and bind non-specifically to plasma proteins, reducing the free fraction of the drug available to act on its target.[11][12]
-
It is crucial to recognize that these rules are most applicable to compounds absorbed via passive diffusion and may not apply to molecules that are substrates for active transport mechanisms or are intended for other routes of administration.[13]
Pillar 2: Comparative Analysis of Novel Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs with applications ranging from antimicrobial to anticancer agents.[8][14][15] However, the diverse substitutions made to this core to optimize potency can inadvertently push the molecule's physicochemical properties outside the desired drug-like space.
Below is a comparative analysis of hypothetical, yet representative, novel thiazole derivatives against the parameters of Lipinski's Rule of Five.
| Compound ID | Key Structural Feature | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | RO5 Violations | Drug-Likeness Assessment |
| Thiazole-A | Small alkyl and amide groups | 310.4 | 2.8 | 2 | 5 | 0 | Excellent |
| Thiazole-B | Large aromatic side-chain | 485.6 | 4.5 | 1 | 8 | 0 | Good |
| Thiazole-C | Multiple hydroxyl groups | 450.5 | 1.5 | 6 | 9 | 1 | Acceptable / Borderline |
| Thiazole-D | Long aliphatic chain, fused rings | 525.7 | 5.8 | 2 | 7 | 2 | Poor |
| Thiazole-E | Complex polycyclic structure | 560.2 | 3.2 | 4 | 11 | 2 | Poor |
Analysis:
-
Thiazole-A and Thiazole-B represent ideal candidates from a drug-likeness perspective. They are well within all Lipinski parameters, suggesting a high probability of good oral bioavailability.
-
Thiazole-C presents a common challenge in drug design. While its molecular weight and LogP are favorable, the addition of multiple hydroxyl groups to improve solubility or target binding has pushed the H-bond donor count just over the limit. With only one violation, it may still be a viable candidate but warrants further investigation into its permeability.[9]
-
Thiazole-D and Thiazole-E are examples of "molecular obesity." In the quest for higher potency, structural complexity has been increased, leading to violations in multiple parameters.[10] Thiazole-D is both too large and too lipophilic, predicting potential issues with both solubility and absorption. Thiazole-E is too large and possesses too many hydrogen bond acceptors. Such compounds have a significantly lower probability of success as oral drugs and would likely require substantial structural optimization.
Pillar 3: Beyond Lipinski - A Comparison with Alternative Rules
While RO5 is a foundational tool, other rules have been developed to provide alternative or complementary perspectives on drug-likeness.
-
Veber's Rule: Proposed by David Veber and colleagues, this rule focuses on parameters related to molecular flexibility and polarity.[5] It posits that good oral bioavailability is more likely when a compound has:
-
10 or fewer rotatable bonds
-
A polar surface area (PSA) of no greater than 140 Ų
-
Causality: Veber's analysis of over 1,100 drug candidates suggested that molecular flexibility (rotatable bonds) and overall polarity (PSA) were better discriminators of oral bioavailability than molecular weight alone.[16][17][18] A molecule that is too flexible can lose too much conformational energy upon binding, while one with a large polar surface area will have difficulty crossing lipid membranes.
-
-
Ghose Filter: This is a knowledge-based filter derived from analyzing the properties of known drugs in the Comprehensive Medicinal Chemistry database.[19] It defines drug-likeness within a set of qualifying ranges:[20][21]
-
Calculated LogP: between -0.4 and 5.6
-
Molecular Weight: between 160 and 480 Da
-
Molar Refractivity: between 40 and 130
-
Total Number of Atoms: between 20 and 70
-
The Ghose filter aims to define a more constrained chemical space where successful drugs are frequently found.[18][21]
| Rule/Filter | Key Parameters | Primary Focus | Best For |
| Lipinski's Rule of Five | MW, LogP, HBD, HBA | Passive Absorption & Solubility | General, early-stage filtering of diverse libraries. |
| Veber's Rule | Rotatable Bonds, Polar Surface Area | Flexibility & Polarity | Optimizing permeability, especially when MW is near the 500 Da cutoff. |
| Ghose Filter | MW, LogP, Molar Refractivity, Atom Count | Known Drug Chemical Space | Library design and identifying compounds with properties common to established drugs. |
For thiazole derivatives, applying a combination of these rules provides a more robust assessment. A compound that satisfies both Lipinski's and Veber's rules, for instance, has a very high probability of possessing favorable ADME properties.
Pillar 4: Validated Protocols for Drug-Likeness Assessment
A trustworthy assessment relies on robust and reproducible protocols, whether computational or experimental.
Workflow for Assessing Drug-Likeness of a Novel Compound
Caption: A workflow diagram illustrating the key stages in assessing the drug-likeness of a novel compound.
Protocol 1: Computational (In Silico) Assessment
This protocol provides a rapid, cost-effective first pass to evaluate drug-likeness.
-
Obtain Molecular Representation:
-
Start with the 2D structure of your novel thiazole derivative.
-
Convert this structure into a machine-readable format, such as a SMILES (Simplified Molecular-Input Line-Entry System) string. This can be done using software like ChemDraw or other free online tools.
-
-
Utilize a Web-Based Calculation Tool:
-
For accessibility and ease of use, a tool like SwissADME is highly recommended.
-
Navigate to the SwissADME homepage.
-
Paste the SMILES string of your compound into the input box.
-
Execute the analysis.
-
-
Interpret the Results:
-
The platform will output a comprehensive table of physicochemical properties.
-
Locate the "Lipinski" section and note the values for MW, cLogP (referred to as iLOGP or XLOGP3), H-bond donors, and H-bond acceptors.
-
The tool will explicitly state "Yes" or "No" for Lipinski rule compliance and list the number of violations.
-
Simultaneously, review the values for TPSA and the number of rotatable bonds to assess against Veber's rule.
-
Protocol 2: Experimental Determination of LogP (Shake-Flask Method)
This is the gold-standard method for measuring LogP and serves to validate computational predictions.[22]
-
Materials & Preparation:
-
Solvents: 1-Octanol (reagent grade) and purified water (or a buffer solution at a specific pH, typically 7.4, to determine LogD).[11]
-
Pre-saturation: Vigorously mix equal volumes of 1-octanol and water/buffer in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the layers to separate completely. This step is critical to prevent volume changes during the experiment.
-
Analyte: A pure sample of the novel thiazole derivative.
-
Equipment: Separation funnels, vortex mixer, centrifuge, analytical balance, UV-Vis spectrophotometer or HPLC system for concentration analysis.
-
-
Procedure:
-
Prepare a stock solution of your thiazole derivative in the pre-saturated aqueous phase at a known concentration (e.g., 1 mg/mL).
-
In a separation funnel, add a precise volume of the pre-saturated 1-octanol and an equal, precise volume of the analyte stock solution.
-
Seal the funnel and shake vigorously for 2-3 minutes to allow the compound to partition between the two phases.
-
Let the funnel stand until the layers have clearly separated. To ensure equilibrium is reached, this can be repeated.
-
Centrifuge the mixture at low speed to break up any emulsions and ensure complete phase separation.
-
-
Analysis & Calculation:
-
Carefully separate the aqueous and octanol layers.
-
Determine the concentration of the thiazole derivative in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or a calibrated HPLC method).
-
The Partition Coefficient (P) is calculated as:
-
P = [Concentration]_octanol / [Concentration]_aqueous
-
-
The LogP is the base-10 logarithm of P:
-
LogP = log10(P)
-
-
-
Self-Validation:
-
The protocol is self-validating if the total amount of compound recovered from both phases matches the initial amount added, accounting for analytical error. A mass balance of >95% is considered reliable.
-
Interplay of Drug-Likeness Filters
Caption: A diagram showing the relationship between key drug-likeness filters and their respective parameters.
Conclusion
Assessing the drug-likeness of novel thiazole derivatives using Lipinski's Rule of Five is a cornerstone of modern, efficient drug discovery. It provides an invaluable, data-driven framework for prioritizing compounds with a higher likelihood of downstream success. As this guide has demonstrated, the true power of RO5 lies not in its rigid application, but in understanding the pharmacokinetic principles that underpin each parameter. By complementing RO5 with alternative filters like Veber's Rule and the Ghose Filter, and by validating computational predictions with robust experimental data, researchers can make more informed decisions. This multi-faceted approach allows for the strategic optimization of promising scaffolds like thiazoles, steering development efforts toward candidates that are not only potent but also possess the fundamental properties required to become effective oral medicines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Current Trends and Challenges in Drug-Likeness Prediction: Are They Generalizable and Interpretable? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lipinski rule | PPTX [slideshare.net]
- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Veber rule: Significance and symbolism [wisdomlib.org]
- 17. Veber's rule: Significance and symbolism [wisdomlib.org]
- 18. Molecular Filters in Medicinal Chemistry | MDPI [mdpi.com]
- 19. ilib diverse's Filter Set:High drug-likeness:Ghose filter [inteligand.com]
- 20. docs.chemaxon.com [docs.chemaxon.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
A Comparative Guide to the Biological Activity of Copper Complexes of Pyridyl Thiazole Derivatives
For researchers and professionals in drug development, the quest for novel therapeutic agents with high efficacy and specificity is perpetual. Among the myriad of compounds explored, transition metal complexes, particularly those involving copper, have garnered significant attention. The inherent redox activity of copper, combined with the versatile coordinating properties of heterocyclic ligands like pyridyl thiazole derivatives, offers a fertile ground for designing potent bioactive molecules.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of various copper(II) complexes featuring pyridyl thiazole and structurally related ligands, supported by experimental data and detailed protocols.
Introduction: The Synergy of Copper and Pyridyl Thiazole Ligands
The biological significance of copper is multifaceted; it is an essential trace element crucial for the function of numerous enzymes, yet its dysregulation is implicated in various pathological states, including cancer.[2][4] Cancer cells, for instance, exhibit an elevated demand for copper compared to healthy cells, a vulnerability that can be exploited for therapeutic intervention.[4] The coordination of copper ions with organic ligands can enhance their biological activity, improve bioavailability, and potentially reduce toxicity.[1]
Pyridyl thiazole derivatives are a class of heterocyclic ligands that have proven to be excellent chelators for metal ions. The pyridine and thiazole moieties, rich in nitrogen and sulfur donor atoms, can form stable complexes with copper(II).[2] This chelation not only stabilizes the copper ion but also allows for fine-tuning of the complex's steric and electronic properties through substitution on the ligand backbone. These modifications are critical in dictating the compound's biological fate, from its ability to cross cell membranes to its interaction with specific biological targets like DNA or cellular enzymes.[3]
This guide will comparatively analyze the anticancer, antimicrobial, and DNA-interacting properties of these complexes, providing a clear rationale for the experimental designs used to evaluate them.
Comparative Anticancer Activity
The cytotoxic potential of copper-pyridyl thiazole complexes is a major focus of research. The primary method for evaluating this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. A lower IC50 value (the concentration of a compound required to inhibit the growth of 50% of a cell population) signifies higher cytotoxic potency.
Structure-Activity Relationship and Comparative Efficacy
The substitution pattern on the pyridyl thiazole ligand framework plays a pivotal role in the anticancer activity of the resulting copper complexes. For instance, the introduction of different functional groups can influence the lipophilicity of the complex, thereby affecting its cellular uptake.
A study on 2,6-di(thiazol-2-yl)pyridine (dtpy) copper(II) complexes revealed that substitutions on the dtpy ligand significantly impact their cytotoxicity and selectivity towards different cancer cell lines.[5] Complexes with certain substituents demonstrated high specificity for ovarian carcinoma cells (A2780), with IC50 values comparable or even superior to the established anticancer drug, cisplatin.[5] For example, one such complex exhibited an IC50 value of 3.4 ± 0.2 μM against A2780 cells and was found to be 20 times more selective for these cancer cells compared to normal human fibroblasts.[5]
In another study, novel pyridine-thiazole hybrid molecules demonstrated high antiproliferative activity, with one derivative showing an IC50 of 0.57 µM in acute human promyelocytic leukemia (HL-60) cells, while its IC50 in normal human cell lines was greater than 50 µM, indicating a high degree of selectivity.[6] This highlights the therapeutic potential of these compounds.
The table below summarizes the cytotoxic activity of representative copper complexes with pyridyl thiazole and related ligands against various cancer cell lines.
| Complex/Compound | Ligand Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Complex 1 (dtpy derivative) | 2,6-di(thiazol-2-yl)pyridine derivative | A2780 (Ovarian) | 3.4 ± 0.2 | [5] |
| Cisplatin (Reference) | - | A2780 (Ovarian) | 3.4 ± 0.2 | [5] |
| Pyridine-Thiazole Hybrid 3 | 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | 0.57 | [6] |
| Pyridone-based analogue 4b | Dihydropyridine-dicarbonitrile derivative | A549 (Lung), MCF-7 (Breast) | ~0.008 - 0.015 | [7] |
| Thiazole-based derivative | Thiazolidinone derivative | A549 (Lung), MCF-7 (Breast) | ~0.050 - 0.120 | [7] |
| Doxorubicin (Reference) | - | A549 (Lung) | 0.460 | [8] |
| Cu1 | dichlorido[4-(5-bromothiazol-2-yl)-2,2′-bipyridine] copper(II) | B16-F10 (Melanoma) | Significant Cytotoxicity | [9] |
Mechanism of Anticancer Action
The anticancer activity of these copper complexes is often attributed to their ability to induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), interaction with DNA, and cell cycle arrest.[4][10]
-
ROS Generation and Oxidative Stress: The redox cycling of the copper ion (Cu(II)/Cu(I)) can catalyze the production of ROS, leading to oxidative damage to cellular components and triggering apoptosis.[4][9] One study demonstrated that a copper complex with a thiazole-modified ligand stimulated ROS generation in B16-F10 melanoma cells, leading to a form of inflammatory cell death known as pyroptosis.[9]
-
DNA Damage and Cell Cycle Arrest: Many copper complexes can bind to and cleave DNA, thereby inhibiting replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[10][11] Studies have shown that these complexes can arrest the cell cycle in the S phase (DNA synthesis phase).[11]
-
Apoptosis Induction: The culmination of cellular damage induced by these complexes is often programmed cell death, or apoptosis. This is a controlled process that avoids the inflammatory response associated with necrosis. Evidence for apoptosis is typically gathered through staining methods that visualize nuclear condensation and fragmentation.[10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for assessing the in vitro cytotoxicity of copper complexes against a chosen cancer cell line. The principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Test copper complexes dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the copper complexes in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the complexes) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[13]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][13] Gently shake the plate for about 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of around 650 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the complex.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Using a panel of cancer cell lines from different origins (e.g., breast, lung, colon) provides a broader understanding of the compound's spectrum of activity. Including a normal cell line is crucial for assessing selectivity and potential toxicity to healthy tissues.[11]
-
Concentration Range: A wide range of concentrations is tested to generate a dose-response curve, which is essential for accurately determining the IC50 value.
-
Incubation Time: Varying the incubation time helps to understand the kinetics of the cytotoxic effect. Some compounds may act quickly, while others require a longer duration to induce cell death.
Comparative Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Copper complexes of pyridyl thiazole derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[15]
Efficacy Against Bacterial Strains
The antimicrobial efficacy is typically evaluated using methods like agar well diffusion or broth microdilution to determine the zone of inhibition (ZOI) or the minimum inhibitory concentration (MIC), respectively.
Studies have shown that the complexation of copper with pyridyl thiazole ligands often leads to enhanced antimicrobial activity compared to the free ligand.[16] This is attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of the microorganism.[15]
The antimicrobial activity can vary depending on the bacterial strain. For example, some copper complexes show greater potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus than against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[16] This difference is often due to the distinct cell wall structures of these two bacterial types.
| Complex/Compound | Bacterial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Pyridine-Thiazole Copper Complex | Bacillus cereus | Potent Activity | [16] |
| Pyridine-Thiazole Copper Complex | Staphylococcus aureus | Potent Activity | [16] |
| Pyridine-Thiazole Copper Complex | Escherichia coli | Moderate Activity | [16] |
| Pyridine-Thiazole Copper Complex | Pseudomonas aeruginosa | Moderate Activity | [16] |
| Complex C2 | Gram-positive & Gram-negative bacteria | Superior antibacterial activity | [15] |
Experimental Protocol: Agar Well Diffusion Assay
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound.[17]
Materials:
-
Petri plates
-
Mueller-Hinton Agar (MHA)
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Sterile cotton swabs
-
Sterile cork borer
-
Test copper complexes dissolved in a suitable solvent
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (solvent)
Procedure:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates. Allow the agar to solidify.
-
Inoculation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard. Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the MHA plate.[18]
-
Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.[19]
-
Sample Addition: Add a fixed volume (e.g., 50-100 µL) of the dissolved copper complex, positive control, and negative control into separate wells.[19]
-
Incubation: Incubate the plates at 37°C for 24 hours.[19]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: MHA is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most non-fastidious pathogens.
-
McFarland Standard: This standard is used to ensure that the number of bacteria in the inoculum is within a specific range, which is crucial for the reproducibility of the results.
-
Controls: The use of positive and negative controls is essential for validating the experiment. The positive control ensures that the test conditions are suitable for detecting antimicrobial activity, while the negative control ensures that the solvent used to dissolve the compound does not have any intrinsic antimicrobial activity.
Interaction with DNA: A Key Mechanistic Insight
The ability of copper-pyridyl thiazole complexes to interact with DNA is a critical aspect of their biological activity, particularly their anticancer properties. The primary methods to study these interactions are DNA binding and cleavage assays.
DNA Binding and Cleavage
These complexes can interact with DNA through various modes, including intercalation, groove binding, and electrostatic interactions. Spectroscopic techniques are often employed to study these binding interactions. Once bound, the redox-active copper center can facilitate the cleavage of the DNA backbone, often through an oxidative mechanism involving the generation of hydroxyl radicals.[11]
DNA cleavage studies are typically performed using agarose gel electrophoresis with supercoiled plasmid DNA (e.g., pBR322).[11] The cleavage of the supercoiled form (Form I) results in a nicked circular form (Form II) and, upon further cleavage, a linear form (Form III). The extent of cleavage can be visualized and quantified from the gel.
Experimental Protocol: DNA Cleavage Assay by Agarose Gel Electrophoresis
This protocol is designed to assess the ability of copper complexes to cleave plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Tris-HCl buffer
-
Agarose
-
Ethidium bromide or another DNA stain
-
Loading dye
-
Test copper complexes
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures containing the plasmid DNA, buffer, and different concentrations of the copper complex. Include a DNA control (DNA and buffer only). The total volume is typically kept small (e.g., 20 µL).
-
Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 1-2 hours).
-
Stopping the Reaction and Loading: After incubation, add loading dye to each reaction mixture to stop the reaction and prepare the samples for electrophoresis.
-
Agarose Gel Electrophoresis: Load the samples into the wells of an agarose gel (e.g., 1%). Run the electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) forms indicates DNA cleavage. The intensity of the bands can be quantified using densitometry software.
Causality Behind Experimental Choices:
-
Supercoiled Plasmid DNA: Supercoiled DNA is used because the cleavage of even one phosphodiester bond will convert it to the slower-migrating nicked form, which is easily distinguishable on an agarose gel.
-
Controls: A DNA control is essential to ensure that the plasmid DNA is not degraded during the incubation period. If studying oxidative cleavage, controls with known radical scavengers can be included to elucidate the mechanism.[20]
-
Ethidium Bromide Staining: Ethidium bromide intercalates with DNA and fluoresces under UV light, allowing for the visualization of the DNA bands.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Structure of a Copper-Pyridyl Thiazole Complex
Caption: Generalized structure of a copper(II) complex with a pyridyl thiazole ligand.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of copper complexes.
Proposed Mechanism of DNA Cleavage
Caption: Simplified mechanism of oxidative DNA cleavage by a copper complex.
Conclusion and Future Perspectives
Copper complexes of pyridyl thiazole derivatives represent a promising class of compounds with significant biological activity. Their efficacy as anticancer and antimicrobial agents is strongly dependent on the specific substitutions on the ligand framework, which allows for a high degree of tunability. The primary mechanisms of action appear to involve the induction of oxidative stress and direct interaction with DNA, leading to cell death.
The experimental protocols provided in this guide offer a standardized approach for the comparative evaluation of these complexes. For researchers in the field, a key takeaway is the importance of a multi-faceted evaluation, encompassing a panel of cancer cell lines, relevant bacterial strains, and mechanistic studies to elucidate the mode of action.
Future research should focus on optimizing the ligand design to enhance selectivity for cancer cells over normal cells, thereby improving the therapeutic index. In vivo studies are also a critical next step to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these complexes in a whole-organism context. The continued exploration of copper-pyridyl thiazole complexes holds significant potential for the development of novel and effective therapeutic agents.
References
- 1. Structural Diversity of Copper(II) Complexes with N-(2-Pyridyl)Imidazolidin-2-Ones(Thiones) and Their in Vitro Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Intracellular Copper Levels as the Mechanism of Action of Anticancer Copper Complexes: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A copper complex with a thiazole-modified tridentate ligand: synthesis, structural characterization, and anticancer activity in B16-F10 melanoma cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA damage and S phase arrest - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chalcogen.ro [chalcogen.ro]
- 20. iipseries.org [iipseries.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridine-Thiazole Hybrids
Introduction: The Synergy of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds".[1] The pyridine and thiazole rings are exemplary members of this class, featuring prominently in numerous FDA-approved drugs and clinical candidates.[2][3] The pyridine ring, a bioisostere of a phenyl group, offers basicity, aqueous solubility, and the ability to form crucial hydrogen bonds, making it a versatile component in drug design.[4] Similarly, the thiazole nucleus is a key structural motif in agents with a wide array of pharmacological activities, including anticancer and antimicrobial effects.[3][5]
The strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful tool to develop novel therapeutic agents with potentially enhanced affinity, improved selectivity, or dual modes of action. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of hybrid molecules that unite the pyridine and thiazole scaffolds. We will dissect how specific structural modifications influence their biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data and protocols.
I. Anticancer Activity: A Multi-Pronged Attack
Pyridine-thiazole hybrids have demonstrated significant potential as anticancer agents, often acting through diverse mechanisms of action. The SAR is highly dependent on the substitution pattern around the core scaffold and the nature of the linker connecting the two heterocyclic systems.
A. Inhibition of Protein and Lipid Kinases
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyridine-thiazole derivatives have been successfully designed as potent inhibitors of several key kinases.[6]
-
PI3K/mTOR Inhibition: The PI3K/mTOR pathway is a central node in cell growth and survival. Certain thiazole derivatives have been identified as dual inhibitors.[7] A key SAR finding is that the substitution on the thiazole ring is critical. For instance, in a series of novel thiazole derivatives, compound 3b (structure not fully detailed in abstract) showed potent PI3Kα inhibition (IC50 = 0.086 µM) and mTOR inhibition (IC50 = 0.221 µM).[7] Docking studies of thiazolo[5,4-b]pyridine derivatives reveal that the scaffold fits well into the ATP binding pocket of PI3Kα, forming a key hydrogen bond with Val851 in the hinge region.[8] A sulfonamide group on the pyridine moiety can form an additional hydrogen bond with Lys802, significantly enhancing potency.[8]
-
ROCK-1 Inhibition: Rho-associated protein kinase (ROCK-1) is implicated in cancer cell motility and invasion. Molecular docking studies suggest that pyridine-thiazole hybrids can effectively bind to the ROCK-1 active site.[9][10] The specific substitutions that enhance this activity often involve aryl groups attached to the thiazole ring.[9]
B. Disruption of Microtubule Dynamics
Tubulin polymerization is an essential process for cell division, making it an attractive target for anticancer drugs. Pyridine-thiazole hybrids have been developed as tubulin polymerization inhibitors, often designed as analogs of combretastatin A-4 (CA-4).[11]
The SAR for this class of compounds reveals several key principles:
-
Linker Rigidity: Replacing the flexible double bond of CA-4 with a rigid pyridine linker helps to lock the molecule in the required cis-conformation for tubulin binding.[12]
-
Substitutions on Aryl Rings: In diarylpyridine derivatives, the nature of the aryl groups is paramount. An indole group was found to be a major factor for potent biological activity, with compound 10t showing broad-spectrum antitumor activity with IC50 values in the sub-micromolar range (0.19–0.33 µM).[12] In another series of thiazole-chalcones, a 4-chlorophenyl or 3,4,5-trimethoxyphenyl substitution on the chalcone moiety resulted in potent tubulin polymerization inhibition and cytotoxicity.[11]
C. Other Anticancer Mechanisms
-
PARP Inhibition & DNA Interaction: Some pyridine-thiazole hybrids exert their cytotoxic effects by inducing genetic instability.[5][13] For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (Compound 3 ) displayed a potent IC50 of 0.57 µM in HL-60 leukemia cells, with high selectivity over normal cells (IC50 >50 µM).[5][13][14] The mechanism was linked to PARP1 inhibition and the ability to affect DNA integrity.[5][14]
-
General Cytotoxicity: The cytotoxic activity is highly dependent on the overall molecular architecture. In one study, cyclization of a thiosemicarbazone precursor to a thiazolin-4-one ring substituted with an ethyl carboxylate group significantly enhanced cytotoxicity against MCF-7 and HepG2 cancer cells, with IC50 values of 5.36 µM and 6.78 µM, respectively.[9] The presence of an electron-withdrawing group, such as chlorine, on a phenyl ring attached to the pyridine can also increase anticancer efficacy.[15]
Comparative Data on Anticancer Activity
| Compound Class | Target/Mechanism | Key Structural Features | Potency (IC50) | Cancer Cell Line(s) | Reference(s) |
| Pyridin-2-ylamino-thiazole | PARP Inhibition / DNA Damage | 2-fluorophenyl-propenone moiety | 0.57 µM | HL-60 (Leukemia) | [5][13][14] |
| Pyridine-Thiazolin-4-one | Cytotoxicity (ROCK-1 target suggested) | Ethyl carboxylate at thiazolinone C5 | 5.36 µM | MCF-7 (Breast) | [9] |
| Pyridone-Thiazole Hybrid | Cytotoxicity (EGFR target suggested) | p-Methoxy substitution | ~50–120 nM | A549, MCF-7 | [16] |
| Diarylpyridine | Tubulin Polymerization Inhibition | Indole group as one of the aryl rings | 0.19–0.33 µM | HeLa, MCF-7, SGC-7901 | [12] |
| Thiazolo[5,4-b]pyridine | PI3Kα Inhibition | Morpholinyl and sulfonamide groups | 3.6 nM | (Enzymatic Assay) | [8] |
II. Antimicrobial Activity: Targeting Essential Bacterial Processes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine-thiazole hybrids have shown promise as both antibacterial and antifungal agents, often through mechanisms like DNA gyrase inhibition.[17][18]
Structure-Activity Relationship for Antimicrobial Action
The SAR for antimicrobial activity highlights the importance of specific substituents that can enhance cell wall penetration and target engagement.
-
Antibacterial Activity: In a series of novel thiazoles incorporating a pyridine moiety, compound 13a demonstrated good antibacterial activity (MIC 46.9–93.7 µg/mL).[17][18] The core structure involved a 1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile scaffold. Molecular docking studies suggested that these compounds inhibit DNA gyrase, a crucial bacterial enzyme.[17][18]
-
Antifungal Activity: The same series also yielded potent antifungal agents. Compound 13a was particularly effective, with MIC values of 5.8 and 7.8 µg/mL against fungal strains.[17] In a different study of pyridine- and thiazole-based hydrazides, compounds with a hydroxyl group on an aromatic ring or an additional heterocyclic moiety showed significantly enhanced antimicrobial activity.[19] Compound 5j from this series exhibited MIC values comparable to standard drugs.[19]
The general trend suggests that lipophilicity and the presence of hydrogen bond donors/acceptors are critical for antimicrobial potency. The pyridine nitrogen can contribute to solubility and interactions with biological targets, while substitutions on the thiazole ring modulate the electronic properties and steric profile of the molecule.
III. Anti-inflammatory Activity: Dual Enzyme Inhibition
Chronic inflammation is an underlying factor in many diseases. Pyridine-thiazole hybrids have been investigated as anti-inflammatory agents, with a particularly interesting mechanism involving the dual inhibition of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[20][21]
SAR for COX-2/sEH Dual Inhibition
Selectively inhibiting COX-2 is a validated strategy for treating inflammation, but it can be associated with cardiovascular side effects. The simultaneous inhibition of sEH is believed to mitigate this risk.
In a series of pyrimidine/thiazole hybrids, compounds 7j , 7k , and 7i were identified as the most potent dual COX-2/sEH inhibitors.[20] These compounds demonstrated significant in vivo analgesic and anti-inflammatory activity with a better safety profile regarding gastric ulceration and cardiotoxicity compared to single-target agents.[20] The key to their activity lies in the specific arrangement of the thiazole and pyrimidine rings and the nature of the substituents on the terminal aryl rings, which allows for optimal fitting into the active sites of both enzymes.
Another study evaluated pyridine- and thiazole-based hydrazides for their ability to inhibit the denaturation of bovine serum albumin, an in vitro model of inflammation.[22] Several compounds showed better activity than the standard drug, diclofenac sodium, with IC50 values as low as 46.29 µg/mL, indicating their potential to prevent protein denaturation associated with the inflammatory response.[19][22]
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for key assays used in the evaluation of pyridine-thiazole hybrids.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is used to assess the antiproliferative activity of compounds against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine-thiazole hybrid compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. This example uses a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and vice versa.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, PI3Kα enzyme solution, substrate solution (e.g., PIP2), and ATP solution at desired concentrations.
-
Compound Plating: In a 96-well or 384-well plate, add serial dilutions of the pyridine-thiazole hybrid compounds. Include a positive control inhibitor (e.g., Wortmannin) and a no-inhibitor (100% activity) control.
-
Kinase Reaction Initiation: Add the PI3Kα enzyme to the wells containing the compounds and incubate for 10-15 minutes at room temperature (pre-incubation).
-
Start Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature or 30°C.
-
Reaction Termination & Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay reagent). This reagent lyses the cells and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Signal Measurement: After a 10-minute incubation, measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition against compound concentration to determine the IC50 value.
Visualizations: Workflows and SAR Summaries
General Synthetic Pathway
The following diagram illustrates a common synthetic route for preparing pyridine-thiazole hybrids, often starting from a pyridyl-thiourea precursor.
Caption: A generalized synthetic scheme for pyridine-thiazole hybrids.
Anticancer Drug Discovery Workflow
This diagram outlines the typical screening cascade for evaluating novel compounds.
Caption: A typical workflow for anticancer compound evaluation.
Simplified SAR Summary for Anticancer Activity
This diagram summarizes key structural features that influence anticancer potency.
Caption: Key SAR insights for pyridine-thiazole hybrids.
References
- 1. Molecular Pharmacology at the Crossroads of Precision Medicine [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis of New Thiazole-Pyridine Hybrids and Their Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Bridging the Gap: A Comparative Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Thiazole Compounds
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. It serves as a privileged scaffold in numerous FDA-approved drugs, including Dasatinib and Ixazomib, highlighting its significance in the development of novel therapeutics.[1][2] The versatility of the thiazole moiety allows for the design of compounds with a wide spectrum of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory agents.[1][3] In the modern drug discovery paradigm, a synergistic approach combining computational (in silico) prediction with laboratory (in vitro) validation is paramount. This guide provides an in-depth technical comparison of these methodologies, focusing on the critical process of cross-validation to build robust and predictive models for novel thiazole-based drug candidates.
The core principle of this integrated approach is not merely to generate data but to establish a self-validating system.[4] In silico models provide rapid, cost-effective screening of vast chemical libraries, but their predictions are theoretical. Conversely, in vitro experiments offer tangible biological data but are resource-intensive. Cross-validation is the essential bridge that confirms the accuracy of computational predictions against real-world biological activity, ensuring that only the most promising candidates advance in the development pipeline.[5][6] This process builds confidence in the underlying models, allowing them to be refined and utilized for more accurate future predictions.
Part 1: In Silico Prediction Strategies for Thiazole Compounds
Computational methods allow for the high-throughput screening and prioritization of compounds before committing to costly and time-consuming synthesis and laboratory testing. The two most common approaches are structure-based (Molecular Docking) and ligand-based (QSAR).
Molecular Docking: Elucidating Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a thiazole derivative) when bound to a second (a receptor, typically a protein target).[1][7] This method is invaluable for understanding potential mechanisms of action and for ranking compounds based on their predicted binding affinity.
Causality Behind Experimental Choices: The selection of the protein target is the most critical step and must be based on established biological rationale. For thiazole compounds, which have shown efficacy as anticancer agents, relevant targets could include protein kinases like VEGFR-2 or CDK2, or structural proteins like tubulin.[8][9][10] The goal of docking is to quantify the strength of the interaction, often expressed as a binding energy or docking score, and to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[11]
-
Target Protein Preparation:
-
Rationale: To prepare a structurally accurate and clean representation of the biological target.
-
Action: Download the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB). Using molecular modeling software (e.g., MOE, AutoDock Tools), remove water molecules, add hydrogen atoms, and assign correct protonation states. This ensures the protein's electrostatic and steric properties are accurately represented.[12]
-
-
Ligand Preparation:
-
Rationale: To generate a low-energy, 3D conformation of the thiazole compound for docking.
-
Action: Draw the 2D structure of the thiazole derivative and convert it to a 3D structure. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
-
Binding Site Identification and Grid Generation:
-
Rationale: To define the specific three-dimensional space on the target protein where the docking algorithm will search for binding poses.
-
Action: Identify the active site of the enzyme, often by locating the co-crystallized native ligand in the PDB file. Define a "grid box" that encompasses this entire active site volume.
-
-
Docking Simulation:
-
Rationale: To explore the conformational space of the ligand within the defined binding site and identify the most favorable binding poses.
-
Action: Run the docking algorithm. The software will systematically place the ligand in the grid box, rotating its rotatable bonds to generate numerous possible conformations and orientations (poses).
-
-
Scoring and Analysis:
-
Rationale: To rank the generated poses and select the most likely binding mode for further analysis.
-
Action: The software calculates a "docking score" or binding energy (e.g., in kcal/mol) for each pose.[11] Lower scores typically indicate more favorable binding. Analyze the top-scoring pose for key interactions, such as hydrogen bonds with specific amino acid residues in the active site.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a ligand-based approach used when the 3D structure of the biological target is unknown or when a large dataset of compounds with known activities is available. It aims to build a mathematical model that correlates the chemical features (descriptors) of a series of compounds with their biological activity.[13]
Causality Behind Experimental Choices: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. Therefore, the selection of relevant molecular descriptors is crucial. These can include electronic properties (e.g., HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). A robust QSAR model can predict the activity of new, untested thiazole derivatives, guiding synthesis toward more potent compounds.[14]
| Feature | Molecular Docking | QSAR (Quantitative Structure-Activity Relationship) |
| Requirement | 3D structure of the biological target is required. | A dataset of compounds with known biological activities is required. |
| Approach | Structure-Based Drug Design (SBDD). | Ligand-Based Drug Design (LBDD). |
| Primary Output | Binding energy/score, binding pose, key interactions. | A mathematical equation predicting biological activity (e.g., pIC50). |
| Key Application | Understanding mechanism, virtual screening, lead optimization. | Predicting activity of new compounds, lead optimization. |
| Underlying Principle | "Lock and Key" or "Induced Fit" model of ligand-receptor binding. | Similar molecules have similar biological activities. |
Part 2: In Vitro Validation Methodologies
In vitro assays are performed in a controlled laboratory environment (e.g., in a test tube or cell culture dish) to measure the biological activity of the synthesized thiazole compounds. The data from these assays are used to validate the in silico predictions.
Enzyme Inhibition Assays
Many thiazole derivatives exert their therapeutic effect by inhibiting specific enzymes.[2][15] For example, their anticancer effects can be due to the inhibition of cyclooxygenase (COX) enzymes or various protein kinases.[10][16] An enzyme inhibition assay directly measures a compound's ability to reduce the activity of a target enzyme.
Causality Behind Experimental Choices: The assay must be designed to accurately measure the specific activity of the target enzyme. This involves using a specific substrate that the enzyme converts into a detectable product (often colored or fluorescent). The inclusion of a known inhibitor as a positive control (e.g., Celecoxib for COX-2) and a vehicle control (e.g., DMSO) is essential for validating the assay's performance.[16]
-
Reagent Preparation:
-
Rationale: To ensure all components are at the correct concentration for the enzymatic reaction.
-
Action: Prepare assay buffer, a stock solution of the target enzyme (e.g., MAO-B), a fluorogenic substrate, and a reference inhibitor.[7] Prepare serial dilutions of the test thiazole compounds.
-
-
Assay Plate Setup:
-
Rationale: To systematically test multiple concentrations of the compound alongside necessary controls.
-
Action: In a 96-well microplate, add the assay buffer to all wells. Add the test compounds at various concentrations, the reference inhibitor (positive control), and the vehicle (negative control) to their respective wells.
-
-
Enzyme Reaction Initiation:
-
Rationale: To start the enzymatic reaction in a synchronized manner.
-
Action: Add the enzyme solution to all wells, mix, and pre-incubate for a set time (e.g., 15 minutes) to allow the inhibitors to bind. Initiate the reaction by adding the substrate solution to all wells.
-
-
Signal Detection:
-
Rationale: To measure the rate of product formation, which is indicative of enzyme activity.
-
Action: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity at regular intervals over a period of time (kinetic read). The rate of increase in fluorescence is proportional to the enzyme activity.
-
-
Data Analysis:
-
Rationale: To quantify the inhibitory potency of the test compounds.
-
Action: Calculate the rate of reaction for each well. Normalize the data to the negative control (100% activity) and the positive control (0% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]
-
Cell Viability Assays (e.g., MTT Assay)
For compounds designed to have cytotoxic effects, such as anticancer agents, a cell viability assay is crucial.[17] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19]
Causality Behind Experimental Choices: The assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.[18][20] Dead cells lose this ability. The choice of cell line is critical; for instance, to test anticancer thiazoles, one would use relevant cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[8]
-
Cell Seeding:
-
Rationale: To create a uniform monolayer of cells for testing.
-
Action: Seed a cancer cell line (e.g., MCF-7) into a 96-well plate at a predetermined density and allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations of the test compound to determine a dose-response relationship.
-
Action: Treat the cells with serial dilutions of the thiazole compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control, e.g., Staurosporine).[8] Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Rationale: To allow viable cells to metabolize the MTT reagent into formazan crystals.
-
Action: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will form insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
Rationale: To dissolve the formazan crystals so their concentration can be measured.
-
Action: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well. Mix thoroughly to dissolve the crystals.
-
-
Absorbance Measurement and Analysis:
-
Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.
-
Action: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.[8][9]
-
Part 3: The Cross-Validation Cycle: Correlating Prediction with Reality
The ultimate goal is to determine if the in silico models can accurately predict the in vitro results. A strong correlation provides confidence that the computational model is a valid tool for discovering and optimizing new thiazole derivatives.
Data Correlation and Model Validation
The data generated from both approaches must be systematically compared. For example, the predicted binding energies from molecular docking can be plotted against the experimentally determined IC50 values from an enzyme inhibition assay. A good correlation (e.g., a high R² value in a linear regression analysis) suggests that the predicted binding affinity translates to actual biological inhibition.
| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) [In Silico] | Experimental IC50 (µM) [In Vitro] |
| Thiazole-001 | VEGFR-2 | -9.8 | 2.57 |
| Thiazole-002 | VEGFR-2 | -9.5 | 7.26 |
| Thiazole-003 | VEGFR-2 | -8.1 | 12.7 |
| Thiazole-004 | VEGFR-2 | -7.2 | 25.1 |
| Reference | VEGFR-2 | -10.2 | 0.50 |
Note: Data is hypothetical, based on trends observed in literature such as[8]. A lower binding energy should ideally correlate with a lower IC50 value (higher potency).
This comparative analysis is the essence of cross-validation. If a strong correlation is found, the in silico model is considered validated and can be used to screen larger virtual libraries with a high degree of confidence. If the correlation is weak, it indicates that the computational model may be flawed (e.g., incorrect binding pose, wrong target, or insufficient descriptors in QSAR) and needs to be refined.[4]
The relationship between in silico and in vitro work is not linear but cyclical. The experimental results feed back to improve the computational models, leading to a more efficient and intelligent drug discovery process.
Conclusion
For researchers in drug development, the integration of in silico predictions and in vitro validation is no longer optional—it is a foundational strategy for success. The study of thiazole compounds provides a perfect case study for this synergy. By employing rigorous, well-designed protocols for both computational and experimental work, and by critically evaluating the correlation between them, we can build trustworthy predictive models. This cross-validation process not only de-risks the drug development pipeline by identifying non-viable candidates early but also accelerates the discovery of novel, potent, and selective thiazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Cross validation – a safeguard for machine learning models - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]
- 5. researchgate.net [researchgate.net]
- 6. aibrilliance.com [aibrilliance.com]
- 7. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. wjarr.com [wjarr.com]
- 12. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. laccei.org [laccei.org]
- 14. Development of 2D and 3D Quantitative Structure Activity Relationship Models of Thiazole Derivatives for Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. yenepoya.res.in [yenepoya.res.in]
- 20. clyte.tech [clyte.tech]
Safety Operating Guide
Essential Protective Measures for Handling 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic Acid
Researchers, scientists, and drug development professionals engaging with novel chemical entities like 2-(3-Pyridyl)-1,3-thiazole-4-carboxylic acid are at the forefront of innovation. This position, however, necessitates a proactive and deeply informed approach to laboratory safety. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety that recognizes the inherent hazards of this and similar chemical structures.
The safe handling of any chemical compound begins with a thorough understanding of its potential hazards. For this compound, a specific Safety Data Sheet (SDS) indicates that it is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity with a single exposure, primarily affecting the respiratory system (Category 3)[1]. While this provides a foundational level of hazard communication, a more robust safety paradigm is achieved by analyzing the constituent functional groups: a pyridine ring, a thiazole ring, and a carboxylic acid. This tripartite structure informs a comprehensive personal protective equipment (PPE) strategy.
Core Principles of Protection: A Multi-faceted Approach
A multi-layered approach to personal protection is critical to minimize the risk of exposure when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this and other potentially hazardous chemicals is a certified chemical fume hood.[2][3] This is crucial to minimize the inhalation of any dust or vapors that may be generated.[4] The ventilation system of the fume hood effectively captures and removes airborne contaminants, protecting the user.
Personal Protective Equipment (PPE): A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound, with explanations rooted in the known hazards of its chemical motifs.
| Protection Level | Equipment | Rationale and Causality |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | The compound is classified as causing serious eye irritation.[1] Carboxylic acids, in general, can be corrosive and cause severe eye damage.[5][6] Chemical splash goggles are essential to protect against splashes and airborne particles.[7] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant splash risk.[4][7] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | The pyridine moiety suggests the potential for skin absorption, which can lead to systemic toxicity.[8] Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives, as they offer good chemical resistance.[2][3] Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat serves as a primary barrier to protect the skin and clothing from contamination.[2][4] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advisable. |
| Respiratory Protection | NIOSH-approved respirator | While a fume hood is the primary control, a NIOSH-approved respirator may be necessary when engineering controls are insufficient, such as when handling large quantities or during a spill clean-up.[4] Given that the compound may cause respiratory irritation, this is a critical consideration.[1][9] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity.
-
Preparation and Risk Assessment : Before handling the compound, review the Safety Data Sheet (SDS) and any other available safety information.[10] Ensure that all necessary PPE is readily available and in good condition.
-
Engineering Control Verification : Confirm that the chemical fume hood is functioning correctly.
-
Donning PPE : Put on all required PPE in the correct order (e.g., lab coat, then gloves, then eye protection).
-
Handling the Compound :
-
Storage :
-
Doffing PPE : Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5]
Visualizing the Safety Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
Chemical waste disposal must be handled with the utmost care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste materials contaminated with this compound, including disposable gloves, weighing papers, and contaminated labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Container Labeling : The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Route : Do not dispose of this chemical down the drain or in regular trash.[9] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[5]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. flinnsci.com [flinnsci.com]
- 11. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
